molecular formula Te B080016 Tellurium-125 CAS No. 14390-73-9

Tellurium-125

Cat. No.: B080016
CAS No.: 14390-73-9
M. Wt: 124.90443 g/mol
InChI Key: PORWMNRCUJJQNO-OIOBTWANSA-N
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Description

Tellurium-125 is a stable, non-radioactive isotope offering unique utility in advanced scientific research. Its primary application lies in isotope tracing and metabolic pathway studies, where it serves as a stable label for investigating the environmental transport and biological processing of tellurium-containing compounds. In material science, this compound is indispensable for the synthesis and characterization of novel semiconductor alloys, thermoelectric materials (e.g., Bismuth Telluride), and phase-change memory devices. Its distinct nuclear properties, including a natural abundance of approximately 7%, make it a valuable tool for Mössbauer spectroscopy, enabling researchers to probe the local electronic environment and oxidation states in solid-state chemistry. Furthermore, this isotope is critical in neutron activation analysis as a target material for producing Iodine-126. Supplied with a certified high chemical purity, our this compound is engineered to provide reliable and reproducible results, ensuring no interference from radioactive decay processes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tellurium-125
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Te/i1-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORWMNRCUJJQNO-OIOBTWANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Te]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[125Te]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.90443 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14390-73-9
Record name Tellurium, isotope of mass 125
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Unveiling Tellurium-125: A Technical Guide to its Discovery, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Tellurium-125 (¹²⁵Te) isotope, from its historical discovery to its modern-day applications in advanced scientific research. This document details its fundamental properties, experimental protocols for its use in key analytical techniques, and its role in materials science and drug development.

Discovery and Origins

The element Tellurium was first identified in 1782 by the Austrian mineralogist Franz-Joseph Müller von Reichenstein in a gold ore from Transylvania. Initially mistaken for antimony, Müller suspected it was a new element. His findings were later confirmed in 1798 by the German chemist Martin Heinrich Klaproth, who named the element "tellurium" after the Latin word tellus, meaning "earth." The specific isotope, this compound, was later discovered in 1931.

This compound is a stable, naturally occurring isotope of Tellurium. It can also be produced through the decay of its parent nuclides, Iodine-125 (¹²⁵I) and Antimony-125 (¹²⁵Sb).[1]

Core Nuclear and Physical Properties

This compound possesses a unique set of nuclear and physical properties that make it a valuable tool in various scientific disciplines. These properties are summarized in the tables below for easy reference and comparison.

Table 1: Nuclear Properties of this compound
PropertyValue
Atomic Number (Z)52
Mass Number (A)125
Atomic Mass124.9044312(15) u[2]
Natural Abundance7.07(15)%[2]
Nuclear Spin (I)1/2+[2]
Half-lifeStable[2]
Nuclear Magnetic Moment (μ/μN)-0.8885051(4)[2]
Gyromagnetic Ratio (γ)8.5087 x 10⁷ rad T⁻¹ s⁻¹[2]
Table 2: Physical Properties of Elemental Tellurium
PropertyValue
AppearanceSilvery-white, lustrous metalloid
Crystal StructureHexagonal
Melting Point449.5 °C
Boiling Point988 °C
Density6.24 g/cm³

Experimental Protocols and Applications

This compound is instrumental in two primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mössbauer Spectroscopy. These methods provide detailed insights into molecular structure, chemical bonding, and the electronic environment of tellurium-containing compounds.

This compound Nuclear Magnetic Resonance (NMR) Spectroscopy

¹²⁵Te NMR spectroscopy is a powerful tool for characterizing organotellurium compounds and inorganic tellurium-containing materials. Due to its higher sensitivity compared to the ¹²³Te isotope, ¹²⁵Te is the preferred nucleus for NMR studies.[3][4]

Experimental Considerations:

  • Reference Compound: Dimethyl telluride (Me₂Te) in neat or benzene (B151609) solution is a common standard for ¹²⁵Te NMR.[4]

  • Chemical Shift Range: ¹²⁵Te exhibits a very wide chemical shift range, spanning from approximately -1200 ppm to +3200 ppm, which provides excellent resolution for distinguishing different chemical environments.[4]

  • Coupling Constants: The coupling between ¹²⁵Te and other nuclei, such as ¹H and ¹³C, provides valuable structural information and can be observed as satellite peaks in the spectra of these nuclei.[3]

  • Experimental Techniques:

    • 1D ¹²⁵Te NMR: Provides basic information on the number and type of tellurium environments.[4]

    • 2D Correlation Experiments (e.g., ¹²⁵Te-¹H, ¹²⁵Te-¹³C): Used to establish connectivity between tellurium and other atoms in a molecule.[4]

Workflow for ¹²⁵Te NMR in Compound Characterization:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation prep Dissolve Te-containing compound in a suitable deuterated solvent ref Add internal reference standard (e.g., Me2Te) prep->ref acq_1d Acquire 1D ¹²⁵Te NMR spectrum ref->acq_1d Transfer to NMR tube acq_2d Acquire 2D correlation spectra (optional) acq_1d->acq_2d proc Process raw data (Fourier transform, phasing, baseline correction) acq_2d->proc analysis Analyze chemical shifts, coupling constants, and peak integrations proc->analysis interp Correlate spectral data with molecular structure analysis->interp

A generalized workflow for compound characterization using ¹²⁵Te NMR spectroscopy.
This compound Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear energy levels of an isotope. For ¹²⁵Te, it provides valuable information about the chemical environment, including oxidation state and the nature of chemical bonds.

Experimental Setup and Principles:

Mössbauer spectroscopy involves the resonant absorption of gamma rays by atomic nuclei. The basic setup consists of a radioactive source that emits gamma rays, a sample, and a detector. The energy of the emitted gamma rays is modulated by moving the source relative to the absorber (Doppler effect).

A key aspect of ¹²⁵Te Mössbauer spectroscopy is the use of a synchrotron radiation source, which can enhance the counting rate and reduce measurement time.[5] The technique measures parameters such as the isomer shift and quadrupole splitting, which are sensitive to the s-electron density at the nucleus and the electric field gradient, respectively.

General Workflow for a Mössbauer Spectroscopy Experiment:

G source Gamma Ray Source (e.g., ¹²⁵I in a matrix) drive Velocity Transducer (Doppler Modulation) source->drive sample ¹²⁵Te-containing Sample (Absorber) drive->sample detector Gamma Ray Detector sample->detector mcs Multichannel Scaler (Data Acquisition) detector->mcs spectrum Mössbauer Spectrum (Transmission vs. Velocity) mcs->spectrum analysis Data Analysis (Isomer Shift, Quadrupole Splitting) spectrum->analysis

A simplified workflow of a Mössbauer spectroscopy experiment.

Applications in Drug Development and Materials Science

The unique properties of this compound lend themselves to various applications in cutting-edge research and development.

Drug Development

The use of NMR spectroscopy is considered a "gold standard" in drug discovery and development.[6] ¹²⁵Te NMR can be a valuable tool in this process, particularly for the characterization of tellurium-containing drug candidates or for studying drug-target interactions where tellurium is incorporated as a probe. The wide chemical shift dispersion of ¹²⁵Te can provide high-resolution structural information.

Logical Flow in NMR-based Drug Discovery:

G cluster_nmr Role of NMR target Target Identification & Validation hit_id Hit Identification (e.g., via HTS) target->hit_id hit_val Hit Validation (NMR Binding Studies) hit_id->hit_val hit_to_lead Hit-to-Lead Optimization (SAR by NMR) hit_val->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical

The role of NMR, including potentially ¹²⁵Te NMR, in the drug discovery pipeline.

While specific protocols for the synthesis of ¹²⁵Te-labeled pharmaceuticals are not widely published, general methods for the synthesis of organotellurium compounds can be adapted. These often involve the reaction of a suitable organic precursor with a tellurium-containing reagent.

Materials Science

In materials science, ¹²⁵Te NMR and Mössbauer spectroscopy are used to study the structure and properties of a wide range of tellurium-containing materials, including:

  • Semiconductors: Characterization of telluride-based semiconductors.

  • Alloys: Investigation of the local environment of tellurium atoms in various alloys.

  • Glasses: Understanding the structure of tellurite (B1196480) glasses.

  • Nanomaterials: Probing the properties of tellurium-containing nanoparticles and nanostructures.

References

A Technical Guide to Tellurium-125: Properties and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear and magnetic properties of Tellurium-125 (¹²⁵Te), with a focus on its applications in advanced scientific research, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the fundamental characteristics of ¹²⁵Te, outlines experimental protocols for its use, and presents visual workflows to facilitate understanding.

Core Nuclear and Magnetic Properties of this compound

This compound is one of the eight stable isotopes of tellurium.[1] Due to its nuclear spin of 1/2 and higher natural abundance compared to ¹²³Te, it is the preferred isotope for NMR spectroscopy.[2][3] ¹²⁵Te NMR is a powerful technique for the structural characterization of organotellurium and inorganic tellurium-containing compounds.[3][4]

The key nuclear and magnetic properties of this compound and its counterpart, Tellurium-123, are summarized in the table below for comparison.

PropertyThis compound (¹²⁵Te)Tellurium-123 (¹²³Te)
Natural Abundance (%)7.07 (15)[1][5]0.89 (3)[1][4]
Nuclear Spin (I)1/2[1][4][6]1/2[1][4]
Magnetogyric Ratio (10⁷ rad T⁻¹ s⁻¹)-8.5108404[4]-7.059098[4]
Quadrupole Moment (10⁻²⁸ Q/m²)0[4]0[4]
Resonance Frequency (MHz) at 11.744T157.984[4]131.039[4]
Relative Sensitivity (¹H=1.00)3.15 x 10⁻²[4]1.8 x 10⁻²[4]
Absolute Sensitivity (¹H=1.00)2.2 x 10⁻³[4]1.56 x 10⁻⁴[4]
Nuclear Magnetic Moment (μ/μN)-0.88828[1][5]-0.73679[1]

Applications in Research and Drug Development

The primary application of ¹²⁵Te is in NMR spectroscopy. The high sensitivity of the ¹²⁵Te chemical shift to the local electronic environment makes it an invaluable probe for molecular structure and bonding.[2]

Key Application Areas:

  • Structural Elucidation: ¹²⁵Te NMR is used to study the structure, symmetry, and dynamics of organotellurium compounds.[3] The chemical shifts are highly sensitive to the oxidation state of tellurium and the nature of its substituents.[7]

  • Characterization of Organometallic Compounds: The technique has been successfully applied to organometallic and inorganic tellurium-containing compounds.[4] This is relevant in drug development, where organotellurium compounds like AS101 have been investigated for their medicinal properties.[8]

  • Solid-State Chemistry: In materials science, ¹²⁵Te solid-state NMR spectroscopy is used to probe the local environments around tellurium atoms in crystalline and glassy materials.[9] The chemical shift shows a strong correlation with the Te coordination number.[9]

The chemical shift window for ¹²⁵Te is exceptionally large, spanning approximately 5000 ppm, which underlies its sensitivity to subtle structural changes.[2] However, theoretical calculations of ¹²⁵Te chemical shifts are challenging, requiring the inclusion of both electron correlation and relativistic effects for accurate predictions.[10]

Experimental Protocols for ¹²⁵Te NMR Spectroscopy

Precise and reproducible experimental design is critical for acquiring high-quality ¹²⁵Te NMR data. Methodologies vary for solution-state and solid-state samples.

3.1. Solution-State ¹²⁵Te NMR

This is the most common type of ¹²⁵Te NMR experiment, used for characterizing soluble tellurium compounds.

Methodology:

  • Sample Preparation:

    • A specific quantity (e.g., 0.05 mmol) of the tellurium-containing compound is dissolved in a deuterated solvent (e.g., 400 µL of DMSO-d₆) to create a solution of known concentration (e.g., 125 mM).[8]

    • The solution is transferred to an appropriate NMR tube.

    • Common chemical shift standards include dimethyl telluride (Me₂Te) in benzene (B151609) or chloroform-d, or diphenyl ditelluride (Ph₂Te₂) in CDCl₃ (422 ppm).[4]

  • Instrumental Setup:

    • The NMR spectrometer is tuned to the ¹²⁵Te frequency (e.g., 157.984 MHz at 11.744 T).[4]

    • Parameters such as pulse width, acquisition time, and relaxation delay are optimized. Typical T₁ relaxation times are in the 1-30 second range.[4]

  • Data Acquisition:

    • 1D ¹²⁵Te Spectrum: A standard one-dimensional spectrum is acquired to observe the chemical shifts of the tellurium nuclei.[4] Proton decoupling is often used to simplify the spectrum and improve the signal-to-noise ratio.[3]

    • 2D Correlation Spectroscopy: For more complex molecules, 2D experiments such as ¹²⁵Te-¹H or ¹²⁵Te-¹³C correlation can be performed to establish connectivity through scalar couplings.[4]

    • Variable Temperature Studies: Experiments can be conducted at different temperatures to study dynamic processes or conformational changes.[4]

  • Data Processing:

    • The Free Induction Decay (FID) is processed using Fourier transformation with appropriate window functions.

    • The spectrum is phased, baseline-corrected, and referenced to the chosen standard.

3.2. Solid-State ¹²⁵Te NMR

This technique is used to analyze insoluble or crystalline tellurium-containing materials.

Methodology:

  • Sample Preparation:

    • The crystalline or amorphous solid sample is synthesized, often via a solid-state reaction process.[9]

    • The phase purity and structure of the sample are typically confirmed by X-ray diffraction (XRD).[9]

    • The powdered sample is packed into a solid-state NMR rotor.

  • Instrumental Setup:

    • A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.

    • The spinning speed is set to average out anisotropic interactions.

  • Data Acquisition:

    • A ¹²⁵Te MAS NMR spectrum is acquired. The resulting chemical shift components (δ₁₁, δ₂₂, and δ₃₃) can be correlated to structural parameters like bond angles.[9]

  • Data Processing:

    • The data is processed to obtain the solid-state NMR spectrum, from which the isotropic and anisotropic chemical shifts are determined.

Visualizations: Workflows and Concepts

To clarify the experimental and theoretical aspects of ¹²⁵Te NMR, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Synthesize or Obtain Tellurium Compound dissolve Dissolve in Deuterated Solvent prep_start->dissolve add_ref Add Internal/External Reference Standard (e.g., Me2Te) dissolve->add_ref transfer Transfer to NMR Tube add_ref->transfer tune_probe Tune Spectrometer Probe to ¹²⁵Te Frequency transfer->tune_probe setup_exp Set Experimental Parameters (Pulse, Delay, Temp) tune_probe->setup_exp run_exp Acquire FID Data (1D, 2D, VT) setup_exp->run_exp ft Fourier Transform (FID -> Spectrum) run_exp->ft process Phase & Baseline Correction ft->process reference Reference Spectrum to Standard process->reference analyze Analyze Chemical Shifts, Couplings, & Dynamics reference->analyze

Caption: A generalized workflow for a solution-state ¹²⁵Te NMR experiment.

G cluster_main Origin of Paramagnetic Deshielding in ¹²⁵Te NMR b0 External Magnetic Field (B₀) coupling Magnetic Field Induced Coupling b0->coupling orbitals Occupied Orbital (e.g., Te Lone Pair, p-character) Vacant Orbital (e.g., σ*(Te-Ligand)) orbitals:occ->coupling Perpendicular to each other orbitals:vac->coupling deshielding Paramagnetic Contribution to Shielding Tensor (Leads to Deshielding) coupling->deshielding shift Large Downfield (High ppm) Chemical Shift deshielding->shift

Caption: The influence of orbital coupling on ¹²⁵Te NMR chemical shifts.[2]

References

A Technical Guide to the Fundamental Characteristics of Tellurium-125

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core nuclear properties, production, and primary applications of the stable nuclide Tellurium-125 (¹²⁵Te). It is intended to serve as a vital resource for professionals in research and drug development who leverage the unique characteristics of this isotope, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Nuclear Properties of this compound

This compound is a naturally occurring, stable isotope of tellurium, distinguished by its nuclear properties that make it highly valuable for various spectroscopic techniques.[1] It is one of eight natural isotopes of tellurium.[2] A summary of its fundamental characteristics is presented in the tables below.

General and Nuclear Properties

The following table outlines the fundamental nuclear and atomic properties of the this compound nuclide. This data is essential for understanding its behavior in magnetic fields and its utility in spectroscopic analysis.

PropertyValue
Atomic Number (Z) 52[2]
Mass Number (A) 125[2]
Neutron Number (N) 73[2]
Natural Abundance 7.07%[2][3][4]
Stability Stable[1][2]
Atomic Mass (Da) 124.9044307[2][5]
Nuclear Spin (I) 1/2[2][6]
Parity +
Nuclear g-factor -1.7770102[2]
Quadrupole Moment (barns) 0[2][7]

Note on Spin and Parity: With an odd number of neutrons (73), the nuclear spin of ¹²⁵Te is a half-integer value (1/2). The positive parity is determined by the shell model configuration of its nucleons. The spin of 1/2 and zero quadrupole moment result in sharp NMR signals, which is highly advantageous for high-resolution studies.

NMR-Specific Properties

This compound is an important nucleus for NMR spectroscopy due to its spin of 1/2, which results in narrow spectral lines. Its properties relevant to NMR are detailed below.

PropertyValue
Magnetic Dipole Moment (μ/μN) -0.8885051(4)[5][8]
Gyromagnetic Ratio (γ) -8.5087 x 10⁷ rad T⁻¹ s⁻¹[8]
Resonance Frequency (ν₀) 13.5446 MHz at 1 T[8]
Relative Sensitivity (vs. ¹H) 0.03219[8]
Common NMR Standard (CH₃)₂Te (Dimethyl telluride)[7][9]

Isotopic Relationships and Production

The ¹²⁵Te Isomer: Tellurium-125m

This compound has a metastable isomer, ¹²⁵ᵐTe, which decays to the stable ¹²⁵Te ground state.

PropertyValue
Half-life 57.4 days[7][10]
Decay Mode Internal Transition (IT)[10]
Daughter Nuclide ¹²⁵Te (100%)[10]
Spin and Parity 11/2-[7]
Formation from Precursors

The stable ¹²⁵Te nuclide is the decay product of several radioactive isotopes. Most notably, it is formed via the electron capture of Iodine-125 (¹²⁵I), an isotope widely used in radioimmunoassays and brachytherapy.[9][11][12]

The decay pathway from ¹²⁵I to ¹²⁵Te is a key consideration in applications where ¹²⁵I is used as a radiolabel.

G Decay Pathway to Stable ¹²⁵Te I125 ¹²⁵I (Iodine-125) Half-life: 59.4 days Te125_excited ¹²⁵Te* (Excited State) Half-life: 1.6 ns I125->Te125_excited Electron Capture (100%) Te125_stable ¹²⁵Te (Stable Ground State) Te125_excited->Te125_stable Gamma Decay (7%) Internal Conversion (93%)

Decay of Iodine-125 to stable this compound.
Production and Enrichment

This compound is a naturally occurring isotope and is commercially available in its natural abundance.[2] For applications requiring higher concentrations, such as specific NMR experiments to enhance sensitivity, isotopic enrichment is employed. Enrichment can be achieved through methods like gas ultracentrifugation.[13] Enriched ¹²⁵Te is available commercially, typically as a metal powder or tellurium dioxide (TeO₂).[2]

Key Experimental Applications and Methodologies

The unique nuclear properties of ¹²⁵Te make it a powerful tool for researchers, primarily in NMR spectroscopy and to a lesser extent, in Mössbauer spectroscopy.

This compound Nuclear Magnetic Resonance (NMR) Spectroscopy

¹²⁵Te NMR is a highly effective technique for the structural elucidation of organotellurium compounds and for studying their chemical environment.[2][7] The spin of 1/2 and the large chemical shift range (over 4000 ppm) provide high-resolution spectra that are very sensitive to changes in the electronic structure around the tellurium atom.[3][7] This sensitivity is particularly valuable in drug development for characterizing novel therapeutic agents containing tellurium.

This protocol outlines the standard procedure for acquiring a one-dimensional ¹²⁵Te NMR spectrum of a small molecule, such as a novel organotellurium compound for drug discovery.

1. Sample Preparation:

  • Compound Quantity: Weigh 10-50 mg of the tellurium-containing compound. The required amount depends on the compound's molecular weight and solubility.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is highly soluble (e.g., CDCl₃, DMSO-d₆, C₆D₆). The volume should be approximately 0.6-0.7 mL to achieve a sample depth of at least 4.5 cm in a standard 5 mm NMR tube.[12]

  • Dissolution: Dissolve the sample completely in the deuterated solvent within a small vial. Gentle vortexing or sonication may be required.

  • Filtration: To ensure magnetic field homogeneity and prevent spectral artifacts, filter the solution to remove any particulate matter. This can be done by passing the solution through a Pasteur pipette plugged with cotton or glass wool directly into the NMR tube.[6][12]

  • Reference Standard: Dimethyl telluride ((CH₃)₂Te) is the common reference standard for ¹²⁵Te NMR.[7] It can be added as an internal standard or referenced externally.

2. NMR Spectrometer Setup and Calibration:

  • Tuning and Matching: Tune and match the NMR probe to the resonance frequency of ¹²⁵Te (e.g., ~158 MHz on an 11.74 T spectrometer).[7]

  • Locking and Shimming: Lock the field frequency using the deuterium (B1214612) signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse (zg) or a pulse sequence with proton decoupling (zgpg30 or similar) is typically used.

  • Spectral Width: Set a wide spectral width (e.g., 200-300 kHz) to encompass the large chemical shift range of ¹²⁵Te.

  • Acquisition Time (AQ): Typically set between 0.5 to 1.0 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is common. The T1 relaxation time for ¹²⁵Te can range from 1 to 30 seconds, so a longer delay may be needed for quantitative analysis.[7]

  • Number of Scans (NS): Due to the low gyromagnetic ratio and natural abundance of ¹²⁵Te, a large number of scans (from several hundred to many thousands) is often required to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature (e.g., 298 K) as ¹²⁵Te chemical shifts can be temperature-dependent.[7]

4. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-10 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration.

  • Referencing: Reference the spectrum to the chemical shift of the standard (e.g., (CH₃)₂Te at 0 ppm).

The following diagram illustrates the typical workflow for this experimental process.

G Experimental Workflow for ¹²⁵Te NMR Analysis cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (10-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter tune Tune & Match Probe to ¹²⁵Te Frequency filter->tune shim Lock & Shim Spectrometer tune->shim params Set Acquisition Parameters (NS, D1) shim->params acquire Acquire Data params->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process analyze Reference & Analyze Chemical Shifts process->analyze

Workflow for ¹²⁵Te NMR from sample preparation to analysis.
This compound Mössbauer Spectroscopy

Mössbauer spectroscopy using the 35.5 keV gamma transition of ¹²⁵Te is another, albeit less common, application.[14] This technique provides information about the electronic environment, oxidation state, and chemical bonding at the tellurium nucleus.[5] It is particularly useful for studying solid-state materials, including inorganic tellurides and tellurium-containing complexes.[1][10]

  • Source: A source containing a parent radionuclide that decays to the excited state of ¹²⁵Te is required. Often, Iodine-125 is used. The source is oscillated at various velocities to Doppler shift the energy of the emitted gamma rays.

  • Absorber: The sample under investigation, containing ¹²⁵Te, acts as the absorber. It is typically cooled to cryogenic temperatures (e.g., liquid helium temperature) to increase the recoil-free fraction (the Mössbauer effect).

  • Detector: A gamma-ray detector measures the transmission of gamma rays through the sample as a function of the source velocity.

  • Spectrum: The resulting Mössbauer spectrum plots gamma-ray transmission versus source velocity. The key parameters extracted are the isomer shift, which relates to the s-electron density at the nucleus, and the quadrupole splitting, which arises from the interaction of the nuclear quadrupole moment with an electric field gradient.

This technique is complementary to NMR, providing specific insights into the solid-state electronic structure of tellurium-containing materials.

References

An In-depth Technical Guide to the Early Studies and History of Tellurium Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the foundational studies of tellurium and its isotopes. From its initial discovery in the late 18th century to the revolutionary development of mass spectrometry in the early 20th century, this document details the key scientific milestones that established our understanding of this unique metalloid. We delve into the early chemical methods for atomic weight determination, the principles and experimental protocols of Francis W. Aston's groundbreaking mass spectrograph, and the ingenious geochemical techniques used to measure the extraordinarily long half-lives of tellurium's radioactive isotopes. All quantitative data is presented in structured tables for clarity, and key experimental workflows and historical timelines are visualized using logical diagrams to facilitate a deeper understanding of the subject matter for researchers and professionals in the field.

From "Problem Metal" to Element: The Discovery of Tellurium

The history of tellurium begins in 1782 with Austrian mineralogist Franz-Joseph Müller von Reichenstein.[1][2] While investigating a gold ore from Transylvania with a metallic sheen, he isolated a substance that did not conform to the properties of any known element at the time, such as antimony or bismuth.[2] After three years of meticulous testing, during which he noted its specific gravity and the characteristic radish-like odor of its white oxide when heated, Müller concluded he had found a new element, which he termed metallum problematicum, or the "problem metal".[2]

Müller's findings remained in relative obscurity until he sent a sample to the prominent German chemist Martin Heinrich Klaproth in 1798.[1] Klaproth rigorously confirmed Müller's work, successfully isolated the new element, and established its unique character. Giving full credit for the discovery to Müller, Klaproth named the element tellurium , derived from the Latin word tellus, meaning "Earth".[1] Independently, in 1789, Hungarian scientist Pál Kitaibel also discovered tellurium but subsequently gave credit to Müller.[2][3]

G cluster_Discovery Discovery of Tellurium d1 1782: Müller von Reichenstein investigates a gold ore and suspects a new element, calling it 'metallum problematicum'. d2 1789: Pál Kitaibel independently discovers Tellurium. d3 1798: Martin Klaproth isolates the element, confirms Müller's discovery, and names it 'Tellurium'. d1->d3

A brief timeline of the discovery and naming of the element Tellurium.

Early Characterization: Atomic Weight Determination

Before the discovery of isotopes, the primary characteristic of an element was its atomic weight. The value for tellurium was a subject of considerable study and presented a notable anomaly in the periodic table: its atomic weight (127.60) is greater than that of the subsequent element, iodine (126.90).[4] Early determinations relied on precise "wet chemistry" techniques.

Experimental Protocol: Chemical Atomic Weight Determination (The "Harvard Method")

Prior to the widespread use of mass spectrometry, the atomic weights of many elements, including tellurium, were determined by meticulous gravimetric analysis.[5][6] This approach, often called the "Harvard Method," involved the precise measurement of mass ratios in chemical reactions.[6]

  • Purification of Reactants: A highly pure compound of tellurium, such as tellurium dioxide (TeO₂) or a tellurium halide (e.g., TeBr₄), was prepared through repeated recrystallization or distillation to remove all impurities.

  • Stoichiometric Reaction: The purified tellurium compound was made to react completely with a substance of a well-known atomic weight. A common method was the reaction of a known mass of a metal halide with a silver nitrate (B79036) solution to precipitate silver halide. For tellurium, this could involve converting a known mass of a tellurium compound into a halide and then precipitating the corresponding silver halide.

  • Gravimetric Measurement: The mass of the resulting precipitate (e.g., silver bromide) was measured with extreme accuracy using sensitive balances.

  • Ratio Calculation: By knowing the stoichiometry of the reaction and the atomic weights of the other elements involved (e.g., silver and bromine), the atomic weight of tellurium could be calculated. For example, by finding the mass of silver required to completely precipitate the bromide from a known mass of tellurium tetrabromide, the Te:4Br mass ratio could be established.

  • Cross-Verification: To ensure accuracy, these experiments were repeated multiple times, often using different chemical pathways and starting materials to eliminate systematic errors.[5][7]

These chemical methods yielded an average atomic weight for the element based on the natural isotopic abundances. The 1961 accepted value for tellurium's atomic weight, Ar(Te) = 127.60, was based on such chemical-ratio determinations.[8]

The Isotope Revolution: Aston's Mass Spectrograph

The puzzle of non-integer atomic weights and atomic weight inversions was solved with the discovery of isotopes. The pivotal work was conducted by Francis W. Aston, who in 1919 developed the first mass spectrograph, an instrument capable of separating atoms of the same element with different masses.[9] This invention earned him the Nobel Prize in Chemistry in 1922 and led to the identification of 212 naturally occurring isotopes.

The principle of Aston's spectrograph was to use electric and magnetic fields to perform a velocity-focusing analysis of a beam of positive ions. This allowed all ions of a specific mass-to-charge ratio to be brought to a single focal point, regardless of their initial velocity.[10]

Experimental Protocol: Isotope Analysis with Aston's Mass Spectrograph

Analyzing a solid, semi-metallic element like tellurium in Aston's first mass spectrograph required a specific procedure to generate a beam of gaseous ions.

  • Sample Preparation & Ionization:

    • A sample of pure tellurium or a volatile tellurium compound was placed into a large (approx. 20 cm diameter) gas discharge bulb, which was maintained at a high vacuum.[11]

    • For solid elements, a common ionization method was to use a composite anode. This involved mixing powdered tellurium with a conductive material like powdered carbon to form a paste, which was then used as the anode in the discharge tube.[12]

    • A high voltage was applied across the anode and cathode, causing the residual gas in the bulb to ionize. These ions would then bombard the anode, sputtering tellurium atoms and ionizing them in the process, creating a stream of positive tellurium ions (Kanalstrahlen or "canal rays").

  • Ion Acceleration and Collimation:

    • The positively charged tellurium ions were accelerated out of the discharge region by a strong electric field.

    • The ion beam was passed through two very narrow, parallel slits (S1 and S2) to produce a fine, collimated beam.[10]

  • Velocity Dispersion (Electric Field):

    • The collimated beam was directed between two parallel plates (P1 and P2), across which a uniform electric field was applied.

    • This field deflected the ions, separating them into a fan-like array based on their velocity. Faster ions were deflected less than slower ions.[13]

  • Refocusing (Magnetic Field):

    • The dispersed beam was then passed through a strong, uniform magnetic field, oriented to deflect the ions in the opposite direction to the electric field.

    • The magnetic field served as an "ion lens." It deflected slower ions (which were deflected more by the electric field) through a sharper arc than faster ions.

    • The geometry and field strengths were precisely arranged so that all tellurium ions of a particular isotope (i.e., the same mass-to-charge ratio) were brought to a sharp focus at a single point, despite their different initial velocities.[10]

  • Detection:

    • A photographic plate was placed at the focal plane. Each tellurium isotope would strike the plate at a different position, creating a distinct line.

    • The resulting series of lines constituted a mass spectrum. The position of each line indicated the mass of the isotope, and the intensity or darkness of the line corresponded to its relative abundance.[13]

G cluster_Source 1. Ion Source cluster_Separation 2. Ion Separation cluster_Detection 3. Detection n1 Tellurium sample in Gas Discharge Tube n2 High voltage creates plasma, sputtering and ionizing Te atoms n1->n2 n3 Positive Te ions accelerated and collimated by slits n2->n3 n4 Electric Field disperses ions by velocity n3->n4 n5 Magnetic Field refocuses ions by mass-to-charge ratio n4->n5 n6 Separated isotope beams strike a photographic plate n5->n6 n7 Distinct lines are formed for each isotope (e.g., ¹²⁸Te, ¹³⁰Te) n6->n7

Workflow for Tellurium Isotope analysis using Aston's Mass Spectrograph.

Quantitative Isotopic Data

Aston's work and subsequent refinements in mass spectrometry provided precise measurements of the masses and relative abundances of tellurium's naturally occurring isotopes. Tellurium is composed of eight such isotopes, two of which are observationally stable but radioactive with extremely long half-lives.

Table 1: Isotopic Composition and Masses of Naturally Occurring Tellurium

Isotope Atomic Mass (Da) Isotopic Abundance (Amount Fraction) Stability
¹²⁰Te 119.904 06(2) 0.0009(1) Stable
¹²²Te 121.903 04(1) 0.0255(12) Stable
¹²³Te 122.904 27(1) 0.0089(3) Stable (Theoretically radioactive)
¹²⁴Te 123.902 82(1) 0.0474(14) Stable
¹²⁵Te 124.904 43(1) 0.0707(15) Stable
¹²⁶Te 125.903 31(1) 0.1884(25) Stable
¹²⁸Te 127.904 461(6) 0.3174(8) Radioactive (Double Beta Decay)
¹³⁰Te 129.906 222 75(8) 0.3408(62) Radioactive (Double Beta Decay)

Data sourced from the Commission on Isotopic Abundances and Atomic Weights (CIAAW).[8]

Early Studies of Radioactive Tellurium Isotopes

Two of tellurium's most abundant isotopes, ¹²⁸Te and ¹³⁰Te, are radioactive, undergoing double beta decay to ¹²⁸Xe and ¹³⁰Xe, respectively. Their half-lives are extraordinarily long—far too long to be measured by observing their decay directly with early instrumentation. The first estimations of these half-lives were achieved through ingenious geochemical methods.

Experimental Protocol: Geochemical Half-Life Determination

This method relies on measuring the accumulation of the stable daughter product (xenon) within tellurium-bearing minerals over geological timescales.

  • Sample Selection and Dating:

    • An ancient mineral with a high concentration of tellurium, such as tellurobismuthite (Bi₂Te₃), is selected.

    • The age of the mineral formation is precisely determined using established radiometric dating techniques, such as U-Pb dating of associated zircon or other uranium-bearing minerals that crystallized at the same time.[14][15]

  • Xenon Extraction:

    • A known mass of the tellurium-bearing mineral is placed in a high-vacuum furnace.

    • The sample is heated, often in a stepwise fashion, to release the gases trapped within the mineral's crystal lattice, including the radiogenic xenon produced from tellurium decay.

  • Gas Purification:

    • The released gas mixture is passed through a series of cryogenic traps and getters to separate the heavy noble gas xenon from more reactive or volatile gases.

  • Mass Spectrometric Analysis:

    • The purified xenon sample is introduced into a high-precision mass spectrometer.

    • The spectrometer measures the isotopic ratios of xenon (e.g., ¹³⁰Xe/¹³²Xe, ¹²⁸Xe/¹³²Xe).

    • The amount of excess ¹³⁰Xe and ¹²⁸Xe is determined by subtracting the xenon component from atmospheric contamination or other nuclear processes (like fission), which have different isotopic signatures.

  • Half-Life Calculation:

    • By knowing the original amount of the parent isotope (e.g., ¹³⁰Te), the amount of the accumulated daughter isotope (excess ¹³⁰Xe), and the age of the mineral, the half-life (T₁/₂) can be calculated using the radioactive decay equation.

This method first provided evidence for the double beta decay of ¹³⁰Te in 1950 by M. G. Inghram and J. H. Reynolds.[6] Subsequent geochemical studies have refined these values, establishing the half-life of ¹²⁸Te as the longest directly measured half-life of any radionuclide, on the order of 10²⁴ years.[4]

Nucleosynthetic Origins

The diverse isotopic composition of tellurium is a direct result of multiple stellar nucleosynthesis processes that created the heavy elements in the cosmos before the formation of our solar system. Understanding these origins provides a logical framework for the observed abundances.

G cluster_Processes Stellar Nucleosynthesis Processes cluster_Isotopes Resulting Tellurium Isotopes p_proc p-process (Photodisintegration) Te120 ¹²⁰Te p_proc->Te120 s_proc s-process (Slow Neutron Capture) Te122 ¹²²Te s_proc->Te122 Te123 ¹²³Te s_proc->Te123 Te124 ¹²⁴Te s_proc->Te124 Te125 ¹²⁵Te s_proc->Te125 Te126 ¹²⁶Te s_proc->Te126 r_proc r-process (Rapid Neutron Capture) r_proc->Te125 r_proc->Te126 Te128 ¹²⁸Te r_proc->Te128 Te130 ¹³⁰Te r_proc->Te130

The stellar nucleosynthetic origins of stable Tellurium isotopes.
  • p-process (Photodisintegration Process): This process, occurring in supernovae, is responsible for the rarest, most proton-rich isotopes. For tellurium, this is ¹²⁰Te .

  • s-process (Slow Neutron Capture): Occurring in aging stars (Asymptotic Giant Branch stars), this process involves the slow capture of neutrons, with time for beta decay to occur between captures. It is the primary source of ¹²²Te, ¹²³Te, and ¹²⁴Te .

  • r-process (Rapid Neutron Capture): This process happens in explosive stellar environments like neutron star mergers. An intense, rapid flux of neutrons is captured by nuclei before they have a chance to beta-decay. This is the sole origin of the heaviest isotopes, ¹²⁸Te and ¹³⁰Te .

  • Mixed Origins: The isotopes ¹²⁵Te and ¹²⁶Te are produced by a combination of both the s-process and the r-process.

References

Tellurium-125 electron configuration and atomic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Atomic and Nuclear Properties of Tellurium-125

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental atomic and nuclear properties of the stable isotope this compound (¹²⁵Te). The information is curated for professionals in research, science, and drug development who may utilize this isotope in their work, particularly in applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and as a tracer in various studies.

Electron Configuration and Basic Atomic Properties

Tellurium (Te), with the atomic number 52, is a metalloid belonging to Group 16 of the periodic table.[1][2] Its electron configuration determines its chemical behavior and bonding characteristics.

The ground state electron configuration of a neutral tellurium atom is [Kr] 4d¹⁰ 5s² 5p⁴ .[1][3][4] The outermost six electrons in the 5s and 5p orbitals are its valence electrons, which are primarily involved in chemical reactions. Tellurium typically exhibits oxidation states of -2, +2, +4, and +6, with +4 being the most common.[2][3]

Core Atomic and Nuclear Properties of this compound

This compound is a stable, naturally occurring isotope of tellurium.[1] It is one of eight natural isotopes of the element.[5][6] A summary of its key atomic and nuclear properties is presented in the table below.

PropertyValue
General Properties
Symbol¹²⁵Te
Atomic Number (Z)52[5]
Mass Number (A)125[5]
Neutron Number (N)73[5]
Isotopic Properties
Atomic Mass124.9044307 u[5]
Natural Abundance7.07%[5][7]
Half-lifeStable[5][8]
Nuclear Properties
Nuclear Spin (I)1/2[5][7][9]
Magnetic Dipole Moment (μ)-0.8850(1) μN[10]
Quadrupole Moment0 barn[5]
Gyromagnetic Ratio (γ)-8.5108404 x 10⁷ rad T⁻¹ s⁻¹[7]
g-factor-1.7770102[5]
NMR Properties
Resonance Frequency157.984 MHz (at 11.744 T)[11]
Reference CompoundMe₂Te (Dimethyl telluride)[9][11]

Experimental Protocols: Determination of Nuclear Properties

The nuclear properties of ¹²⁵Te, particularly its nuclear spin and magnetic moment, are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[12] Solid-state ¹²⁵Te NMR is also a valuable technique for studying inorganic compounds containing tellurium.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[14] For a nucleus to be NMR-active, it must have a non-zero nuclear spin, which is true for ¹²⁵Te with its spin of 1/2.[9][14]

Methodology for ¹²⁵Te NMR:

  • Sample Preparation: The tellurium-containing compound of interest is dissolved in a suitable deuterated solvent. For solid-state NMR, the powdered sample is packed into a rotor.[13][15]

  • Instrumentation: The sample is placed in a high-field superconducting magnet of an NMR spectrometer.[14] For solid-state experiments, magic angle spinning (MAS) techniques may be employed to average out anisotropic interactions and obtain sharper signals.[13]

  • Data Acquisition: The sample is irradiated with radiofrequency pulses. The nuclei absorb energy and are excited to a higher energy spin state. When they relax back to the lower state, they emit a signal that is detected by the spectrometer. For ¹²⁵Te, specific pulse sequences like the Carr-Purcell-Meiboom-Gill (CPMG) sequence can be used to enhance signal acquisition, especially in solid-state NMR.[16]

  • Data Processing and Analysis: The detected signal (a free induction decay, FID) is converted into a spectrum using a Fourier transform. The resulting spectrum shows peaks at different chemical shifts, which are characteristic of the chemical environment of the ¹²⁵Te nuclei in the molecule.[11] The reference standard for ¹²⁵Te chemical shifts is typically dimethyl telluride (Me₂Te).[11]

The precise measurement of the resonance frequency of ¹²⁵Te in a known magnetic field allows for the calculation of its gyromagnetic ratio and, subsequently, its magnetic dipole moment.[17]

Below is a generalized workflow for an NMR experiment.

NMR_Workflow cluster_preparation Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation Sample Compound of Interest Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into Spectrometer Pulse Pulse Spectrometer->Pulse Apply RF Pulse Detect Detect Pulse->Detect Detect Signal (FID) Process Process Detect->Process Fourier Transform Spectrum Spectrum Process->Spectrum Generate Spectrum Analyze Analyze Spectrum->Analyze Analyze Chemical Shifts & Couplings Structure Structure Analyze->Structure Determine Molecular Structure/Properties

A generalized workflow for a Nuclear Magnetic Resonance (NMR) experiment.

Applications in Drug Development and Research

While tellurium compounds can be toxic, they also possess therapeutic properties that are being explored in medicine and drug development.[18][19] Organotellurium compounds have shown promise as antioxidants and enzyme inhibitors.[19][20] The stable isotope ¹²⁵Te is crucial for characterizing these compounds using NMR spectroscopy, which helps in understanding their structure, purity, and behavior in biological systems.

Recent research has explored the use of tellurium-containing polymers as drug carriers.[21] For instance, they have been investigated for their antibacterial properties to eliminate intratumoral bacteria, potentially leading to synergistic effects in cancer chemotherapy.[21] The development of such drug delivery systems relies heavily on analytical techniques like ¹²⁵Te NMR for characterization.

Furthermore, tellurium-containing compounds are being investigated for various therapeutic applications:

  • Immunomodulation: The tellurium-based compound AS101 acts as an immunomodulator with anti-tumor properties.[22]

  • Antioxidant Activity: Certain organotellurium compounds exhibit potent antioxidant properties, with some showing higher glutathione (B108866) peroxidase-like activity than their selenium analogs.[20]

The logical relationship for the application of ¹²⁵Te in drug development is illustrated below.

DrugDev_Logic cluster_synthesis Compound Development cluster_characterization Characterization cluster_application Therapeutic Application Design Design of Te-containing Therapeutic Compound Synthesis Chemical Synthesis Design->Synthesis Te125_NMR ¹²⁵Te NMR Spectroscopy Synthesis->Te125_NMR Structural Analysis Purity Purity Te125_NMR->Purity Purity Assessment Stability Stability Te125_NMR->Stability Stability Studies Preclinical Preclinical Testing (In Vitro & In Vivo) Purity->Preclinical Stability->Preclinical Drug_Candidate Drug_Candidate Preclinical->Drug_Candidate Evaluation as a Drug Candidate

The role of ¹²⁵Te NMR in the drug development pipeline for tellurium-based compounds.

References

An In-depth Technical Guide to Tellurium-125: Isotopic Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium-125 (¹²⁵Te) is a stable isotope of the metalloid tellurium that is gaining increasing attention in various scientific fields, including materials science, chemistry, and notably, in areas relevant to drug development. Its unique nuclear properties make it a powerful tool for structural elucidation and for probing molecular interactions. This technical guide provides a comprehensive overview of the isotopic data, properties, and key experimental applications of this compound, with a particular focus on its emerging role in the study of organotellurium compounds with therapeutic potential.

Isotopic and Physical Properties of this compound

This compound is a naturally occurring, stable isotope of tellurium.[1][2] A summary of its key isotopic and physical properties is presented in the tables below.

Table 1: Isotopic and Nuclear Properties of this compound
PropertyValueReference
Atomic Number (Z)52[3]
Mass Number (A)125[3]
Neutron Number (N)73[3]
Atomic Mass (Da)124.9044307[3]
Natural Abundance (%)7.07[3][4]
Half-lifeStable[3]
Nuclear Spin (I)1/2[3]
Magnetic Moment (μ/μN)-0.8885051(4)[5]
Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹)-8.5108404[5]
Nuclear g-factor (gl)-1.7770102[5]
Quadrupole Moment (barn)0[3]
Table 2: Physical and Chemical Properties of Tellurium
PropertyValueReference
Electron Configuration[Kr] 4d¹⁰ 5s² 5p⁴[1]
Melting Point (K)722.66[3]
Boiling Point (K)1261[3]
Electronegativity (Pauling scale)2.1[3]
Covalent Radius (pm)140[3]
Van der Waals Radius (pm)206[3]
Crystal StructureHexagonal (HEX)[3]

This compound Nuclear Magnetic Resonance (NMR) Spectroscopy

¹²⁵Te NMR spectroscopy is a powerful technique for the characterization of organotellurium compounds due to its excellent sensitivity compared to the ¹²³Te isotope.[5] The large chemical shift range, spanning over 5000 ppm, makes ¹²⁵Te NMR highly sensitive to the electronic environment of the tellurium nucleus.[3]

Experimental Protocol: 1D ¹²⁵Te NMR Spectroscopy

This protocol provides a general guideline for acquiring a one-dimensional ¹²⁵Te NMR spectrum.

1. Sample Preparation:

  • Accurately weigh 10-50 mg of the organotellurium compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • The concentration should be optimized based on the compound's solubility and the spectrometer's sensitivity.

2. Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. For ¹²⁵Te, which has a low gyromagnetic ratio and can produce broad signals, good shimming is crucial.

  • Tune and match the probe to the ¹²⁵Te frequency (e.t., 157.984 MHz at 11.744 T).[5]

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems) is typically used. For improved signal-to-noise, especially for less sensitive compounds, a pulse program with proton decoupling during acquisition is recommended.

  • Spectral Width (SW): Set a wide spectral width to encompass the entire expected chemical shift range of ¹²⁵Te (e.g., 500-1000 ppm).

  • Transmitter Frequency Offset (O1): Center the spectral width on the expected resonance frequency of the tellurium compound.

  • Acquisition Time (AQ): Typically set between 0.5 to 2 seconds.

  • Relaxation Delay (D1): A delay of 1-5 seconds is common. The T1 relaxation times for ¹²⁵Te can range from 1 to 30 seconds, so D1 should be adjusted accordingly for quantitative measurements.[5]

  • Number of Scans (NS): This will depend on the sample concentration and desired signal-to-noise ratio. It can range from a few hundred to several thousand scans.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Apply baseline correction.

  • Reference the spectrum. Dimethyl telluride (Me₂Te) is a common reference standard.[5]

Experimental Protocol: 2D ¹H-¹²⁵Te Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

The HMBC experiment is invaluable for elucidating the structure of organotellurium compounds by identifying long-range couplings (typically 2-3 bonds) between protons and the ¹²⁵Te nucleus.

1. Sample Preparation: As per the 1D ¹²⁵Te NMR protocol. A higher concentration is generally preferred for 2D experiments.

2. Spectrometer Setup:

  • Follow the same locking, shimming, and tuning procedures as for 1D NMR. Both the ¹H and ¹²⁵Te channels of the probe must be tuned and matched.

3. Acquisition Parameters:

  • Pulse Program: A standard HMBC pulse sequence (e.g., 'hmbcgp' on Bruker systems) should be used.

  • Spectral Width (SW):

    • F2 (¹H dimension): Set according to the proton spectrum of the compound.

    • F1 (¹²⁵Te dimension): Set to cover the expected ¹²⁵Te chemical shift range.

  • Transmitter Frequency Offset (O1p for ¹H, O2p for ¹²⁵Te): Center the respective spectral widths.

  • Number of Increments (in F1): Typically 128-256 increments are used, depending on the desired resolution in the indirect dimension.

  • Number of Scans (NS): 8-64 scans per increment are common, depending on the sample concentration.

  • Long-Range Coupling Constant (J-coupling): The experiment should be optimized for an expected long-range ¹H-¹²⁵Te coupling constant. A typical starting value is 8-10 Hz.

4. Data Processing:

  • Perform a 2D Fourier transform.

  • Phase the spectrum in both dimensions.

  • Apply baseline correction.

  • The resulting 2D spectrum will show correlations between protons and ¹²⁵Te nuclei that are coupled over multiple bonds.

This compound Mössbauer Spectroscopy

Mössbauer spectroscopy using the 35.5 keV gamma-ray transition of ¹²⁵Te provides valuable information about the chemical environment, oxidation state, and bonding of tellurium atoms in solid materials.[6][7]

Experimental Protocol: ¹²⁵Te Mössbauer Spectroscopy

1. Source Preparation:

  • A common source is ¹²⁵I diffused into a copper matrix or a Mg₃¹²⁵mTeO₆ source. The ¹²⁵mTe isomer decays to the excited state of ¹²⁵Te required for Mössbauer spectroscopy.

2. Sample Preparation:

  • The sample must be a solid. For powdered samples, ensure they are finely ground and homogeneous.

  • The optimal sample thickness depends on the tellurium content and the recoilless fraction of the material. A general guideline is to have 5-10 mg/cm² of natural tellurium.

  • The sample is typically pressed into a sample holder made of a material that does not contain tellurium (e.g., a polymer).

3. Data Acquisition:

  • The spectrometer is operated in transmission mode.

  • The source is moved with a velocity transducer to Doppler shift the energy of the emitted gamma rays.

  • The spectrum is typically recorded at cryogenic temperatures (e.g., liquid helium temperature, 4.2 K) to increase the recoilless fraction.

  • Data is collected over a range of velocities, typically from -10 to +10 mm/s.

  • The acquisition time can range from several hours to days depending on the source strength and sample characteristics.

4. Data Analysis:

  • The resulting spectrum is a plot of gamma-ray transmission versus source velocity.

  • The spectrum is fitted with Lorentzian line shapes to extract Mössbauer parameters such as isomer shift (δ), quadrupole splitting (ΔE_Q), and line width (Γ).

Application in Drug Development: Organotellurium Compounds as Antioxidants

A promising area of research in drug development is the investigation of organotellurium compounds as antioxidants, particularly as mimics of the selenoenzyme glutathione (B108866) peroxidase (GPx).[8] These compounds can catalytically reduce harmful reactive oxygen species (ROS), such as hydrogen peroxide, thereby protecting cells from oxidative damage.[9][10]

Glutathione Peroxidase (GPx) Mimetic Catalytic Cycle

The catalytic cycle of organotellurium compounds (R-Te-R) mimicking GPx involves the oxidation of the telluride to a telluroxide by a hydroperoxide (ROOH), followed by reduction back to the telluride by a thiol, such as glutathione (GSH).

GPx_Mimetic_Cycle Telluride Diorganotelluride (R-Te-R) ROH_H2O Alcohol/Water (ROH + H₂O) Intermediate Te(IV) Intermediate Telluride->Intermediate Oxidation Telluroxide Diorganotelluroxide (R-Te(O)-R) Telluroxide->Telluride Reduction Thiol_Ox Oxidized Thiol (GSSG) Telluroxide->Thiol_Ox Thiol_Red Reduced Thiol (2 GSH) Thiol_Red->Telluroxide ROOH Hydroperoxide (ROOH) ROOH->Intermediate Intermediate->Telluroxide H₂O

Catalytic cycle of a diorganotelluride acting as a glutathione peroxidase mimic.
Experimental Workflow: Assessing Antioxidant Activity

This workflow outlines the key steps to evaluate the GPx-like antioxidant activity of a novel organotellurium compound.

Antioxidant_Workflow Synthesis Synthesis and Characterization of Organotellurium Compound NMR_Char Structural Confirmation (¹H, ¹³C, ¹²⁵Te NMR) Synthesis->NMR_Char Purity Purity Assessment (HPLC, Elemental Analysis) Synthesis->Purity Cell_Assay Cell-Based Oxidative Stress Assay Synthesis->Cell_Assay GPx_Assay In Vitro GPx Activity Assay NMR_Char->GPx_Assay Purity->GPx_Assay Assay_Components Components: - Organotellurium Compound - Glutathione (GSH) - Glutathione Reductase - NADPH - Hydrogen Peroxide (H₂O₂) GPx_Assay->Assay_Components Spectro Spectrophotometric Monitoring (NADPH consumption at 340 nm) GPx_Assay->Spectro Kinetics Kinetic Analysis (Determine catalytic efficiency) Spectro->Kinetics Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Kinetics->Data_Analysis Cell_Culture Cell Culture (e.g., Fibroblasts, Endothelial cells) Cell_Assay->Cell_Culture Induce_Stress Induction of Oxidative Stress (e.g., with H₂O₂ or t-BuOOH) Cell_Culture->Induce_Stress Treatment Treatment with Organotellurium Compound Induce_Stress->Treatment Viability Assessment of Cell Viability (e.g., MTT, LDH assay) Treatment->Viability ROS_Measure Measurement of Intracellular ROS (e.g., DCFH-DA assay) Treatment->ROS_Measure Viability->Data_Analysis ROS_Measure->Data_Analysis

Workflow for evaluating the antioxidant potential of organotellurium compounds.

Conclusion

This compound is a versatile isotopic probe with significant potential in drug development research. Its favorable properties for NMR spectroscopy allow for detailed structural and dynamic studies of organotellurium compounds, which are emerging as a class of molecules with interesting biological activities, including antioxidant and enzyme-inhibitory effects. Mössbauer spectroscopy provides complementary information on the electronic structure and bonding in the solid state. The application of these techniques, within a structured experimental workflow, can greatly facilitate the design and characterization of novel tellurium-based therapeutic agents. As the field of organotellurium chemistry in medicinal applications continues to grow, the importance of understanding and utilizing the unique properties of this compound will undoubtedly increase.

References

Unveiling Material Secrets: A Preliminary Investigation of Tellurium-125 in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Tellurium-125, a spin-1/2 nucleus with a natural abundance of 7.07%, has emerged as a powerful probe in materials science.[1][2] Its large chemical shift range, spanning over 5000 ppm, and sensitivity to the local electronic environment make ¹²⁵Te Nuclear Magnetic Resonance (NMR) spectroscopy a highly effective tool for elucidating the structure, bonding, and dynamics of a wide array of tellurium-containing materials.[1][2] This guide provides a preliminary investigation into the applications of ¹²⁵Te NMR in materials science, focusing on key material classes and summarizing the quantitative data, experimental protocols, and analytical workflows.

Applications of ¹²⁵Te NMR in Materials Characterization

¹²⁵Te NMR spectroscopy has proven invaluable in the study of diverse materials, including thermoelectric materials, phase change materials, and chalcogenide glasses. Its ability to probe the local coordination and chemical environment of tellurium atoms provides insights that are often inaccessible with other characterization techniques.

Thermoelectric Materials

Thermoelectric materials, which can convert heat into electrical energy and vice versa, are at the forefront of waste heat recovery and solid-state cooling technologies. The efficiency of these materials is intimately linked to their electronic and thermal transport properties, which are in turn governed by their atomic-scale structure and defects. ¹²⁵Te NMR serves as a sensitive probe of these features.

In complex tellurides like PbTe, GeTe, and their alloys, ¹²⁵Te NMR is instrumental in determining phase composition and analyzing local bonding.[3] The chemical shift of ¹²⁵Te is highly sensitive to the identity of its nearest neighbors, allowing for the resolution of different local environments. For instance, in PbTe-based alloys, a linear trend in chemical shifts with the number of Pb neighbors is observed.[3] Furthermore, ¹²⁵Te NMR can detect electronic inhomogeneity and atomic defects, such as vacancies and antisite defects in materials like Bi₂Te₃, which significantly impact their thermoelectric performance.[4][5]

Phase Change Materials

Phase change materials (PCMs) are crucial for data storage technologies, exploiting the contrast in optical or electrical properties between their amorphous and crystalline states. The short-range atomic arrangement in these materials dictates their phase transition kinetics and stability. ¹²⁵Te NMR provides critical information on the local structure of both amorphous and crystalline phases of Ge-Sb-Te (GST) alloys.[4] Studies have shown that in both amorphous and fcc-Ge₁Sb₂Te₄ and Ge₂Sb₂Te₅, tellurium atoms are solely bonded to Ge or Sb, indicating a chemically ordered structure that facilitates rapid phase transitions.[4]

Chalcogenide Glasses

Chalcogenide glasses, which are amorphous solids containing one or more chalcogen elements (S, Se, Te), are of interest for applications in optics and photonics. Understanding their short- and intermediate-range order is key to tailoring their properties. ¹²⁵Te NMR spectroscopy is a powerful tool for investigating the local coordination environments of tellurium atoms in these glasses.[6] It has been used to determine the distribution of Te coordination numbers and to probe the extent of chemical ordering, revealing the presence of homopolar bonds even in stoichiometric compositions.[6][7]

Quantitative Data from ¹²⁵Te NMR Studies

The chemical shift of ¹²⁵Te is a key parameter obtained from NMR experiments, providing a wealth of information about the local environment of the tellurium nucleus. The following tables summarize typical ¹²⁵Te chemical shift ranges for different material classes and coordination environments.

Material Class¹²⁵Te Chemical Shift Range (ppm)Reference
Organotellurium Compounds-1400 to 3400[2]
Transition-Metal Ditellurides500 to 8000[8]
Tellurium OxidesVaries with coordination number[9]
Ge-As-Sb-Te Glasses/Crystals-4100 to 1050[6]
PbTe-based Alloys~ -1750 (PbTe)[10]
Tellurium Coordination EnvironmentAverage ¹²⁵Te Chemical Shift (ppm)Reference
2-coordinated300 to 1050[4][6]
3-coordinated90 to 700[4][6]
6-coordinated-2000 to -4100[4][6]

Experimental Protocols for ¹²⁵Te NMR

Acquiring high-quality ¹²⁵Te NMR spectra requires careful consideration of experimental parameters due to the low gyromagnetic ratio and large chemical shift anisotropy of the ¹²⁵Te nucleus. Solid-state NMR techniques are predominantly used for materials science applications.

Sample Preparation
  • Crystalline and Glassy Powders: Samples are typically ground into a fine powder and packed into a zirconia rotor. For air-sensitive or reactive materials, the rotor is packed in an inert atmosphere (e.g., a glovebox).

  • Dilution: For conducting samples, it is often necessary to dilute the material with an insulating, non-tellurium-containing powder (e.g., SiO₂) to reduce sample conductivity and improve radiofrequency (RF) penetration.[4] A common dilution is 40 vol% of the sample in 60 vol% SiO₂.[4]

Solid-State NMR Techniques

Several advanced solid-state NMR techniques are employed to acquire high-resolution ¹²⁵Te spectra:

  • Magic Angle Spinning (MAS): This is a standard technique used to average out anisotropic interactions, such as chemical shift anisotropy and dipolar coupling, resulting in narrower spectral lines. Spinning speeds of up to 22 kHz have been reported for ¹²⁵Te NMR of thermoelectric materials.[3]

  • WURST-CPMG (Wideband, Uniform Rate, and Smooth Truncation - Carr-Purcell-Meiboom-Gill): This technique is particularly effective for acquiring spectra of wide lineshapes, which are common for ¹²⁵Te.[4] It uses a train of refocusing pulses to generate a series of echoes, which are then summed to improve the signal-to-noise ratio.

  • pj-MAT (projection Magic-Angle-Turning): This two-dimensional technique allows for the high-resolution determination of chemical shift parameters in materials with broad spectral lines.[4][7]

A typical solid-state ¹²⁵Te NMR experiment would involve packing the powdered sample into a rotor (e.g., 3.2 mm), inserting it into the NMR probe, and spinning it at the magic angle at a high rate. A pulse sequence such as WURST-CPMG or a pj-MAT experiment would then be applied to acquire the data. The reference compound for ¹²⁵Te chemical shifts is typically dimethyl telluride (Me₂Te).[2]

Experimental and Analytical Workflows

The application of ¹²⁵Te NMR in materials science follows a logical workflow, from sample preparation to data analysis and interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation start Material Synthesis grind Grinding & Sieving start->grind dilute Dilution (if needed) grind->dilute pack Rotor Packing dilute->pack mas Magic Angle Spinning pack->mas pulse Pulse Sequence (e.g., WURST-CPMG, pj-MAT) mas->pulse acquire Data Acquisition pulse->acquire process Spectral Processing acquire->process assign Peak Assignment process->assign interpret Structural Interpretation assign->interpret correlate Correlation with Properties interpret->correlate

A generalized workflow for ¹²⁵Te NMR studies in materials science.

The logical relationship between the observed ¹²⁵Te NMR parameters and the material's properties is central to its utility.

Logical_Relationship cluster_nmr_params ¹²⁵Te NMR Parameters cluster_structure Material Structure cluster_properties Material Properties shift Chemical Shift coord Coordination Number shift->coord bonding Chemical Bonding shift->bonding linewidth Linewidth defects Defects & Disorder linewidth->defects t1 Spin-Lattice Relaxation (T₁) t1->defects thermoelectric Thermoelectric Efficiency coord->thermoelectric bonding->thermoelectric phase_change Phase Change Kinetics bonding->phase_change optical Optical Properties bonding->optical defects->thermoelectric phase Phase Composition phase->thermoelectric phase->phase_change

Relationship between ¹²⁵Te NMR parameters, structure, and properties.

Conclusion and Future Outlook

This compound NMR spectroscopy is a potent and versatile technique for the atomic-level characterization of tellurium-containing materials. Its ability to provide detailed information on local structure, bonding, and defects makes it an indispensable tool for understanding and developing advanced materials such as thermoelectrics, phase change materials, and chalcogenide glasses. As NMR hardware and methodologies continue to advance, the role of ¹²⁵Te NMR in materials science is expected to expand, enabling the investigation of increasingly complex systems and the rational design of materials with tailored properties. Future work will likely focus on in-situ NMR studies to monitor dynamic processes, such as phase transitions, and the use of advanced computational methods to further refine the interpretation of ¹²⁵Te NMR spectra.

References

An In-Depth Technical Guide to Tellurium-125 NMR Spectroscopy: Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and applications of Tellurium-125 Nuclear Magnetic Resonance (¹²⁵Te NMR) spectroscopy. ¹²⁵Te NMR is a powerful analytical technique for characterizing the structure, bonding, and dynamics of tellurium-containing compounds, which are of growing interest in materials science, organic synthesis, and medicinal chemistry.

Core Principles of ¹²⁵Te NMR Spectroscopy

This compound is the most commonly studied tellurium isotope for NMR spectroscopy due to its favorable nuclear properties compared to ¹²³Te.[1] This section details the intrinsic characteristics of the ¹²⁵Te nucleus and the key NMR parameters that provide a wealth of structural and electronic information.

Nuclear Properties of ¹²⁵Te

A solid understanding of the nuclear properties of ¹²⁵Te is essential for designing and interpreting NMR experiments. The key properties are summarized in the table below.

PropertyValueSignificance for NMR
Natural Abundance7.07%Moderate, requiring more scans or higher concentration than ¹H NMR, but significantly better than ¹²³Te (0.89%).[1]
Spin (I)1/2Yields sharp resonance lines and avoids quadrupolar broadening, simplifying spectral analysis.[1]
Gyromagnetic Ratio (γ)-8.5108 x 10⁷ rad T⁻¹ s⁻¹Determines the resonance frequency at a given magnetic field strength.
Receptivity vs. ¹H2.28 x 10⁻³Low sensitivity compared to protons, often necessitating longer acquisition times.[1]
Receptivity vs. ¹³C13.4More sensitive than ¹³C, making ¹²⁵Te NMR a viable technique for routine characterization.[1]
The ¹²⁵Te Chemical Shift

The most striking feature of ¹²⁵Te NMR is its exceptionally wide chemical shift range, spanning over 5000 ppm.[2][3] This vast range makes the ¹²⁵Te chemical shift an extremely sensitive probe of the local electronic environment around the tellurium nucleus.

The chemical shift (δ) is highly dependent on:

  • Oxidation State: Different oxidation states of tellurium (e.g., Te(II), Te(IV), Te(VI)) resonate in distinct regions of the spectrum.

  • Coordination Number: The number of atoms bonded to the tellurium center significantly influences the chemical shift.[4]

  • Nature of Substituents: The electronegativity and electronic properties of the atoms or groups attached to tellurium have a profound effect on the shielding of the nucleus.[2]

The large chemical shift dispersion is primarily attributed to the paramagnetic shielding term , which arises from the magnetic field-induced mixing of the ground electronic state with excited states. Specifically, the coupling of a p-character tellurium lone pair with perpendicular antibonding orbitals (σ*) is a dominant factor.[2] The energy of these antibonding orbitals, influenced by substituents and secondary interactions, dictates the extent of deshielding.[2] Due to the presence of a heavy atom, relativistic effects also play a significant role in accurately calculating ¹²⁵Te chemical shifts.

Reference Compound: The standard reference for ¹²⁵Te chemical shifts is neat dimethyl telluride (Me₂Te), with its resonance set to 0 ppm.[1]

Table of Typical ¹²⁵Te Chemical Shift Ranges:

Class of CompoundChemical Shift Range (ppm)
Dialkyl Tellurides (R₂Te)-50 to 500
Diaryl Tellurides (Ar₂Te)600 to 800
Alkyl Aryl Tellurides (RTeAr)400 to 700
Ditellurides (RTeTeR)100 to 500
Tellurium(IV) Halides (RTeCl₃, R₂TeCl₂)900 to 1300
Tellurols (RTeH) and Tellurolates (RTe⁻)-300 to 100
Tellurates (e.g., Te(OH)₆)600 to 800[5]
Inorganic Tellurides (e.g., Ge-As-Sb-Te)-4100 to 1050 (highly dependent on coordination)[4]
Spin-Spin Coupling

¹²⁵Te nuclei couple with other magnetically active nuclei, providing valuable information about through-bond connectivity. This spin-spin coupling, or J-coupling, manifests as splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number and type of intervening bonds, as well as the geometry of the molecule.

Table of Typical ¹²⁵Te Coupling Constants:

Coupling Nucleus (X)Number of Bonds (n)ⁿJ(¹²⁵Te, X) (Hz)
¹H220 - 40[1][6]
¹H3< 20
¹³C1150 - 270[1][6]
¹³C210 - 75[1]
¹³C310 - 75[1]
³¹P1400 - 2500
⁷⁷Se1150 - 500
¹²⁵Te250 - 250
¹⁹F494 - 170[7]
Relaxation

Relaxation refers to the processes by which nuclear spins return to their equilibrium state after being perturbed by a radiofrequency pulse. The two primary relaxation times are T₁ (spin-lattice) and T₂ (spin-spin). For ¹²⁵Te, relaxation is often dominated by the Chemical Shift Anisotropy (CSA) mechanism, especially at high magnetic field strengths. This is due to the large anisotropy of the electronic shielding around the tellurium nucleus. Spin-rotation can also be a contributing relaxation mechanism. The efficiency of these relaxation pathways often leads to relatively short T₁ values for ¹²⁵Te, which can be advantageous for signal averaging in a shorter amount of time.

Experimental Protocols

Acquiring high-quality ¹²⁵Te NMR spectra requires careful attention to sample preparation and acquisition parameters.

Solution-State ¹²⁵Te NMR

Sample Preparation:

  • Compound Purity: Ensure the sample is of high purity to avoid interference from paramagnetic impurities, which can cause significant line broadening.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common solvents include CDCl₃, DMSO-d₆, and C₆D₆.

  • Concentration: Due to the low sensitivity of ¹²⁵Te, a relatively high sample concentration (50-100 mg in 0.5-0.7 mL of solvent) is often required.

  • Filtration: Filter the sample solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Degassing: For samples with long relaxation times or to remove dissolved oxygen (which is paramagnetic), several freeze-pump-thaw cycles can be performed.

A Typical Experimental Workflow is depicted below:

Caption: Workflow for a typical solution-state ¹²⁵Te NMR experiment.

Acquisition Parameters:

  • Pulse Width: Calibrate a 90° pulse width for ¹²⁵Te on the specific probe being used.

  • Spectral Width: A large spectral width (e.g., 300-500 ppm or greater) is necessary to encompass the wide range of ¹²⁵Te chemical shifts.

  • Acquisition Time: Typically set between 0.5 to 2 seconds.

  • Relaxation Delay: A delay of 1-5 times the longest T₁ is recommended for quantitative measurements. For qualitative spectra, a shorter delay can be used.

  • Number of Scans: This will depend on the sample concentration and can range from several hundred to many thousands of scans.

  • Proton Decoupling: Use broadband proton decoupling to remove ¹H-¹²⁵Te couplings, which simplifies the spectrum and can provide a modest Nuclear Overhauser Effect (NOE) enhancement.

Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum to the known chemical shift of a standard (e.g., Me₂Te) or an external reference.

Solid-State ¹²⁵Te NMR

Solid-state ¹²⁵Te NMR is crucial for characterizing insoluble materials, polymers, and crystalline or amorphous solids.

Experimental Technique: Magic Angle Spinning (MAS)

To overcome the line broadening caused by anisotropic interactions (like CSA and dipolar coupling) in the solid state, Magic Angle Spinning (MAS) is employed. The sample is packed into a rotor and spun at a high frequency (several kHz) at an angle of 54.74° with respect to the external magnetic field. This rapid spinning averages the anisotropic interactions, resulting in narrower lines and higher resolution spectra.

A typical Solid-State NMR experimental workflow:

Caption: Workflow for a solid-state ¹²⁵Te MAS NMR experiment.

Applications in Research and Drug Development

The high sensitivity of the ¹²⁵Te chemical shift to its environment makes it a valuable tool in various scientific fields.

Structural Elucidation

¹²⁵Te NMR is routinely used to:

  • Characterize newly synthesized organotellurium compounds.

  • Determine the oxidation state and coordination environment of tellurium in inorganic complexes.

  • Study the structure of telluride glasses and thermoelectric materials.[4]

  • Investigate intermolecular interactions, such as chalcogen bonding.

Role in Drug Discovery

While direct applications of ¹²⁵Te NMR in drug discovery are less common than for ¹H, ¹³C, or ¹⁵N, the principles of using heteronuclear NMR are highly relevant. Organotellurium compounds have been investigated for their medicinal properties, including as mimics of the antioxidant enzyme glutathione (B108866) peroxidase.

NMR spectroscopy is a cornerstone of Fragment-Based Drug Discovery (FBDD) . In this approach, small molecular fragments that bind weakly to a biological target are identified and then optimized into more potent lead compounds. NMR is particularly adept at detecting these weak interactions.

The logical flow of Fragment-Based Drug Discovery using NMR:

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD) using NMR.

In this workflow, ¹²⁵Te NMR could be employed if tellurium-containing fragments are being screened. A change in the ¹²⁵Te chemical shift of the fragment upon addition of the target protein would be a clear indicator of binding. This "ligand-observed" NMR experiment is a powerful tool for hit identification.

Conclusion

¹²⁵Te NMR spectroscopy is a highly informative technique that provides detailed insights into the electronic structure and chemical environment of tellurium-containing molecules. Its exceptionally wide chemical shift range and sensitivity to subtle structural changes make it an invaluable tool for chemists, materials scientists, and researchers in drug development. With ongoing advancements in NMR hardware and methodologies, the applications of ¹²⁵Te NMR are poised to expand further, solidifying its role in the characterization of this unique element.

References

An In-depth Technical Guide to the Oxidation States of Organotellurium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the core principles governing the oxidation states of organotellurium compounds. Organotellurium chemistry is a dynamic field with significant implications for organic synthesis, materials science, and medicine. A thorough understanding of the variable oxidation states of tellurium is fundamental to harnessing the unique reactivity and therapeutic potential of these compounds. This document outlines the synthesis, characterization, and reactivity of organotellurium compounds in their primary oxidation states: Te(II), Te(IV), and Te(VI).

Introduction to Organotellurium Oxidation States

Organotellurium compounds are characterized by the presence of a carbon-tellurium (C-Te) bond. Tellurium, as a member of Group 16, exhibits a range of accessible oxidation states, with +2, +4, and +6 being the most common in its organic derivatives. The stability of these oxidation states is a key determinant of the structure, reactivity, and biological activity of organotellurium compounds. The ability of tellurium to readily undergo redox transformations is central to its utility in catalytic processes and its function as a modulator of biological redox pathways.

Data Presentation: A Comparative Analysis

The structural and spectroscopic properties of organotellurium compounds are intrinsically linked to the oxidation state of the tellurium center. The following tables summarize key quantitative data for representative compounds in the Te(II), Te(IV), and Te(VI) oxidation states, facilitating a clear comparison.

Table 1: Selected Bond Lengths in Organotellurium Compounds

CompoundOxidation StateTe-C Bond Length (Å)Te-X Bond Length (Å)Reference
Diphenyl telluride ((C₆H₅)₂Te)Te(II)~2.11-
Diphenyltellurium (B73503) dichloride ((C₆H₅)₂TeCl₂)Te(IV)2.13Te-Cl: 2.50-2.53
Hexamethylpertellurane (Te(CH₃)₆)Te(VI)~2.15-

Table 2: Representative ¹²⁵Te NMR Chemical Shifts

Oxidation StateCompound Type¹²⁵Te Chemical Shift Range (ppm)Reference
Te(II)Diorganyl tellurides (R₂Te)300 - 800
Te(IV)Diorganyltellurium dihalides (R₂TeX₂)800 - 1200
Te(IV)Organotellurium trihalides (RTeX₃)1100 - 1500
Te(VI)Diorganyltellurium tetrahalides (R₂TeX₄)600 - 900

Note: ¹²⁵Te NMR chemical shifts are highly sensitive to the nature of the organic substituents and the solvent. The values presented are general ranges.

Core Chemical Transformations: Oxidative Addition and Reductive Elimination

The interconversion between Te(II), Te(IV), and Te(VI) oxidation states is primarily governed by oxidative addition and reductive elimination reactions. Oxidative addition involves an increase in both the oxidation state and the coordination number of the tellurium center, typically through the addition of halogens or other oxidizing agents. Conversely, reductive elimination results in a decrease in the oxidation state and coordination number, often leading to the formation of new bonds between adjacent ligands.

Oxidative_Addition_Reductive_Elimination Te_II R₂Te (Te(II)) Te_IV R₂TeX₂ (Te(IV)) Te_II->Te_IV + X₂ (Oxidative Addition) Te_IV->Te_II - X₂ (Reductive Elimination)

Figure 1: Interconversion between Te(II) and Te(IV) states.

Experimental Protocols

Synthesis of a Te(II) Compound: Diphenyl Ditelluride ((C₆H₅)₂Te₂)

Diphenyl ditelluride is a common and versatile starting material in organotellurium chemistry.

Materials:

Procedure:

  • Under an inert atmosphere, a stirred solution of sodium borohydride in anhydrous DMF is prepared.

  • Elemental tellurium powder is added portion-wise to the solution. The mixture is typically heated to facilitate the formation of sodium telluride (Na₂Te) or sodium ditelluride (Na₂Te₂).

  • After the formation of the telluride species, the reaction mixture is cooled, and iodobenzene is added dropwise.

  • The reaction is stirred for a specified time at an appropriate temperature to allow for the formation of diphenyl ditelluride.

  • The product is isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography or recrystallization.

Synthesis of a Te(IV) Compound: Diphenyltellurium Dichloride ((C₆H₅)₂TeCl₂)

This protocol describes the oxidation of a Te(II) precursor to a Te(IV) compound.

Materials:

  • Diphenyl telluride ((C₆H₅)₂Te)

  • Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)

  • Anhydrous solvent (e.g., benzene (B151609) or toluene)

  • Standard laboratory glassware

  • Inert atmosphere setup

Procedure:

  • Diphenyl telluride is dissolved in an anhydrous solvent under an inert atmosphere.

  • The solution is cooled in an ice bath.

  • A solution of sulfuryl chloride in the same solvent is added dropwise with stirring. Alternatively, chlorine gas can be bubbled through the solution.

  • The reaction mixture is stirred until the reaction is complete, which is often indicated by a color change or the precipitation of the product.

  • The resulting diphenyltellurium dichloride is isolated by filtration and can be purified by recrystallization.

Synthesis of a Te(VI) Compound: Hexamethylpertellurane (Te(CH₃)₆)

The synthesis of organotellurium(VI) compounds often requires strong oxidizing agents.

Materials:

  • Tetramethyltellurium (Te(CH₃)₄)

  • Xenon difluoride (XeF₂)

  • Dimethylzinc (Zn(CH₃)₂)

  • Anhydrous solvent

  • Specialized glassware for handling reactive and volatile reagents

Procedure:

  • Tetramethyltellurium is oxidized with xenon difluoride to form TeF₂(CH₃)₄.

  • The resulting Te(IV) fluoride (B91410) intermediate is then treated with dimethylzinc.

  • This reaction leads to the formation of hexamethylpertellurane, Te(CH₃)₆, and zinc fluoride as a byproduct.

  • Due to the reactive nature of the reagents, this synthesis requires specialized techniques and a controlled environment.

Role in Catalysis and Biological Systems

The redox activity of organotellurium compounds underpins their application as catalysts and their significant biological effects.

Catalytic Oxidation of Thiols

Organotellurium compounds can catalyze the oxidation of thiols to disulfides, a reaction of significant biological and chemical importance. The catalytic cycle typically involves the oxidation of a Te(II) species to a Te(IV) species, which then oxidizes the thiol and is itself reduced back to the Te(II) state.

Thiol_Oxidation_Cycle R2Te R₂Te (Catalyst, Te(II)) R2TeO R₂Te=O (Telluroxide, Te(IV)) R2Te->R2TeO [O] Adduct [R₂Te(OH)(SR')] (Intermediate) R2TeO->Adduct + R'SH Adduct->R2Te + R'SH - R'SSR' - H₂O

Figure 2: Catalytic cycle for thiol oxidation.

Inhibition of Thioredoxin Reductase

The thioredoxin (Trx) system is a key regulator of cellular redox balance and is often overexpressed in cancer cells. Organotellurium compounds have been identified as potent inhibitors of thioredoxin reductase (TrxR), a central enzyme in this system. The inhibitory mechanism is believed to involve the interaction of the tellurium atom with the active site selenocysteine (B57510) residue of TrxR, leading to the inactivation of the enzyme and disruption of cellular redox homeostasis. This makes organotellurium compounds promising candidates for the development of novel anticancer agents.

TrxR_Inhibition TrxR_active Active TrxR (E-SeH) TrxR_inhibited Inhibited TrxR (E-Se-Te-R) TrxR_active->TrxR_inhibited Interaction OrganoTe Organotellurium Compound (R₂Te) OrganoTe->TrxR_inhibited ROS Increased ROS TrxR_inhibited->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis Induces

Figure 3: Inhibition of TrxR by organotellurium compounds.

Conclusion

The versatile redox chemistry of organotellurium compounds, centered on the accessible Te(II), Te(IV), and Te(VI) oxidation states, provides a rich platform for chemical innovation. From their fundamental roles in mediating organic transformations to their emerging applications in medicine, a deep understanding of the principles outlined in this guide is essential for advancing research and development in this exciting area of chemistry. The ability to precisely control the oxidation state of tellurium will continue to unlock new synthetic methodologies and therapeutic strategies.

Tellurium-125: A Stable Isotope for Advanced Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

Tellurium-125 (¹²⁵Te) is a stable, non-radioactive isotope of the metalloid tellurium, offering unique properties that make it an invaluable tool for researchers, scientists, and drug development professionals. Its nuclear spin of ½ and favorable Nuclear Magnetic Resonance (NMR) characteristics allow for high-resolution spectroscopic analysis of tellurium-containing molecules. This guide provides a comprehensive overview of the core properties of ¹²⁵Te, detailed experimental protocols for its application in NMR spectroscopy and Imaging Mass Cytometry (IMC), and visualizations of relevant biological pathways and experimental workflows. The strategic incorporation of ¹²⁵Te into molecular probes and drug candidates opens new avenues for studying molecular interactions, elucidating biological mechanisms, and accelerating the development of novel therapeutics.

Core Properties of this compound

This compound is one of the eight naturally occurring isotopes of tellurium and is distinguished by its stability, meaning it does not undergo radioactive decay.[1][2] This inherent stability is a critical attribute for its use in a wide range of scientific applications, particularly those involving biological systems where radioactivity can be a significant concern. The key physical and nuclear properties of ¹²⁵Te are summarized in the table below, providing a foundation for its application in advanced analytical techniques.

PropertyValueReference
Natural Abundance 7.07%[3][4]
Atomic Mass 124.9044307 u[3]
Nuclear Spin (I) 1/2[3][5]
Gyromagnetic Ratio (γ) -8.5108404 x 10⁷ rad T⁻¹ s⁻¹[6]
Quadrupole Moment 0[3]
Resonance Frequency 157.984 MHz (at 11.744 T)[6]
Relative Sensitivity 3.15 x 10⁻² (compared to ¹H)[6]
Half-life Stable[3]

Applications in Drug Discovery and Development

The unique nuclear properties of ¹²⁵Te make it particularly well-suited for NMR spectroscopy, a powerful analytical technique extensively used in drug discovery and development for elucidating molecular structure, studying drug-target interactions, and evaluating the physicochemical properties of drug candidates.[7][8][9][10][11] Furthermore, the use of tellurium isotopes in Imaging Mass Cytometry (IMC) is an emerging application for high-dimensional tissue analysis.[12][13]

¹²⁵Te Nuclear Magnetic Resonance (NMR) Spectroscopy

¹²⁵Te-NMR spectroscopy provides a sensitive probe to investigate the chemical environment of tellurium atoms within a molecule.[6][14][15] The chemical shifts, coupling constants, and relaxation times of ¹²⁵Te are highly sensitive to changes in molecular structure, conformation, and intermolecular interactions.[16][17] This sensitivity allows researchers to:

  • Characterize Novel Tellurium-Containing Compounds: Determine the structure and purity of newly synthesized drug candidates incorporating a tellurium moiety.

  • Study Drug-Target Interactions: Monitor changes in the ¹²⁵Te-NMR spectrum upon binding of a tellurium-labeled drug to its biological target, providing insights into the binding site and mechanism of action.

  • Investigate Enzyme Kinetics: Utilize ¹²⁵Te-labeled substrates to study the kinetics of enzymatic reactions, as the isotopic label does not alter the chemical properties of the substrate.[18][19][20][21]

This protocol outlines the general steps for acquiring a one-dimensional ¹²⁵Te-NMR spectrum of an organotellurium compound.

1. Sample Preparation: [2][4][22][23][24]

  • Dissolution: Dissolve 10-50 mg of the tellurium-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as chemical shifts can be solvent-dependent.
  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
  • Concentration: The optimal concentration will depend on the sensitivity of the spectrometer and the solubility of the compound. Aim for a concentration that provides a good signal-to-noise ratio without causing line broadening due to aggregation.
  • Reference Standard: An internal or external reference standard can be used. Dimethyl telluride (Me₂Te) is a common reference compound for ¹²⁵Te-NMR.[6]

2. NMR Spectrometer Setup: [25]

  • Tuning and Matching: Tune and match the NMR probe to the ¹²⁵Te frequency (e.g., 157.984 MHz at 11.744 T).
  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition: [25][26][27][28]

  • Pulse Sequence: A standard single-pulse-and-acquire sequence is typically used for 1D ¹²⁵Te-NMR.
  • Acquisition Parameters:
  • Spectral Width (SW): Set a wide spectral width (e.g., 2000 ppm) to ensure all tellurium signals are captured, as ¹²⁵Te chemical shifts span a very wide range.[14]
  • Acquisition Time (AQ): Typically 1-2 seconds.
  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient, but should be optimized based on the T₁ relaxation time of the ¹²⁵Te nucleus in the specific compound.
  • Number of Scans (NS): Co-add a sufficient number of scans (e.g., 128 to 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹²⁵Te has a low natural abundance and moderate sensitivity.

4. Data Processing: [26][28]

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phasing: Manually or automatically phase the resulting spectrum.
  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.
  • Referencing: Reference the spectrum to the chemical shift of the internal or external standard.

Imaging Mass Cytometry (IMC)

IMC is a powerful technique that enables the simultaneous visualization and quantification of dozens of biomarkers in a single tissue section with subcellular resolution.[13][29] By using antibodies tagged with stable metal isotopes, IMC provides a highly multiplexed view of the tissue microenvironment. Tellurium isotopes, including ¹²⁵Te, are increasingly being used as mass tags for antibodies and small molecule probes in IMC due to their unique mass range, which is free from interference from common biological elements.[12][30]

This workflow describes the key steps for performing an IMC experiment using a ¹²⁵Te-labeled antibody or probe.

IMC_Workflow Imaging Mass Cytometry (IMC) Workflow with ¹²⁵Te Labeling cluster_prep Sample Preparation cluster_staining Staining cluster_acquisition Data Acquisition cluster_analysis Data Analysis Tissue_Sectioning Tissue Sectioning (FFPE or Frozen) Antigen_Retrieval Antigen Retrieval (if FFPE) Tissue_Sectioning->Antigen_Retrieval Blocking Blocking (Non-specific binding) Antigen_Retrieval->Blocking Antibody_Cocktail Incubation with ¹²⁵Te-labeled Antibody Cocktail Blocking->Antibody_Cocktail Washing Washing Steps Antibody_Cocktail->Washing Laser_Ablation Laser Ablation of Tissue Washing->Laser_Ablation Ionization Inductively Coupled Plasma Laser_Ablation->Ionization Mass_Spectrometry Time-of-Flight Mass Spectrometry (Detection of ¹²⁵Te) Ionization->Mass_Spectrometry Image_Reconstruction Image Reconstruction Mass_Spectrometry->Image_Reconstruction Cell_Segmentation Cell Segmentation Image_Reconstruction->Cell_Segmentation Data_Analysis Single-cell Data Analysis Cell_Segmentation->Data_Analysis

Workflow for Imaging Mass Cytometry using ¹²⁵Te-labeled probes.

Tellurium Compounds in Signaling Pathways

Organotellurium compounds have been shown to modulate various biological signaling pathways, often through their redox activity.[3][31] One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and immune responses.[1][32] The tellurium compound AS101, for example, has been demonstrated to inhibit the NF-κB pathway, suggesting a potential therapeutic application for inflammatory diseases.[32]

Diagram: Inhibition of the NF-κB Signaling Pathway by a Tellurium Compound

The following diagram illustrates the key steps in the canonical NF-κB signaling pathway and a potential point of inhibition by a redox-modulating tellurium compound.

Tellurium compounds can inhibit NF-κB signaling.

Conclusion

This compound stands out as a robust and versatile stable isotope for cutting-edge research in chemistry, biology, and medicine. Its non-radioactive nature ensures safety and simplifies handling, while its unique nuclear properties provide a powerful handle for spectroscopic and imaging techniques. The detailed protocols and workflows presented in this guide for ¹²⁵Te-NMR and IMC are intended to empower researchers to leverage the full potential of this remarkable isotope. As our understanding of the biological roles of tellurium compounds grows, and as analytical instrumentation continues to advance, the applications of ¹²⁵Te in drug discovery and development are poised for significant expansion, promising new insights and therapeutic innovations.

References

Methodological & Application

Applications of ¹²⁵Te NMR in Organometallic Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium-125 Nuclear Magnetic Resonance (¹²⁵Te NMR) spectroscopy is a powerful analytical technique for the characterization of organotellurium compounds. With a natural abundance of 7.07% and a spin of 1/2, the ¹²⁵Te nucleus provides sharp signals over a very wide chemical shift range of approximately 5800 ppm.[1][2] This extreme sensitivity to the local electronic environment makes ¹²⁵Te NMR an invaluable tool for elucidating molecular structure, studying dynamic processes, and monitoring reactions in organometallic chemistry. This document provides detailed application notes and experimental protocols for utilizing ¹²⁵Te NMR spectroscopy in a research and development setting.

Application Notes

Structural Characterization and Elucidation

The vast chemical shift range of ¹²⁵Te makes it highly sensitive to the nature of substituents attached to the tellurium atom. Different classes of organotellurium compounds resonate in distinct regions of the ¹²⁵Te NMR spectrum, aiding in their identification and structural confirmation. The chemical shift is significantly influenced by the oxidation state of tellurium, the electronegativity of bonded atoms, and the overall molecular geometry.[3][4]

Key Insights from ¹²⁵Te Chemical Shifts:

  • Oxidation State: Higher oxidation states of tellurium generally lead to downfield shifts (higher ppm values).

  • Electronegativity of Substituents: More electronegative substituents attached to tellurium cause a deshielding effect, resulting in downfield shifts.

  • Coordination Environment: Changes in the coordination number and geometry around the tellurium center are reflected in the ¹²⁵Te chemical shift.

Studying Ligand Exchange Reactions

¹²⁵Te NMR is an effective tool for monitoring ligand exchange reactions at the tellurium center. The significant changes in the chemical shift upon substitution of one ligand for another allow for the straightforward tracking of the reaction progress, identification of intermediates, and determination of equilibrium constants.

Investigation of Dynamic Processes and Fluxional Behavior

Variable-temperature (VT) ¹²⁵Te NMR spectroscopy can be employed to study dynamic processes such as conformational changes and fluxional behavior in organotellurium compounds.[1] Changes in the NMR spectrum as a function of temperature can provide thermodynamic and kinetic parameters for these processes. For instance, the coalescence of signals at higher temperatures can indicate rapid exchange between different conformations.

Probing Metal-Tellurium Interactions

In organometallic complexes containing tellurium ligands, the ¹²⁵Te chemical shift and coupling constants can provide valuable information about the nature of the metal-tellurium bond. The coordination of a telluroether to a metal center, for example, typically results in a significant downfield shift of the ¹²⁵Te resonance.

Quantitative Data

The following tables summarize typical ¹²⁵Te NMR chemical shifts and coupling constants for various classes of organotellurium compounds.

Table 1: Typical ¹²⁵Te NMR Chemical Shifts of Organotellurium Compounds

Class of CompoundStructure ExampleTypical Chemical Shift Range (ppm)Reference
TellurolsR-TeH-100 to 100[5]
Dialkyl TelluridesR-Te-R'100 to 500[1]
Diaryl TelluridesAr-Te-Ar'400 to 700[1]
Alkyl Aryl TelluridesR-Te-Ar300 to 600[1]
DitelluridesR-Te-Te-R-225 to 1503[5][6]
Tellurium(IV) HalidesR₂TeCl₂800 to 1200[2]
Telluronium SaltsR₃Te⁺600 to 900
TellurocarbonylsR-C(Te)-R'2000 to 2500
Metal-Telluride ComplexesLₙM-TeR₂500 to 800[7]

Note: Chemical shifts are referenced to neat dimethyl telluride (Me₂Te) at 0 ppm.[5]

Table 2: Selected ¹²⁵Te Coupling Constants

Coupling NucleiCoupling TypeTypical Coupling Constant (Hz)Reference
¹²⁵Te-¹H²J(Te,H)20 - 40[1]
¹²⁵Te-¹³C¹J(Te,C)150 - 300[2]
¹²⁵Te-¹³C²J(Te,C)10 - 75[2]
¹²⁵Te-¹³C³J(Te,C)10 - 75[2]
¹²⁵Te-³¹P¹J(Te,P)400 - 800[2]
¹²⁵Te-¹²⁵Te²J(Te,Te)~680[8]

Experimental Protocols

Protocol 1: 1D ¹²⁵Te NMR Spectroscopy

This protocol outlines the steps for acquiring a standard one-dimensional ¹²⁵Te NMR spectrum.

1. Sample Preparation:

  • Accurately weigh 20-50 mg of the organotellurium compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a clean, dry vial.[9]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small cotton plug in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.[10]

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve good homogeneity. For ¹²⁵Te, good shimming is crucial to obtain sharp lines.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically used.

  • Nucleus: Select ¹²⁵Te.

  • Transmitter Frequency (O1P): Center the spectral window on the expected chemical shift region of your compound.

  • Spectral Width (SW): Due to the large chemical shift range of ¹²⁵Te, a wide spectral width is often necessary. Start with a width of at least 2000 ppm (approximately 158 kHz on a 500 MHz spectrometer).

  • Acquisition Time (AQ): A typical acquisition time is 0.5 - 1.0 seconds.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient.

  • Pulse Width (P1): Calibrate the 90° pulse width for ¹²⁵Te. A typical value is 10-20 µs.

  • Number of Scans (NS): The number of scans will depend on the concentration of the sample. Start with 64 or 128 scans and increase as needed to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum manually to obtain pure absorption lineshapes.

  • Apply a baseline correction to the spectrum.

  • Reference the spectrum to an external standard (e.g., Me₂Te at 0 ppm) or an internal reference if used.

  • Integrate the signals if quantitative analysis is required.

Protocol 2: 2D ¹H-¹²⁵Te HMQC/HSQC Spectroscopy

This protocol is for acquiring a two-dimensional correlation spectrum between proton and tellurium nuclei, which is useful for assigning protons attached to carbons alpha to the tellurium atom.

1. Sample Preparation:

  • Follow the same procedure as for 1D ¹²⁵Te NMR, ensuring a well-dissolved and particulate-free sample. A slightly higher concentration may be beneficial.

2. NMR Spectrometer Setup:

  • Lock and shim the spectrometer as for a 1D experiment.

3. Acquisition Parameters:

  • Pulse Program: Select a gradient-enhanced HMQC or HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

  • Nuclei: Set F2 (direct dimension) to ¹H and F1 (indirect dimension) to ¹²⁵Te.

  • Transmitter Frequencies (O1P for ¹H, O2P for ¹²⁵Te): Center the respective spectral windows on the proton and tellurium chemical shift regions of interest.

  • Spectral Widths (SW in F2 for ¹H, SW in F1 for ¹²⁵Te): Set the ¹H spectral width to cover all relevant proton signals (e.g., 10-12 ppm). Set the ¹²⁵Te spectral width to encompass the expected tellurium resonances.

  • Number of Points (TD): Typically 2048 points in F2 and 256-512 increments in F1.

  • Number of Scans (NS): Use a multiple of 4 or 8 scans per increment.

  • Relaxation Delay (D1): 1.5-2.0 seconds.

  • ¹J(H,Te) Coupling Constant: The pulse sequence delay for polarization transfer is based on the one-bond coupling constant. For ¹²⁵Te, direct one-bond ¹H-¹²⁵Te couplings are not common. This experiment is more applicable for identifying protons on atoms adjacent to tellurium, relying on longer-range couplings (e.g., ²J(H,Te) or ³J(H,Te)). Optimize the delay based on an estimated long-range coupling constant (e.g., 5-10 Hz).

4. Data Processing:

  • Apply a Fourier transform in both dimensions.

  • Phase the spectrum in both dimensions.

  • Apply a baseline correction.

  • Reference the spectrum in both dimensions.

Visualizations

experimental_workflow_1D_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock & Shim insert->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Caption: Workflow for 1D ¹²⁵Te NMR Spectroscopy.

logical_relationships_Te_NMR cluster_structure Molecular Structure cluster_nmr_params NMR Parameters cluster_applications Applications oxidation_state Oxidation State chem_shift Chemical Shift (δ) oxidation_state->chem_shift substituents Substituents substituents->chem_shift coupling Coupling Constant (J) substituents->coupling geometry Coordination Geometry geometry->chem_shift struct_elucid Structural Elucidation chem_shift->struct_elucid reaction_mon Reaction Monitoring chem_shift->reaction_mon dynamic_proc Dynamic Processes chem_shift->dynamic_proc coupling->struct_elucid

Caption: Factors influencing ¹²⁵Te NMR parameters and their applications.

References

Application Notes and Protocols for Utilizing Tellurium-125 in Organotellurium Compound Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tellurium-125 (¹²⁵Te) Nuclear Magnetic Resonance (NMR) spectroscopy in the characterization and study of organotellurium compounds. This powerful analytical technique is invaluable for structural elucidation, reaction monitoring, and understanding the biological interactions of this unique class of molecules.

Introduction to ¹²⁵Te NMR Spectroscopy

This compound is a spin-½ nucleus with a natural abundance of 7.07%, making it a suitable nuclide for NMR spectroscopy.[1] ¹²⁵Te NMR is the preferred isotope for tellurium studies due to its higher sensitivity and tendency to produce sharper signals compared to ¹²³Te.[1] A key feature of ¹²⁵Te NMR is its exceptionally wide chemical shift range, spanning over 5000 ppm, which makes it highly sensitive to the electronic environment and oxidation state of the tellurium atom.[2] This sensitivity allows for detailed structural analysis of organotellurium compounds.

Applications in Structural Characterization

¹²⁵Te NMR spectroscopy is a primary tool for the structural elucidation of organotellurium compounds. The chemical shift (δ) is highly dependent on the nature of the organic substituents and the oxidation state of the tellurium atom.

Key Applications:

  • Determination of Oxidation State: The oxidation state of tellurium (e.g., Te(II), Te(IV), Te(VI)) significantly influences the ¹²⁵Te chemical shift.

  • Identification of Functional Groups: The electronic properties of neighboring atoms and functional groups directly impact the shielding of the tellurium nucleus, leading to characteristic chemical shifts.

  • Stereochemical Analysis: The stereochemistry of organotellurium compounds can be investigated through analysis of ¹²⁵Te NMR spectra, as different isomers will often exhibit distinct chemical shifts.

  • Study of Intermolecular Interactions: ¹²⁵Te NMR can be used to study weak intermolecular interactions, such as chalcogen bonding, in solution.

Quantitative Data: ¹²⁵Te NMR Chemical Shifts and Coupling Constants

The following tables summarize typical ¹²⁵Te NMR chemical shift ranges for various classes of organotellurium compounds and representative coupling constants. Chemical shifts are referenced to neat dimethyl telluride (Me₂Te).

Table 1: Typical ¹²⁵Te NMR Chemical Shift Ranges for Organotellurium Compounds

Class of CompoundOxidation State of TeTypical ¹²⁵Te Chemical Shift Range (ppm)
Dialkyl Tellurides (R₂Te)II-500 to 0
Diaryl Tellurides (Ar₂Te)II300 to 700
Alkyl Aryl Tellurides (RTeAr)II100 to 500
Ditellurides (R₂Te₂)II-200 to 500
Tellurium(IV) Halides (R₂TeX₂)IV800 to 1300
Telluroxides (R₂TeO)IV1100 to 1400
Tellurones (R₂TeO₂)VI900 to 1200

Table 2: Representative ¹²⁵Te Coupling Constants

Coupling Nucleus (X)Coupling TypeTypical Coupling Constant (J(¹²⁵Te, X)) (Hz)
¹H²J20 - 40
¹³C¹J150 - 300
¹³C²J50 - 100
¹⁹F³J100 - 170
³¹P¹J400 - 600
⁷⁷Se¹J200 - 500

Experimental Protocols

General Protocol for ¹²⁵Te NMR Spectroscopy

This protocol provides a general guideline for acquiring ¹²⁵Te NMR spectra. Instrument parameters should be optimized for the specific compound and spectrometer.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 10-50 mg of the organotellurium compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a relaxation agent such as Cr(acac)₃ to a final concentration of ~10 mM to reduce the relaxation time of the ¹²⁵Te nucleus.

NMR Spectrometer Parameters:

  • Nucleus: ¹²⁵Te

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg') is often sufficient. For spectra with low signal-to-noise, pulse sequences with proton decoupling (e.g., 'zgpg30') can be used.

  • Spectral Width: 200-500 ppm (adjust based on the expected chemical shift range).

  • Acquisition Time: 0.5 - 2.0 s.

  • Relaxation Delay (d1): 1 - 5 s (can be shortened with the use of a relaxation agent).

  • Number of Scans: 128 to 4096 (or more, depending on the sample concentration and desired signal-to-noise ratio).

  • Temperature: 298 K (or as required for the experiment).

  • Referencing: Use an external standard of neat Me₂Te (δ = 0 ppm) or a secondary standard such as diphenyl ditelluride (Ph₂Te₂) in CDCl₃ (δ ≈ 420 ppm).

Protocol for Assessing Anticancer Activity (MTT Assay)

This protocol is used to evaluate the cytotoxic effects of organotellurium compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the organotellurium compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[3]

Application in Drug Development and Biological Systems

Organotellurium compounds have shown significant potential as therapeutic agents, particularly as anticancer and antioxidant agents.[3] Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Inhibition of Thioredoxin Reductase

A primary biological target of many organotellurium compounds is the enzyme thioredoxin reductase (TrxR).[3] TrxR is a key component of the thioredoxin system, which is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells.[3] Organotellurium compounds can act as potent inhibitors of TrxR, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent apoptosis.

Thioredoxin_Inhibition NADPH NADPH TrxR_ox TrxR (Oxidized) NADPH->TrxR_ox e- NADP NADP+ TrxR_red TrxR (Reduced) TrxR_ox->TrxR_red Trx_ox Thioredoxin (Oxidized) TrxR_red->Trx_ox e- Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red Substrate_ox Oxidized Substrates Trx_red->Substrate_ox e- Substrate_red Reduced Substrates Substrate_ox->Substrate_red OrganoTe Organotellurium Compound OrganoTe->Inhibition Apoptosis_Pathway OrganoTe Organotellurium Compound TrxR Thioredoxin Reductase OrganoTe->TrxR ROS ↑ Reactive Oxygen Species (ROS) OrganoTe->ROS p53 ↑ p53 OrganoTe->p53 MMPs ↓ MMPs OrganoTe->MMPs Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Drug_Discovery_Workflow cluster_0 Discovery & Preclinical A Compound Synthesis & Characterization B ¹²⁵Te NMR for Structural Verification & Purity A->B C Biological Screening (e.g., MTT Assay) B->C D ¹²⁵Te NMR for Stability & Degradation Studies C->D E Lead Optimization D->E F ¹²⁵Te NMR for Structure- Activity Relationship (SAR) E->F G In Vivo Studies F->G

References

Application Notes and Protocols for 1D and 2D ¹²⁵Te NMR Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting one-dimensional (1D) and two-dimensional (2D) ¹²⁵Te Nuclear Magnetic Resonance (NMR) experiments. Tellurium-125 is a spin-1/2 nucleus with a natural abundance of 7.07% and a wide chemical shift range, making it a valuable probe for characterizing organotellurium compounds, which are of growing interest in materials science and drug development.[1][2]

Introduction to ¹²⁵Te NMR Spectroscopy

¹²⁵Te NMR spectroscopy is a powerful analytical technique for the structural elucidation of tellurium-containing compounds.[1] The large chemical shift dispersion of over 5000 ppm is highly sensitive to the electronic environment around the tellurium atom, providing detailed information about oxidation states, coordination, and bonding.[1][3] Compared to the other NMR-active tellurium isotope, ¹²³Te, ¹²⁵Te is the nucleus of choice due to its higher natural abundance and greater sensitivity.[1][4]

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Protocol for NMR Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble. Common solvents include chloroform-d (B32938) (CDCl₃), dichloromethane-d₂ (CD₂Cl₂), and benzene-d₆ (C₆D₆). The choice of solvent can influence the chemical shift, so consistency is key when comparing spectra.

  • Concentration: For ¹H and ¹H-observe experiments like ¹H-¹²⁵Te HSQC, a concentration of 2-10 mg in 0.6-1.0 mL of solvent is recommended. For direct ¹³C or ¹²⁵Te detection, a higher concentration of 10-50 mg may be necessary.

  • NMR Tube: Use high-quality 5 mm NMR tubes to ensure good magnetic field homogeneity. For routine experiments, tubes with a quality equivalent to Wilmad 528-PP-7 are sufficient.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Air-Sensitive Samples: For air- or moisture-sensitive compounds, use degassed solvents and prepare the sample under an inert atmosphere (e.g., nitrogen or argon).

1D ¹²⁵Te NMR Experiments

One-dimensional ¹²⁵Te NMR provides a direct observation of the tellurium signals in a molecule.

Standard 1D ¹²⁵Te Protocol

This protocol outlines the steps for acquiring a standard proton-decoupled ¹²⁵Te NMR spectrum.

Experimental Workflow for 1D ¹²⁵Te NMR:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Prepare Sample (Solvent, Concentration) filter_sample Filter into NMR Tube prep_sample->filter_sample insert_sample Insert Sample into Spectrometer filter_sample->insert_sample lock_shim Lock and Shim insert_sample->lock_shim setup_exp Set Up 1D Experiment (Pulse Program, Parameters) lock_shim->setup_exp acquire_fid Acquire FID setup_exp->acquire_fid ft Fourier Transform acquire_fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference

Caption: Workflow for 1D ¹²⁵Te NMR from sample preparation to data processing.

Experimental Parameters for 1D ¹²⁵Te NMR:

ParameterRecommended ValueDescription
Pulse Programzgdc30 (Bruker)A standard 1D experiment with composite pulse decoupling.
Pulse Width (p1)Calibrated 30° - 90°The duration of the radiofrequency pulse. A 30° pulse allows for a shorter relaxation delay.
Relaxation Delay (d1)1-5 sThe time between scans to allow for nuclear spin relaxation. Typical T1 values for ¹²⁵Te are in the 1-30s range.[4]
Acquisition Time (aq)0.5 - 2 sThe duration for which the Free Induction Decay (FID) is recorded.
Spectral Width (sw)~5000 ppmThe range of frequencies to be observed. ¹²⁵Te has a very wide chemical shift range.[1][3]
Number of Scans (ns)128 - 1024+The number of FIDs to be co-added to improve the signal-to-noise ratio.
ReferencingMe₂Te (0 ppm)Dimethyl telluride is a common external reference.[4] Ph₂Te₂ in CDCl₃ (422 ppm) can also be used.[4]
Data Processing for 1D ¹²⁵Te NMR
  • Fourier Transformation: The acquired FID (a time-domain signal) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

  • Referencing: The chemical shift axis is calibrated by setting the peak of the reference compound (e.g., Me₂Te) to 0 ppm.

2D Heteronuclear ¹²⁵Te NMR Experiments

Two-dimensional NMR experiments provide through-bond connectivity information, which is invaluable for assigning resonances and elucidating complex structures. The most common experiments are the Heteronuclear Single Quantum Coherence (HSQC) and the Heteronuclear Multiple Bond Correlation (HMBC).

¹H-¹²⁵Te HSQC Protocol

The HSQC experiment detects one-bond correlations between protons and ¹²⁵Te nuclei.

Experimental Workflow for 2D ¹H-¹²⁵Te HSQC NMR:

G cluster_prep Sample Preparation cluster_acq 1D Spectra Acquisition cluster_setup 2D Experiment Setup cluster_run 2D Acquisition & Processing prep_sample Prepare Sample acq_1h Acquire 1D ¹H Spectrum prep_sample->acq_1h acq_125te Acquire 1D ¹²⁵Te Spectrum (Optional but recommended) acq_1h->acq_125te setup_hsqc Set Up ¹H-¹²⁵Te HSQC (Pulse Program, Parameters) acq_125te->setup_hsqc set_sw Set Spectral Widths (¹H and ¹²⁵Te) setup_hsqc->set_sw run_hsqc Run HSQC Experiment set_sw->run_hsqc process_2d Process 2D Data (FT, Phasing, Baseline) run_hsqc->process_2d

Caption: Workflow for 2D ¹H-¹²⁵Te HSQC NMR experiments.

Experimental Parameters for ¹H-¹²⁵Te HSQC:

ParameterRecommended ValueDescription
Pulse Programhsqcedetgpsisp2.4 (Bruker)A multiplicity-edited HSQC with sensitivity improvement.
¹J(H,Te) Coupling~30-60 HzThe one-bond coupling constant is used to optimize magnetization transfer. 2J(H,Te) is around 37.0 Hz in some compounds.[1]
Relaxation Delay (d1)1-2 sTime for relaxation between scans.
Number of Increments (F1)128 - 256Number of data points in the indirect (¹²⁵Te) dimension, determining resolution.
Number of Scans (ns)2 - 16+Number of scans per increment.
Spectral Width (F2, ¹H)Optimized from 1D ¹HThe spectral width for the direct proton dimension.
Spectral Width (F1, ¹²⁵Te)Optimized from 1D ¹²⁵TeThe spectral width for the indirect tellurium dimension.
¹H-¹²⁵Te HMBC Protocol

The HMBC experiment is used to identify longer-range correlations, typically over two to three bonds, between protons and ¹²⁵Te. This is particularly useful for identifying quaternary carbons and other non-protonated heavy atoms in the vicinity of protons.

Experimental Parameters for ¹H-¹²⁵Te HMBC:

ParameterRecommended ValueDescription
Pulse Programhmbcetgpl2nd (Bruker)A standard HMBC pulse sequence.
nJ(H,Te) Coupling4 - 10 HzThe long-range coupling constant for which the experiment is optimized.
Relaxation Delay (d1)1-2 sTime for relaxation between scans.
Number of Increments (F1)256 - 512Number of data points in the indirect (¹²⁵Te) dimension.
Number of Scans (ns)4 - 32+Number of scans per increment.
Spectral Width (F2, ¹H)Optimized from 1D ¹HThe spectral width for the direct proton dimension.
Spectral Width (F1, ¹²⁵Te)Optimized from 1D ¹²⁵TeThe spectral width for the indirect tellurium dimension.

Data Presentation: Quantitative ¹²⁵Te NMR Data

The following tables summarize typical ¹²⁵Te chemical shifts and coupling constants for various classes of organotellurium compounds.

Table 1: Typical ¹²⁵Te Chemical Shift Ranges

Compound ClassChemical Shift Range (ppm)
Dialkyl Tellurides (R₂Te)-20 to 500
Diaryl Tellurides (Ar₂Te)300 to 700
Alkyl Aryl Tellurides (RTeAr)150 to 600
Dialkyl Ditellurides (R₂Te₂)100 to 450
Diaryl Ditellurides (Ar₂Te₂)300 to 500
Tellurium(IV) Halides (RTeX₃)900 to 1300
Telluroxides (R₂TeO)800 to 1100

Table 2: Representative ¹J(¹²⁵Te, ¹³C) Coupling Constants

Compound Type¹J(¹²⁵Te, ¹³C) (Hz)
Alkyl Tellurides150 - 200
Aryl Tellurides250 - 300
Tellurocarbonyls~600

Note: The chemical shifts and coupling constants are highly dependent on the solvent, temperature, and substituents.[3][4]

Conclusion

¹²⁵Te NMR spectroscopy, through both 1D and 2D techniques, offers a powerful tool for the detailed structural analysis of tellurium-containing molecules. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement these experiments in their own laboratories. Careful sample preparation and optimization of acquisition parameters are key to obtaining high-quality, informative spectra.

References

Application Notes and Protocols for the Synthesis of Tellurium-125 Labeled Compounds in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium-125 (¹²⁵Te), a stable isotope of tellurium, is a valuable nuclide in various research applications, primarily due to its utility in nuclear magnetic resonance (NMR) spectroscopy. However, the synthesis of compounds directly labeled with the radioactive isotope Tellurium-125m (¹²⁵ᵐTe) or the study of the effects of the formation of ¹²⁵Te from its parent radionuclide, Iodine-125 (B85253) (¹²⁵I), are of significant interest in radiopharmaceutical sciences and molecular biology. The decay of ¹²⁵I to ¹²⁵Te provides a unique method for the in situ generation of a ¹²⁵Te-labeled molecule at a specific biological target.

This document provides detailed application notes and protocols focusing on the synthesis of ¹²⁵I-labeled precursors to generate ¹²⁵Te compounds for research purposes. The primary route for obtaining ¹²⁵Te-labeled compounds in a biological setting is through the radioactive decay of ¹²⁵I. Direct radiolabeling with tellurium isotopes is not a commonly practiced technique in radiopharmaceutical chemistry.

Principle: Indirect Labeling of Compounds with this compound

The most established method for studying the effects of ¹²⁵Te in a biological system is by labeling a target molecule with ¹²⁵I. Iodine-125 decays via electron capture to an excited state of this compound, which then promptly decays to the stable ¹²⁵Te.[1][2][3] This process has significant molecular consequences due to the emission of Auger electrons, which can induce localized damage to the molecule and its immediate vicinity, such as causing double-strand breaks in DNA.[4][5][6][7]

Key Properties of Iodine-125 and this compound

PropertyIodine-125 (¹²⁵I)This compound (¹²⁵Te)
Half-life 59.4 days[3]Stable
Decay Mode Electron Capture[1][3]-
Primary Emissions Auger electrons, Gamma rays (35.5 keV), X-rays (27-32 keV)[1]-
Decay Product ¹²⁵Te[1]-

Applications in Research

The in situ generation of ¹²⁵Te from ¹²⁵I-labeled biomolecules has several research applications:

  • Radiotherapy: The highly localized energy deposition from the Auger electrons emitted during the decay of ¹²⁵I is utilized in brachytherapy for cancer treatment.[1][2]

  • DNA Damage Studies: By incorporating ¹²⁵I-labeled nucleotides into DNA, researchers can study the mechanisms of radiation-induced DNA damage with high precision.[4][5][6][8]

  • Receptor Binding Assays: ¹²⁵I-labeled ligands are widely used in radioimmunoassays and other binding assays due to the ease of detection of its gamma emissions.[1] The subsequent decay to ¹²⁵Te can be used to study the fate of the ligand-receptor complex.

Experimental Protocols

The following protocols detail the synthesis of ¹²⁵I-labeled biomolecules which serve as precursors for ¹²⁵Te compounds.

Protocol 1: Direct Radioiodination of a Tyrosine-Containing Peptide using the Iodogen Method

This protocol describes the labeling of a peptide containing a tyrosine residue, which is susceptible to electrophilic iodination.

Materials:

  • Peptide containing at least one tyrosine residue (e.g., Angiotensin I)

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated tubes

  • Sodium Iodide [¹²⁵I]NaI solution

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Sodium metabisulfite (B1197395) solution (quenching agent)

  • Sephadex G-10 or equivalent size-exclusion chromatography column

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the peptide in phosphate buffer.

    • Allow the Iodogen® coated tube and all reagents to reach room temperature.

  • Radioiodination Reaction:

    • To the Iodogen® tube, add 50 µL of phosphate buffer.

    • Add 5-10 µL of [¹²⁵I]NaI solution (activity as required for the experiment).

    • Gently swirl the tube and incubate for 5 minutes at room temperature to activate the iodine.

    • Add 20 µL of the peptide solution to the activated iodine mixture.

    • Incubate the reaction mixture for 10-15 minutes at room temperature with occasional gentle swirling.

  • Quenching the Reaction:

    • After the incubation period, transfer the reaction mixture to a clean microcentrifuge tube containing 100 µL of sodium metabisulfite solution to stop the reaction.

  • Purification:

    • Size-Exclusion Chromatography (Initial Separation):

      • Equilibrate a Sephadex G-10 column with phosphate buffer.

      • Load the quenched reaction mixture onto the column.

      • Elute with phosphate buffer and collect fractions.

      • The first radioactive peak corresponds to the ¹²⁵I-labeled peptide, while the second peak is unreacted [¹²⁵I]NaI.

    • HPLC Purification (High Purity):

      • For higher purity, pool the fractions containing the labeled peptide and purify using reverse-phase HPLC.

      • Use a suitable gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid.

      • Monitor the elution profile with a UV detector (at 280 nm for tyrosine) and a radioactivity detector.

      • Collect the peak corresponding to the mono-iodinated peptide.

  • Quality Control:

    • Analyze an aliquot of the purified ¹²⁵I-labeled peptide by analytical HPLC to determine radiochemical purity.

    • Calculate the radiochemical yield by comparing the activity of the purified product to the initial activity of [¹²⁵I]NaI used.

Quantitative Data for Direct Radioiodination

ParameterTypical Value
Radiochemical Yield 60-80%
Radiochemical Purity >95% (after HPLC purification)
Specific Activity 10-50 MBq/µg (can be varied by adjusting the amount of peptide)
Protocol 2: Indirect Radioiodination using N-succinimidyl 3-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB)

This method is used for labeling proteins and peptides that lack a suitable tyrosine residue or when direct iodination is not desired. It targets primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Biomolecule to be labeled (e.g., an antibody or peptide with lysine residues)

  • N-succinimidyl 3-(tri-n-butylstannyl)benzoate (stannylated precursor)

  • [¹²⁵I]NaI solution

  • Chloramine-T

  • Acetic acid

  • Sodium metabisulfite

  • HPLC system for purification of [¹²⁵I]SIB

  • Borate (B1201080) buffer (0.1 M, pH 8.5)

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

Part A: Synthesis of [¹²⁵I]SIB

  • To a microcentrifuge tube, add the stannylated precursor (1 mg in 150 µL of ethanol) and 10 µL of acetic acid.

  • Add 150 MBq of [¹²⁵I]NaI in 0.1 M NaOH.

  • Add Chloramine-T solution (1 mg in 20 µL of phosphate buffer) to initiate the reaction.

  • Incubate at room temperature for 15 minutes.

  • Quench the reaction with sodium metabisulfite solution.

  • Purify the [¹²⁵I]SIB using preparative HPLC. The radiochemical yield is typically 75 ± 10%.

Part B: Conjugation of [¹²⁵I]SIB to the Biomolecule

  • Prepare the biomolecule in borate buffer (pH 8.5).

  • Add the purified [¹²⁵I]SIB (in a small volume of a suitable organic solvent like DMSO, which is then evaporated) to the biomolecule solution.

  • Incubate the mixture at room temperature for 30-60 minutes. The succinimidyl ester reacts with the primary amines on the biomolecule.

  • Purify the ¹²⁵I-labeled biomolecule from unreacted [¹²⁵I]SIB and other small molecules using a size-exclusion column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS).

  • Collect the protein-containing fractions (the first radioactive peak).

Quality Control:

  • Determine the radiochemical purity of the final labeled biomolecule using size-exclusion HPLC or SDS-PAGE with autoradiography.

  • Assess the biological activity of the labeled biomolecule to ensure it has not been compromised by the labeling process.

Quantitative Data for Indirect Radioiodination

ParameterTypical Value
Radiochemical Yield (Conjugation) 40-70%
Radiochemical Purity >98% (after purification)
Specific Activity Varies depending on the number of available amines and reaction conditions

Visualizations

G cluster_decay Radioactive Decay of Iodine-125 I125 Iodine-125 (¹²⁵I) Half-life = 59.4 days Te125_excited Excited this compound I125->Te125_excited Electron Capture Te125_stable Stable this compound (¹²⁵Te) Te125_excited->Te125_stable Gamma Decay (35.5 keV) + Auger Electrons

Caption: Radioactive decay pathway of Iodine-125 to stable this compound.

G cluster_workflow Workflow for Direct Radioiodination of a Peptide start Start reagents Peptide (with Tyr) [¹²⁵I]NaI Iodogen Tube start->reagents reaction Incubate at RT (10-15 min) reagents->reaction quench Quench with Sodium Metabisulfite reaction->quench purification Purification (Size-Exclusion & HPLC) quench->purification qc Quality Control (Radiochemical Purity) purification->qc end ¹²⁵I-Labeled Peptide qc->end

Caption: Experimental workflow for direct radioiodination of a peptide.

G cluster_indirect Workflow for Indirect Radioiodination via [¹²⁵I]SIB start_sib Synthesize [¹²⁵I]SIB from Stannylated Precursor purify_sib Purify [¹²⁵I]SIB (HPLC) start_sib->purify_sib conjugation Conjugate [¹²⁵I]SIB with Biomolecule (with Lys) purify_sib->conjugation purify_conjugate Purify Labeled Biomolecule (Size-Exclusion) conjugation->purify_conjugate qc_conjugate Quality Control purify_conjugate->qc_conjugate end_conjugate ¹²⁵I-Labeled Biomolecule qc_conjugate->end_conjugate

Caption: Workflow for indirect radioiodination using a prosthetic group.

G cluster_pathway Conceptual Application: Localized DNA Damage Study labeled_nucleotide ¹²⁵I-labeled Deoxyuridine Incorporated into DNA decay ¹²⁵I to ¹²⁵Te Decay (in situ) labeled_nucleotide->decay auger Auger Electron Cascade decay->auger dsb Double-Strand Break at Decay Site auger->dsb repair Activation of DNA Damage Response (e.g., ATM/ATR pathway) dsb->repair outcome Cellular Outcome (Apoptosis, Senescence) repair->outcome

Caption: Signaling pathway concept for studying localized DNA damage.

References

Application Notes and Protocols: Tellurium-125 as a Precursor for the Production of Iodine-125

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the production of the medical radioisotope Iodine-125 (¹²⁵I) using enriched Tellurium-125 (¹²⁵Te) as a precursor. Iodine-125 is a critical radionuclide with widespread applications in modern medicine, primarily in brachytherapy for the treatment of various cancers and in the development of radioimmunoassays.

Introduction to Iodine-125 and its Medical Applications

Iodine-125 is a radioisotope of iodine with a half-life of 59.4 days. It decays by electron capture to a stable isotope of tellurium, ¹²⁵Te, emitting low-energy gamma rays and X-rays.[1] This decay scheme makes ¹²⁵I particularly suitable for medical applications where localized radiation is desired.

The primary medical applications of Iodine-125 include:

  • Brachytherapy: ¹²⁵I is extensively used in the form of sealed sources, often called "seeds," for brachytherapy. These seeds are implanted directly into or near cancerous tumors, delivering a high dose of radiation to the tumor while minimizing damage to surrounding healthy tissue. This technique is a common treatment for prostate cancer, uveal melanomas, and brain tumors.[1]

  • Radioimmunoassays (RIA): Due to its relatively long half-life and the ease of detection of its low-energy gamma emissions, ¹²⁵I is a preferred radionuclide for labeling antibodies and other proteins in various in-vitro diagnostic assays.

  • Medical Imaging: While less common than other iodine isotopes like ¹²³I for routine imaging, ¹²⁵I can be used in specific diagnostic procedures.

Production of Iodine-125 from this compound

The production of Iodine-125 from this compound is achieved through the proton-induced nuclear reaction ¹²⁵Te(p,n)¹²⁵I in a medical cyclotron. This method offers a viable alternative to the more common production route of ¹²⁵I from Xenon-124 in a nuclear reactor.

Nuclear Reaction and Excitation Function

The fundamental nuclear reaction is:

¹²⁵Te + p → ¹²⁵I + n

The efficiency of this reaction is dependent on the energy of the incident protons, as described by the reaction's excitation function (a plot of reaction cross-section versus proton energy). The cross-section for the ¹²⁵Te(p,n)¹²⁵I reaction has a peak at a specific proton energy range. It is crucial to select an appropriate proton energy window for irradiation to maximize the yield of ¹²⁵I while minimizing the production of radionuclidic impurities, such as ¹²⁴I, which is produced via the ¹²⁵Te(p,2n)¹²⁴I reaction at higher proton energies.[2][3]

Quantitative Production Data

The following table summarizes the key quantitative data related to the production of Iodine-125 from this compound.

ParameterValueReference
Nuclear Reaction ¹²⁵Te(p,n)¹²⁵IGeneral Knowledge
Recommended Proton Energy ~15 - 21 MeV (for ¹²⁴I production from ¹²⁵Te)[2]
Estimated ¹²⁵I Production Yield 54 µCi/µA·hr (at 30 MeV)[4]
Primary Radionuclidic Impurity ¹²⁴I (from ¹²⁵Te(p,2n)¹²⁴I)[2]
Half-life of ¹²⁵I 59.4 days[1]
Half-life of ¹²⁴I 4.18 days[5]

Experimental Protocols

This section provides detailed methodologies for the key stages of Iodine-125 production from a this compound target.

Target Preparation: Enriched ¹²⁵TeO₂ Target

Tellurium dioxide (TeO₂) is the preferred target material due to its higher thermal stability compared to elemental tellurium. For the production of ¹²⁵I, highly enriched ¹²⁵TeO₂ is required to maximize the yield and minimize the formation of other iodine radioisotopes from other tellurium isotopes present in natural tellurium.

Materials and Equipment:

  • Highly enriched ¹²⁵TeO₂ powder (isotopic purity >98%)

  • Aluminum oxide (Al₂O₃) powder (for improved thermal conductivity)

  • Platinum or copper target backing disc with a shallow indentation

  • Muffle furnace

  • Hydraulic press

  • Spatula and weighing balance

Protocol:

  • Mixing: Thoroughly mix the enriched ¹²⁵TeO₂ powder with a small amount of aluminum oxide powder (typically 5-10% by weight). The Al₂O₃ helps to improve the thermal conductivity and mechanical stability of the target.

  • Target Loading: Carefully place the ¹²⁵TeO₂/Al₂O₃ mixture into the indentation of the platinum or copper target backing disc.

  • Melting and Sintering: Place the target disc in a muffle furnace and heat it to a temperature slightly above the melting point of TeO₂ (733°C). A temperature of around 750°C is typically used.[6] Maintain this temperature for a sufficient time to ensure complete melting and uniform distribution of the material within the indentation.

  • Cooling: Slowly cool the furnace to room temperature to prevent cracking of the target material.

  • Target Assembly: Once cooled, the target is ready to be mounted in the cyclotron's target holder.

Cyclotron Irradiation

Irradiation Parameters:

  • Proton Beam Energy: Based on the excitation function, the optimal proton energy should be chosen to maximize the ¹²⁵Te(p,n)¹²⁵I reaction cross-section while minimizing the ¹²⁵Te(p,2n)¹²⁴I cross-section. An energy range of approximately 10-15 MeV is generally suitable.

  • Beam Current: The beam current will depend on the thermal properties of the target and the cooling efficiency of the target station. It is typically in the range of 10-50 µA.

  • Irradiation Time: The duration of the irradiation will depend on the desired activity of ¹²⁵I. This can be calculated based on the target thickness, beam current, and the reaction cross-section.

Workflow:

IrradiationWorkflow cluster_prep Target Preparation cluster_irrad Cyclotron Irradiation cluster_post Post-Irradiation Prep Prepare Enriched ¹²⁵TeO₂ Target Mount Mount Target in Cyclotron Holder Prep->Mount Irradiate Irradiate with Proton Beam Mount->Irradiate Cool Target Cooling Irradiate->Cool Transfer Transfer to Hot Cell Cool->Transfer

Diagram 1: Cyclotron Irradiation Workflow. Max Width: 760px.
Separation and Purification of Iodine-125

After irradiation, the ¹²⁵I produced within the tellurium target needs to be separated and purified. Dry distillation is a commonly employed and efficient method for this purpose.

3.3.1. Dry Distillation Protocol

This method is based on the sublimation of iodine at high temperatures, allowing it to be separated from the non-volatile tellurium dioxide.

Materials and Equipment:

  • Quartz tube furnace

  • Quartz distillation tube

  • Inert gas supply (e.g., Argon or Helium) with flow controller

  • Trapping solution: 0.01 M Sodium hydroxide (B78521) (NaOH) solution

  • Collection vials

  • Hot cell for remote handling

Protocol:

  • Setup: Place the irradiated ¹²⁵TeO₂ target into the quartz distillation tube and position it in the center of the tube furnace. Connect the inert gas supply to the inlet of the tube and a series of collection vials containing the NaOH trapping solution to the outlet.

  • Heating: Heat the furnace to a temperature between 650°C and 750°C.[7] The optimal temperature should be sufficient to cause the sublimation of iodine without significant volatilization of the tellurium dioxide.

  • Distillation: Pass a slow and steady stream of inert gas over the heated target. The iodine will vaporize and be carried by the gas stream into the trapping solution, where it will be captured as sodium iodide (Na¹²⁵I).

  • Collection: Continue the distillation process until the majority of the ¹²⁵I has been collected. This can be monitored by measuring the radioactivity in the collection vials.

  • Cooling and Recovery: After distillation, allow the furnace and target to cool down. The enriched ¹²⁵TeO₂ can be recovered for future use.

Workflow for Dry Distillation:

DryDistillationWorkflow cluster_setup Setup cluster_process Distillation Process cluster_final Final Steps PlaceTarget Place Irradiated Target in Quartz Tube ConnectGas Connect Inert Gas Supply PlaceTarget->ConnectGas ConnectTrap Connect Trapping Solution Vials ConnectGas->ConnectTrap HeatFurnace Heat Furnace (650-750°C) ConnectTrap->HeatFurnace PassGas Pass Inert Gas over Target HeatFurnace->PassGas CollectIodine Collect ¹²⁵I in Trapping Solution PassGas->CollectIodine CoolDown Cool Down Apparatus CollectIodine->CoolDown RecoverTe Recover Enriched ¹²⁵TeO₂ CoolDown->RecoverTe

Diagram 2: Dry Distillation Workflow. Max Width: 760px.

3.3.2. Purification by Anion Exchange Chromatography (Optional)

For applications requiring very high chemical purity, an additional purification step using anion exchange chromatography can be performed.

Materials and Equipment:

  • Anion exchange resin (e.g., Dowex 1x8)

  • Chromatography column

  • Elution solutions (e.g., varying concentrations of NaCl or NaI)

  • Fraction collector

Protocol:

  • Column Preparation: Pack a chromatography column with the anion exchange resin and equilibrate it with a suitable buffer.

  • Loading: Load the ¹²⁵I solution (from the trapping solution, adjusted for pH and ionic strength if necessary) onto the column. The iodide ions (I⁻) will bind to the resin.

  • Washing: Wash the column with a low concentration salt solution to remove any unbound impurities.

  • Elution: Elute the purified ¹²⁵I from the column using a higher concentration salt solution.

  • Collection: Collect the fractions containing the purified ¹²⁵I.

Quality Control

The final ¹²⁵I product must undergo rigorous quality control to ensure its suitability for medical use.

  • Radionuclidic Purity: This is determined using gamma-ray spectroscopy to identify and quantify any radioactive impurities. The primary potential impurity is ¹²⁴I.

  • Radiochemical Purity: This is assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the chemical form of the ¹²⁵I (e.g., iodide vs. iodate).

  • Chemical Purity: The concentration of non-radioactive chemical impurities, particularly residual tellurium, should be determined using methods like inductively coupled plasma mass spectrometry (ICP-MS).

  • Activity Calibration: The total activity of the final product must be accurately measured using a calibrated ionization chamber or other suitable radiation detector.

Decay Pathway

The decay of Iodine-125 to this compound is a key aspect of its application.

DecayPathway I125 ¹²⁵I (t½ = 59.4 d) Te125_excited ¹²⁵Te* (Excited State) I125->Te125_excited Electron Capture Te125_ground ¹²⁵Te (Stable) Te125_excited->Te125_ground γ-decay / Internal Conversion (emits γ-rays & X-rays)

Diagram 3: Decay Pathway of Iodine-125. Max Width: 760px.

Safety Precautions

The handling of radioactive materials requires strict adherence to radiation safety protocols. All procedures involving ¹²⁵I and the irradiated tellurium target must be performed in a properly shielded hot cell by trained personnel. Appropriate personal protective equipment (PPE) and radiation monitoring devices must be used at all times.

These application notes and protocols are intended as a guide for researchers and professionals. Specific parameters may need to be optimized based on the available cyclotron facilities, targetry, and processing equipment.

References

Application Notes and Protocols for Measuring ¹²⁵Te-X Coupling Constants in Molecular Structures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure and dynamics of molecules. For organotellurium compounds, which are of growing interest in materials science and drug development, NMR of the ¹²⁵Te isotope provides invaluable information. One of the key parameters derived from ¹²⁵Te NMR is the scalar or J-coupling constant between ¹²⁵Te and another NMR-active nucleus (X), denoted as J(¹²⁵Te, X). This coupling constant, transmitted through the bonding electrons, provides critical insights into the connectivity and conformation of molecules.

Tellurium has two NMR-active isotopes with a nuclear spin of 1/2: ¹²³Te and ¹²⁵Te. However, ¹²⁵Te is the preferred nucleus for NMR studies due to its higher natural abundance (7.07% vs. 0.89% for ¹²³Te) and greater sensitivity.[1] The measurement of J(¹²⁵Te, X) coupling constants is crucial for:

  • Structural Elucidation: Confirming the covalent bonding between tellurium and other atoms within a molecule.

  • Conformational Analysis: The magnitude of three-bond coupling constants (³J) is often dependent on the dihedral angle between the coupled nuclei, providing information about the molecule's three-dimensional structure.

  • Understanding Electronic Structure: The coupling constants are sensitive to the hybridization of the involved atoms and the nature of the chemical bonds.[2][3]

These application notes provide a detailed guide to the principles, experimental protocols, and data analysis techniques for measuring ¹²⁵Te-X coupling constants, with a focus on applications relevant to drug development and molecular characterization.

Principles of Measuring ¹²⁵Te-X Coupling Constants

The spin-spin coupling between ¹²⁵Te and another nucleus X (e.g., ¹H, ¹³C, ³¹P) results in the splitting of NMR signals. This splitting can be observed in two ways:

  • In the Spectrum of Nucleus X: Due to the low natural abundance of ¹²⁵Te, the main signal for nucleus X will be a singlet (or a multiplet due to coupling with other nuclei). Flanking this central peak will be a pair of low-intensity "satellite" peaks, which arise from the molecules containing the ¹²⁵Te isotope. The separation between these satellite peaks, measured in Hertz (Hz), is equal to the J(¹²⁵Te, X) coupling constant.[1][4]

  • In the ¹²⁵Te Spectrum: A proton-coupled ¹²⁵Te NMR spectrum will show splitting of the tellurium signal due to coupling with neighboring X nuclei. For example, a tellurium atom bonded to a methyl group (CH₃) would appear as a quartet in the ¹²⁵Te spectrum.

Data Presentation: Typical ¹²⁵Te-X Coupling Constants

The magnitude of the coupling constant depends on the number of bonds separating the two nuclei (n), the nature of the intervening bonds, and the molecular geometry. The following tables summarize typical ranges and specific examples of ¹²⁵Te-X coupling constants.

Table 1: One-Bond ¹²⁵Te-¹³C Coupling Constants (¹J(¹²⁵Te, ¹³C))

Compound TypeExample Compound¹J(¹²⁵Te, ¹³C) (Hz)Reference
TelluroxanthenoneTelluroxanthenone~270[4]
Phosphine Tellurides(Me₂N)₃P=Te174[5]
Diorgano Ditellurides(CH₃)₂Te₂163[6]

Table 2: Two-Bond ¹²⁵Te-¹H Coupling Constants (²J(¹²⁵Te, ¹H))

Compound TypeExample Compound²J(¹²⁵Te, ¹H) (Hz)Reference
TelluroxanthenoneTelluroxanthenone37.0[4]
Dialkyl Tellurides(CH₃CH₂)₂Te20.1[1]
Divinyl Telluride(CH₂=CH)₂Te33.6[4]

Table 3: One-Bond ¹²⁵Te-³¹P Coupling Constants (¹J(¹²⁵Te, ³¹P))

Compound TypeExample Compound¹J(¹²⁵Te, ³¹P) (Hz)Reference
Phosphine Telluride(iPr)₃PTe1669.8[5]
Ag(I) Complex[Ag(OTf){TeP(iPr)₃}]1386.7[5]
Phosphinidene Telluride(ligand)P=Te1747.8[6]

Table 4: Other ¹²⁵Te-X Coupling Constants

Coupling TypeCompound TypeExample CompoundJ(¹²⁵Te, X) (Hz)Reference
³J(¹²⁵Te, ¹H)TelluroxanthenoneTelluroxanthenone<10[4]
¹J(¹²⁵Te, ⁷⁷Se)Ditelluride SelenideRTeSeR'Not widely reported
nJ(¹²⁵Te, ¹⁹F)Fluoro-organotelluriumNot widely reported

Experimental Protocols

Accurate measurement of ¹²⁵Te-X coupling constants requires careful sample preparation and the selection of appropriate NMR experiments and parameters.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common solvents include CDCl₃, DMSO-d₆, and C₆D₆. Ensure the solvent does not have signals that overlap with the resonances of interest.

  • Concentration: The sample concentration should be high enough to provide a good signal-to-noise ratio, especially for observing the low-intensity ¹²⁵Te satellites. For ¹H NMR, a concentration of 10-50 mM is a good starting point. For direct ¹²⁵Te detection, higher concentrations may be necessary.

  • Purity: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette into the NMR tube. Paramagnetic impurities should be avoided as they can lead to significant line broadening.

  • NMR Tube: Use high-quality 5 mm NMR tubes. The sample volume should be sufficient to cover the detection region of the NMR probe, typically around 0.6 mL.

Sample_Preparation_Workflow cluster_prep Sample Preparation Start Start Dissolve Dissolve Sample in Deuterated Solvent Start->Dissolve Filter Filter Solution Dissolve->Filter Transfer Transfer to NMR Tube Filter->Transfer End Ready for NMR Transfer->End

Caption: Workflow for NMR sample preparation.
1D NMR for Measuring ¹²⁵Te Satellites

This is the most common method for measuring J(¹²⁵Te, X) when X is a high-abundance, sensitive nucleus like ¹H.

Protocol: 1D ¹H NMR with ¹²⁵Te Satellites

  • Spectrometer Setup:

    • Tune and match the probe for both the ¹H and ¹³C (or other X-nucleus) frequencies.

    • Lock on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain good resolution and lineshape.

  • Acquisition Parameters (¹H Observe):

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg on Bruker instruments) is usually sufficient.

    • Spectral Width (SW): Set the spectral width to encompass all proton signals of interest.

    • Acquisition Time (AQ): A longer acquisition time (e.g., 2-4 seconds) will provide better resolution to resolve small coupling constants.

    • Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ of the protons of interest.

    • Number of Scans (NS): A large number of scans (e.g., 128 or more) is required to achieve a sufficient signal-to-noise ratio for the low-intensity ¹²⁵Te satellites.

  • Processing:

    • Apply a gentle apodization function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly degrading the resolution.

    • Fourier transform the FID.

    • Phase the spectrum carefully.

    • Baseline correct the spectrum.

    • Calibrate the chemical shift scale using a known reference signal (e.g., residual solvent peak or TMS).

  • Data Analysis:

    • Zoom into the region of the proton signal of interest.

    • Identify the central peak and the two flanking ¹²⁵Te satellites.

    • Measure the frequency difference between the two satellite peaks in Hz. This value is the J(¹²⁵Te, ¹H) coupling constant.

2D Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is a powerful tool for determining long-range (typically 2-3 bond) correlations between nuclei. It can be used to correlate ¹H with ¹²⁵Te, providing connectivity information and allowing for the measurement of J(¹²⁵Te, ¹H) coupling constants.

Protocol: 2D ¹H-¹²⁵Te HMBC

  • Spectrometer Setup:

    • Follow the same setup procedure as for the 1D experiment, ensuring the probe is tuned for both ¹H and ¹²⁵Te.

  • Acquisition Parameters:

    • Pulse Sequence: A gradient-selected HMBC pulse sequence (e.g., hmbcgp on Bruker instruments) is recommended.[7][8]

    • Spectral Width (SW): Set the spectral width in the direct dimension (F2, ¹H) to cover all proton signals. Set the spectral width in the indirect dimension (F1, ¹²⁵Te) to encompass the expected range of ¹²⁵Te chemical shifts.

    • Long-Range Coupling Delay: The delay for the evolution of the long-range coupling (JXH) is a critical parameter. It is typically set to 1/(2**J*), where J is the estimated long-range coupling constant. For ¹H-¹²⁵Te correlations, a range of delays might be necessary to observe couplings of different magnitudes. A good starting point is a delay optimized for a coupling of 5-10 Hz.

    • Number of Increments (in F1): A sufficient number of increments (e.g., 256-512) should be acquired to achieve adequate resolution in the ¹²⁵Te dimension.

    • Number of Scans (NS): The number of scans per increment will depend on the sample concentration. Start with 8 or 16 scans and increase as needed.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

  • Data Analysis:

    • Identify cross-peaks that correlate a proton signal with a tellurium signal.

    • The presence of a cross-peak indicates a long-range coupling between the respective ¹H and ¹²⁵Te nuclei.

    • The fine structure of the cross-peak in the direct (¹H) dimension can sometimes be used to extract the coupling constant, although this can be challenging due to low resolution.

Experimental_Workflow cluster_workflow Experimental and Data Analysis Workflow cluster_analysis_detail Analysis Details SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition (1D or 2D) SamplePrep->NMR_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Processing Analysis Spectral Analysis Processing->Analysis Coupling_Constant Determine J(¹²⁵Te, X) Analysis->Coupling_Constant Identify_Satellites Identify ¹²⁵Te Satellites (1D Spectrum) Analysis->Identify_Satellites Identify_Crosspeaks Identify Cross-peaks (2D HMBC) Analysis->Identify_Crosspeaks Measure_Separation Measure Peak Separation (Hz) Identify_Satellites->Measure_Separation Analyze_Multiplet Analyze Multiplet Structure Identify_Crosspeaks->Analyze_Multiplet

Caption: General workflow for measuring ¹²⁵Te-X coupling constants.

Applications in Drug Development

Organotellurium compounds have shown promise as anticancer and antimicrobial agents.[9][10][11][12] The precise structural characterization of these drug candidates is a critical step in the drug development process, and the measurement of ¹²⁵Te-X coupling constants plays a vital role in this.

  • Structural Verification: The synthesis of complex organotellurium molecules can lead to various isomers. Measuring ¹²⁵Te-X coupling constants provides unambiguous evidence of the bonding network, helping to confirm the correct chemical structure of the desired compound. For example, in the characterization of novel dihydroxazole tellurium hexachloride salts with potential anticancer activity, multinuclear NMR, including ¹²⁵Te, was essential for structure elucidation.[9]

  • Conformational Analysis of Bioactive Molecules: The biological activity of a drug is often dependent on its three-dimensional conformation. The Karplus relationship, which relates the magnitude of three-bond coupling constants to the dihedral angle, can be applied to ³J(¹²⁵Te, X) values to determine the preferred conformation of flexible molecules in solution. This information is crucial for understanding drug-receptor interactions.

  • Studying Drug-Metabolite Interactions: If a tellurium-containing drug interacts with a biological target that has an NMR-active nucleus (e.g., a phosphorus atom in a phosphate (B84403) group), changes in the ¹²⁵Te-³¹P coupling constant upon binding could provide information about the binding event.

Conclusion

The measurement of ¹²⁵Te-X coupling constants is a fundamental aspect of the structural characterization of organotellurium compounds. By providing detailed information about molecular connectivity and conformation, this technique is an indispensable tool for researchers in synthetic chemistry, materials science, and drug development. The protocols and data presented in these application notes offer a comprehensive guide for the successful measurement and interpretation of these important NMR parameters.

References

Application Notes and Protocols for Solid-State 125Te NMR in Inorganic Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of the 125Te nucleus is a powerful, non-destructive technique for characterizing the local atomic environment of tellurium in inorganic compounds.[1] Due to its sensitivity to the local chemical structure, 125Te NMR provides valuable insights into properties such as tellurium's oxidation state, coordination number, and the nature of neighboring atoms.[2][3] This information is crucial for understanding the structure-property relationships in a wide range of inorganic materials, including semiconductors, thermoelectric materials, and catalysts.[1][3][4]

The 125Te isotope, with a natural abundance of 7.07% and a nuclear spin of 1/2, is the preferred nucleus for tellurium NMR studies over the less sensitive 123Te isotope.[5][6] Solid-state 125Te NMR is particularly advantageous for analyzing crystalline and amorphous solids where solution NMR is not applicable.[1]

These application notes provide an overview of the utility of solid-state 125Te NMR in the analysis of inorganic compounds, complete with quantitative data and detailed experimental protocols.

Applications in Inorganic Compound Analysis

Solid-state 125Te NMR spectroscopy is a versatile tool for the structural elucidation of a variety of inorganic materials.

1. Determination of Tellurium Coordination and Oxidation State:

The isotropic chemical shift of 125Te is highly correlated with the coordination number and oxidation state of the tellurium atom. This relationship allows for the differentiation of various tellurium species within a sample. For instance, in tellurium oxides, a strong linear correlation has been observed between the 125Te chemical shift and the Te coordination number (TeOn, where n=3-6).[7][8] Similarly, in transition-metal ditellurides, the 125Te NMR shifts, which can range from approximately 500 to 8000 ppm, are correlated with the formal oxidation state of tellurium.[2]

2. Characterization of Chalcogenide Glasses and Phase-Change Materials:

Solid-state 125Te NMR is instrumental in studying the short-range order in amorphous materials like chalcogenide glasses.[3] For example, in Ge-As-Sb-Te systems, 125Te NMR can distinguish between 2, 3, and 6-coordinated tellurium environments, with distinct chemical shift ranges for each.[3] This technique has been successfully applied to investigate phase-change materials, such as GeTe, providing insights into the electronic structure and the influence of vacancies.[4]

3. Probing Local Environments in Mixed-Anion and Doped Materials:

The sensitivity of the 125Te chemical shift to the chemical identity of neighboring atoms makes it an excellent probe for local environments in complex materials.[3] In doped materials like PbTe-based alloys, 125Te NMR can resolve distinct signals corresponding to different numbers of substituent neighbors, offering valuable information on phase composition and local bonding.[3]

Quantitative Data

The following tables summarize representative solid-state 125Te NMR chemical shifts for various inorganic compounds. Chemical shifts are typically referenced to neat dimethyl telluride (Me2Te).[9]

Table 1: Solid-State 125Te NMR Chemical Shifts for Tellurium Oxides

CompoundTe Coordination Number (n in TeOn)Isotropic Chemical Shift (δiso / ppm)
Na2TeO33~1600-1700
α-TeO24~1469
γ-TeO24~1400-1500
Te2O(PO4)24~1300-1400
K3LaTe2O96~700-800
BaZnTe2O74~1300-1400
CsYTe3O84~1300-1400

Data sourced from studies on tellurium oxide crystals.[7][8]

Table 2: Solid-State 125Te NMR Chemical Shift Ranges for Tellurides based on Te Coordination

Tellurium Coordination EnvironmentIsotropic Chemical Shift Range (δiso / ppm)
2-coordinated300 to 1050
3-coordinated90 to 700
6-coordinated-2000 to -4100

Data from studies on crystalline and glassy tellurides in the Ge-As-Sb-Te system.[3]

Table 3: Solid-State 125Te NMR Chemical Shifts for Selected Inorganic Tellurium Compounds

CompoundTellurium Oxidation StateIsotropic Chemical Shift (δiso / ppm)
Te(OH)6+6~700
TeCl4+4~2000
Elemental Te0~-1000
Transition Metal Ditellurides (MTe2)-1 to -2500 to 8000

Data compiled from various solid-state 125Te NMR studies.[2]

Experimental Protocols

The following sections provide a general workflow and detailed protocols for solid-state 125Te NMR experiments.

Logical Workflow for Inorganic Compound Analysis

cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis cluster_interpretation Interpretation SamplePrep Grind sample to a fine powder RotorPacking Pack sample into NMR rotor SamplePrep->RotorPacking SpectrometerSetup Set up spectrometer (tune probe, set MAS rate) RotorPacking->SpectrometerSetup PulseSequence Select and optimize pulse sequence (e.g., MAS, WURST-CPMG) SpectrometerSetup->PulseSequence DataAcquisition Acquire 125Te NMR data PulseSequence->DataAcquisition Processing Process FID (Fourier transform, phasing, baseline correction) DataAcquisition->Processing Referencing Reference chemical shifts Processing->Referencing PeakAnalysis Analyze peaks (integration, deconvolution) Referencing->PeakAnalysis Correlation Correlate chemical shifts with structure (coordination, oxidation state) PeakAnalysis->Correlation Comparison Compare with literature data and/or DFT calculations Correlation->Comparison StructuralElucidation Elucidate local structure Comparison->StructuralElucidation

Caption: Workflow for inorganic compound analysis using solid-state 125Te NMR.

Protocol 1: Sample Preparation

Proper sample preparation is critical for obtaining high-quality solid-state NMR spectra.

Materials:

  • Inorganic tellurium-containing compound

  • Mortar and pestle (agate or zirconia recommended)

  • Solid-state NMR rotor (e.g., 3.2 mm zirconia)

  • Rotor packing tools

  • Gloves

Procedure:

  • Grinding: Thoroughly grind the solid inorganic sample into a fine, homogeneous powder using a mortar and pestle.[10] This minimizes particle size effects and ensures uniform packing.

  • Rotor Packing:

    • Place the NMR rotor into a packing device.

    • Carefully add a small amount of the powdered sample into the rotor.

    • Use a packing tool to gently and evenly compress the powder at the bottom of the rotor.[11]

    • Continue adding and compressing small aliquots of the sample until the rotor is filled to the appropriate level.

    • Securely place the cap on the rotor, ensuring a tight seal.[10]

Protocol 2: Solid-State 125Te NMR Data Acquisition

This protocol outlines a general procedure for acquiring a one-dimensional 125Te Magic Angle Spinning (MAS) spectrum.

Instrumentation and Parameters:

  • Solid-state NMR spectrometer and probe

  • MAS control unit

Procedure:

  • Probe Insertion and Tuning:

    • Insert the packed rotor into the NMR probe.

    • Tune and match the probe to the 125Te resonance frequency.

  • Magic Angle Spinning (MAS):

    • Begin spinning the sample, gradually increasing the speed to the desired rate (e.g., 10-20 kHz). The spinning speed should be stable.[10]

  • Spectrometer Setup:

    • Set the 125Te carrier frequency.

    • Determine the 90° pulse width for 125Te.

  • Data Acquisition (1D MAS Experiment):

    • Pulse Sequence: A simple pulse-acquire sequence is often sufficient. For broad signals, specialized techniques like WURST-CPMG (Wideband, Uniform Rate, and Smooth Truncation Carr-Purcell-Meiboom-Gill) may be necessary to obtain the full spectral width.[4]

    • Recycle Delay: Set an appropriate recycle delay to allow for sufficient relaxation of the 125Te nuclei between scans. This can range from a few seconds to several minutes depending on the T1 relaxation time.

    • Number of Scans: Accumulate a sufficient number of scans to achieve an adequate signal-to-noise ratio, which will depend on the concentration of tellurium in the sample.

    • Acquisition Time: Set the acquisition time to ensure adequate digital resolution.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication) to the Free Induction Decay (FID).

    • Perform a Fourier transform to convert the FID into the frequency domain spectrum.

    • Phase and baseline correct the spectrum.

  • Chemical Shift Referencing:

    • Reference the 125Te chemical shifts externally. A common secondary reference is α-TeO2 at 1469 ppm relative to Me2Te.[7]

Data Interpretation Workflow

cluster_input Input Data cluster_analysis Spectral Analysis cluster_correlation Correlation and Comparison cluster_integration Integration with Other Data cluster_output Output ProcessedSpectrum Processed 125Te NMR Spectrum IdentifyShifts Identify Isotropic Chemical Shifts ProcessedSpectrum->IdentifyShifts AnalyzeLineshapes Analyze Linewidths and Shapes (CSA) IdentifyShifts->AnalyzeLineshapes CompareDB Compare shifts to database/literature values AnalyzeLineshapes->CompareDB CorrelateCoordination Correlate shifts with coordination number CompareDB->CorrelateCoordination CorrelateOxidation Correlate shifts with oxidation state CompareDB->CorrelateOxidation StructuralModel Propose/Refine Structural Model CorrelateCoordination->StructuralModel CorrelateOxidation->StructuralModel XRD Combine with XRD data (phase identification) DFT Compare with DFT calculated chemical shifts XRD->DFT DFT->StructuralModel

Caption: A logical workflow for the interpretation of solid-state 125Te NMR data.

Conclusion

Solid-state 125Te NMR spectroscopy is an indispensable tool for the characterization of inorganic tellurium-containing compounds. Its ability to provide detailed information about the local atomic environment of tellurium makes it highly valuable for researchers in materials science, chemistry, and drug development. By following the protocols and utilizing the reference data provided in these application notes, scientists can effectively employ this technique to gain deeper insights into the structure and properties of a wide array of inorganic materials. The synergy of experimental solid-state 125Te NMR with computational methods like Density Functional Theory (DFT) further enhances the accuracy of structural elucidation.[9][12]

References

Determining ¹²⁵Te Chemical Shifts in Novel Compounds: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction to ¹²⁵Te NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹²⁵Te isotope is a powerful analytical technique for the structural elucidation of novel tellurium-containing compounds, which are of growing interest in materials science and pharmaceutical development. The ¹²⁵Te nucleus possesses a spin of ½, making it suitable for high-resolution NMR studies. A key parameter obtained from a ¹²⁵Te NMR spectrum is the chemical shift (δ), which is highly sensitive to the local electronic environment of the tellurium atom. This sensitivity provides invaluable insights into molecular structure, bonding, and oxidation states.[1][2]

The ¹²⁵Te chemical shifts span a very wide range, typically over 5000 ppm, which allows for the fine discrimination of subtle structural differences.[3] The reference standard commonly used for ¹²⁵Te NMR is neat dimethyl telluride (Me₂Te), with its chemical shift set to 0 ppm.[1][3]

Factors Influencing ¹²⁵Te Chemical Shifts

The chemical shift of a ¹²⁵Te nucleus is primarily governed by the electronic structure surrounding it. Understanding the factors that influence these shifts is crucial for the accurate interpretation of spectra and the characterization of novel compounds.

  • Electronic Effects of Substituents: The nature of the atoms or groups (X and R in an X-Te-R motif) bonded to the tellurium atom has the most significant impact on the ¹²⁵Te chemical shift. Electronegative substituents tend to deshield the tellurium nucleus, causing a downfield shift (higher ppm values).[3][4] The variation in chemical shifts is largely due to the magnetic coupling of the tellurium p-character lone pair with antibonding orbitals.[5]

  • Oxidation State of Tellurium: The oxidation state of the tellurium atom markedly affects the chemical shift. Higher oxidation states generally result in a downfield shift.

  • Relativistic Effects: Due to the heavy nature of the tellurium atom, relativistic effects play a substantial role in determining the chemical shift, accounting for as much as 20-25% of the total calculated value.[6] Accurate theoretical calculations of ¹²⁵Te chemical shifts must incorporate these effects.

  • Solvent and Vibrational Effects: The solvent in which the sample is dissolved and molecular vibrations can also influence the ¹²⁵Te chemical shift, with corrections estimated to be around 8% and 6%, respectively.[6]

  • Secondary Interactions: Non-covalent interactions and other secondary interactions within the molecule can perturb the energy of the antibonding orbitals involved in the magnetic shielding of the tellurium nucleus, thus affecting the chemical shift.[5]

Computational Analysis of ¹²⁵Te Chemical Shifts

Given the complexity of factors influencing ¹²⁵Te chemical shifts, computational methods, particularly Density Functional Theory (DFT), are invaluable tools for predicting and interpreting experimental data.[5][6] Accurate calculations require the inclusion of relativistic effects, as well as considerations for solvent and vibrational contributions.[6] The PBE0 exchange-correlation functional has been shown to provide good agreement between calculated and experimental ¹²⁵Te chemical shifts.[6]

Data Presentation

The following table summarizes the approximate ¹²⁵Te NMR chemical shift ranges for various classes of organotellurium compounds, referenced to Me₂Te.

Class of Organotellurium CompoundApproximate ¹²⁵Te Chemical Shift Range (ppm)
Dialkyl Tellurides (R₂Te)-50 to 500
Diaryl Tellurides (Ar₂Te)300 to 700
Alkyl Aryl Tellurides (RTeAr)150 to 600
Telluroesters (R-C(O)-TeR')500 to 800
Diorganotellurium Dihalides (R₂TeX₂)800 to 1300
Telluroxides (R₂TeO)800 to 1100
Tellurones (R₂TeO₂)1100 to 1300
Inorganic Tellurium Compounds-1400 to 3400

Note: These ranges are approximate and can vary depending on the specific substituents and experimental conditions.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality ¹²⁵Te NMR spectra.

  • Sample Purity: Ensure the sample is of high purity to avoid interference from paramagnetic impurities, which can cause significant line broadening.

  • Solvent Selection: Use high-purity, deuterated solvents to provide a field-frequency lock for the NMR spectrometer.[7] Common solvents include CDCl₃, DMSO-d₆, and C₆D₆. The choice of solvent can influence the chemical shift, so it should be reported with the data.

  • Sample Concentration: The required sample concentration depends on the natural abundance of ¹²⁵Te (7.07%) and the sensitivity of the NMR instrument. A higher concentration is generally better, typically in the range of 10-50 mg dissolved in 0.5-0.7 mL of solvent.

  • NMR Tubes: Use clean, high-quality 5 mm NMR tubes. Avoid any scratches or defects that could degrade the spectral resolution.

  • Filtration: The sample solution must be free of any solid particles. Filter the solution through a pipette with a cotton or glass wool plug directly into the NMR tube to remove any suspended material.[8]

  • Degassing: For samples sensitive to oxygen, degassing using the freeze-pump-thaw technique may be necessary to prevent signal broadening.

NMR Instrument Parameters

The following are general guidelines for setting up a ¹²⁵Te NMR experiment. Optimal parameters may vary depending on the spectrometer and the specific compound.

  • Nucleus: ¹²⁵Te

  • Reference: Neat Dimethyl Telluride (Me₂Te) as an external reference (δ = 0 ppm).

  • Pulse Program: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time (AT): 0.5 - 1.0 seconds.

  • Relaxation Delay (D1): 1 - 5 seconds. A longer delay may be necessary for nuclei with long T₁ relaxation times.

  • Pulse Width (P1): A 90° pulse should be calibrated for each sample.

  • Spectral Width (SW): A wide spectral width of at least 6000 ppm is recommended to cover the entire range of possible ¹²⁵Te chemical shifts.

  • Number of Scans (NS): Due to the low natural abundance and moderate sensitivity of ¹²⁵Te, a large number of scans (from hundreds to thousands) is often required to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature throughout the experiment, as chemical shifts can be temperature-dependent.

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-5 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the external Me₂Te standard.

  • Peak Picking and Integration: Identify and integrate the peaks of interest.

Visualizations

experimental_workflow Experimental Workflow for Determining ¹²⁵Te Chemical Shifts cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_process Data Processing & Analysis sample_purity Ensure High Purity dissolve Dissolve in Deuterated Solvent sample_purity->dissolve filter Filter into NMR Tube dissolve->filter degas Degas (if necessary) filter->degas setup Set Instrument Parameters (¹²⁵Te, Me₂Te ref, wide SW) degas->setup acquire Acquire FID Data (Accumulate Scans) setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Peak Picking & Interpretation reference->analyze

Caption: Workflow for ¹²⁵Te Chemical Shift Determination.

factors_influencing_shifts Factors Influencing ¹²⁵Te Chemical Shifts cluster_primary Primary Factors cluster_secondary Secondary Factors cluster_theoretical Theoretical Considerations center ¹²⁵Te Chemical Shift electronic_effects Electronic Effects of Substituents electronic_effects->center oxidation_state Oxidation State oxidation_state->center solvent Solvent Effects solvent->center vibrational Vibrational Effects vibrational->center secondary_interactions Secondary Interactions secondary_interactions->center relativistic Relativistic Effects relativistic->center

Caption: Key Factors Affecting ¹²⁵Te Chemical Shifts.

References

Probing Chalcogen Bonds with Tellurium-125: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

OTTAWA, ON – December 15, 2025 – Researchers, scientists, and professionals in drug development now have a comprehensive guide to leveraging Tellurium-125 (¹²⁵Te) Nuclear Magnetic Resonance (NMR) spectroscopy for the intricate study of chalcogen bonds. These non-covalent interactions are gaining significant attention for their roles in supramolecular chemistry, materials science, catalysis, and drug design. This document provides detailed application notes and experimental protocols to facilitate the adoption of ¹²⁵Te NMR in this burgeoning field.

Introduction to Chalcogen Bonding and the Role of ¹²⁵Te NMR

A chalcogen bond is a highly directional, non-covalent interaction involving a chalcogen atom (such as tellurium, selenium, or sulfur) as a Lewis acid and a Lewis base. Among the chalcogens, tellurium stands out as a potent chalcogen-bond donor due to its high polarizability. The characterization of these interactions is crucial for designing new materials, catalysts, and therapeutic agents.

¹²⁵Te NMR spectroscopy has emerged as a powerful tool for investigating chalcogen bonds. The ¹²⁵Te nucleus, with a spin of ½, provides a wide chemical shift range and is highly sensitive to its local electronic environment. Changes in the ¹²⁵Te chemical shift, chemical shift tensor, and coupling constants can provide direct evidence of chalcogen bond formation and offer insights into the strength and geometry of the interaction, both in the solid state and in solution.

Applications in Research and Development

The study of chalcogen bonds using ¹²⁵Te NMR has diverse applications across various scientific domains:

  • Crystal Engineering and Materials Science: Understanding and controlling chalcogen bonding allows for the rational design of crystalline materials with desired properties. ¹²⁵Te solid-state NMR (SSNMR) is instrumental in characterizing the structure and dynamics of these materials.[1][2][3]

  • Supramolecular Chemistry: Chalcogen bonds are employed in the construction of complex supramolecular assemblies. ¹²⁵Te NMR in solution can be used to study host-guest interactions and the formation of these assemblies.[4][5]

  • Catalysis: Tellurium compounds, particularly telluronium cations, have shown promise as catalysts in various organic reactions. ¹²⁵Te NMR is a key technique for elucidating the role of chalcogen bonding in catalytic mechanisms.[6]

  • Drug Development and Anion Transport: Chalcogen bonds are implicated in biological processes and can be exploited in drug design. The ability of tellurium compounds to act as anion transporters, a property linked to chalcogen bonding, is of significant interest in the development of new therapeutics.[7] ¹²⁵Te NMR can be used to study the interactions of potential drug candidates with biological targets.

Quantitative Data Summary

The following tables summarize key ¹²⁵Te NMR data from recent studies on chalcogen-bonded systems.

Table 1: Solid-State ¹²⁵Te NMR Data for Chalcogen-Bonded Cocrystals

Compound/CocrystalIsotropic Chemical Shift (δiso) / ppmChemical Shift Tensor Span (Ω) / ppmReference
3,4-dicyano-1,2,5-telluradiazole (Pure Donor)2465.11481[8]
[K(18-crown-6)]⁺[C₄N₄Te-OCN]⁻2439.41290[2]
[K(18-crown-6)]⁺[C₄N₄Te-SCN]⁻2399.01190[2]
[K(18-crown-6)]⁺[C₄N₄Te-SeCN]⁻2376.31136[2]
C₄N₄Te · Hydroquinone2451.91400[1]
C₄N₄Te · [P(C₆H₅)₄]⁺Cl⁻2329.01000[1]

Table 2: Solution-Phase ¹²⁵Te NMR Data for Systems Exhibiting Chalcogen Bonding

Tellurium CompoundInteracting PartnerSolvent¹²⁵Te Chemical Shift (δ) / ppmJ-Coupling (JTe-X) / HzReference
Ortho-trifluoromethylphenyl telluride derivativesIntramolecular FCDCl₃369 - 795⁴J(Te-F) = 94 - 170[7][9]
Telluronium CationsLewis Bases (e.g., PPh₃O)CDCl₃Significant shifts upon bindingNot reported[6]
Macrocyclic Tellurium ReceptorBispyridine N-oxideCDCl₃Shift observed in 2D ¹H-¹²⁵Te HMQC³J(Te-H) altered[4][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in applying ¹²⁵Te NMR to their own chalcogen bond studies.

Protocol 1: Solid-State ¹²⁵Te Magic-Angle Spinning (MAS) NMR of Chalcogen-Bonded Cocrystals

Objective: To characterize the ¹²⁵Te chemical shift tensor in a solid chalcogen-bonded cocrystal and compare it to the pure chalcogen-bond donor.

Materials:

  • Crystalline powder of the pure chalcogen-bond donor.

  • Crystalline powder of the chalcogen-bonded cocrystal.

  • Zirconia MAS NMR rotors (e.g., 4 mm).

  • Solid-state NMR spectrometer equipped with a probe tuneable to the ¹²⁵Te frequency.

Methodology:

  • Sample Preparation: Gently grind the crystalline samples into a fine powder. Pack the powder into a zirconia MAS NMR rotor. Ensure the rotor is well-balanced.[1]

  • Spectrometer Setup:

    • Tune the probe to the ¹²⁵Te Larmor frequency.

    • Set the magic-angle spinning (MAS) rate. A typical range is 8-12 kHz.[11]

    • Use a suitable pulse sequence, such as a simple Bloch decay (one-pulse) experiment, often with high-power proton decoupling.[2]

  • Data Acquisition:

    • Acquire the ¹²⁵Te NMR spectrum at a specific magnetic field strength (e.g., 9.4 T).[2]

    • Record spectra at multiple MAS rates to aid in the identification of the isotropic chemical shift from the spinning sideband manifold.[2]

    • Use a recycle delay that is at least 5 times the ¹²⁵Te T₁ relaxation time.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., TopSpin, VnmrJ).

    • Identify the isotropic chemical shift (δiso).

    • Analyze the spinning sideband intensities to extract the principal components of the chemical shift tensor (δ₁₁, δ₂₂, δ₃₃) and calculate the span (Ω = δ₁₁ - δ₃₃). This can be done using specialized software or a Herzfeld-Berger analysis.[2]

Protocol 2: Solution-Phase ¹²⁵Te NMR Titration to Determine Binding Affinity

Objective: To quantify the strength of a chalcogen bond in solution by monitoring the change in the ¹²⁵Te chemical shift upon addition of a chalcogen-bond acceptor.

Materials:

  • Solution of the tellurium-containing chalcogen-bond donor of known concentration.

  • Solution of the chalcogen-bond acceptor (Lewis base) of known concentration.

  • Appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR tubes.

  • NMR spectrometer with a probe capable of detecting ¹²⁵Te.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the tellurium compound (host) at a constant concentration (e.g., 0.1 M) in the chosen deuterated solvent.[12]

    • Prepare a stock solution of the chalcogen-bond acceptor (guest) at a higher concentration (e.g., 1.0 M) in the same solvent.[12]

    • Prepare a series of NMR samples, each containing a fixed amount of the host solution and varying amounts of the guest solution. Ensure the total volume is constant by adding pure solvent if necessary.[12]

  • Data Acquisition:

    • Record the ¹²⁵Te NMR spectrum for each sample at a constant temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹²⁵Te has a low natural abundance.

  • Data Analysis:

    • Measure the ¹²⁵Te chemical shift for each sample.

    • Plot the change in the ¹²⁵Te chemical shift (Δδ) as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to determine the association constant (Ka).[12]

Protocol 3: 2D ¹H-¹²⁵Te Heteronuclear Multiple Quantum Coherence (HMQC) NMR

Objective: To detect through-bond or through-space correlations between protons and the ¹²⁵Te nucleus, providing evidence of chalcogen bond formation in solution.

Materials:

  • Solution of the tellurium compound with nearby protons.

  • Solution of the chalcogen-bond acceptor.

  • Deuterated solvent.

  • NMR spectrometer equipped for 2D HMQC experiments.

Methodology:

  • Sample Preparation: Prepare two NMR samples: one with only the tellurium compound and another with an equimolar amount of the chalcogen-bond acceptor.[4][10]

  • Spectrometer Setup:

    • Set up a standard ¹H-¹²⁵Te HMQC experiment.

    • Optimize the spectral widths in both the ¹H and ¹²⁵Te dimensions.

    • Optimize the delays for the desired J-coupling (e.g., ³J(Te-H)).

  • Data Acquisition: Acquire the 2D HMQC spectrum for both samples.

  • Data Analysis:

    • Process the 2D spectra.

    • In the spectrum of the pure tellurium compound, identify the cross-peaks corresponding to correlations between specific protons and the ¹²⁵Te nucleus.

    • Compare this spectrum to the one containing the chalcogen-bond acceptor. A shift in the position of the cross-peaks in the ¹²⁵Te dimension indicates a change in the electronic environment of the tellurium atom upon chalcogen bond formation.[4][10]

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of ¹²⁵Te NMR in chalcogen bond studies.

experimental_workflow_ssnmr cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis start Synthesize/ Obtain Cocrystal grind Grind to Fine Powder start->grind pack Pack into MAS Rotor grind->pack acquire Acquire 125Te MAS NMR (Bloch Decay, Proton Decoupling) pack->acquire vary_mas Vary MAS Rate acquire->vary_mas process Process Spectra vary_mas->process analyze Analyze Sidebands (Herzfeld-Berger) process->analyze extract Extract δiso and Chemical Shift Tensor analyze->extract

Workflow for Solid-State ¹²⁵Te NMR of Chalcogen-Bonded Cocrystals.

solution_nmr_titration cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis host Host Solution (Te-Compound) series Prepare NMR Sample Series (Varying Guest Concentration) host->series guest Guest Solution (Lewis Base) guest->series acquire Record 125Te NMR for each sample series->acquire plot Plot Δδ(125Te) vs. [Guest] acquire->plot fit Fit to Binding Model plot->fit ka Determine Association Constant (Ka) fit->ka

Workflow for ¹²⁵Te NMR Titration in Solution.

chalcogen_bond_concept Te_donor Chalcogen Donor (R-Te-X) sigma_hole σ-hole (Electropositive Region) Te_donor->sigma_hole ChB Chalcogen Bond (R-Te-X···:B) Te_donor->ChB Lewis_base Lewis Base (:B) sigma_hole->Lewis_base Non-covalent Interaction Lewis_base->ChB

Conceptual Diagram of a Chalcogen Bond.

References

Application Notes and Protocols for ¹²⁵Te NMR in Characterizing Tellurium Coordination Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ¹²⁵Te Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed characterization of tellurium coordination environments. The content covers fundamental principles, practical experimental protocols for both solution and solid-state NMR, and potential applications in materials science and drug development.

Introduction to ¹²⁵Te NMR Spectroscopy

Tellurium-125 is a spin-1/2 nucleus with a natural abundance of 7.07%, making it a viable nuclide for NMR spectroscopy.[1] Its large chemical shift range, spanning over 5000 ppm, provides exceptional sensitivity to the local electronic environment around the tellurium atom.[2] This sensitivity makes ¹²⁵Te NMR a powerful tool for elucidating coordination number, geometry, and the nature of bonded atoms. The chemical shift of ¹²⁵Te is highly dependent on factors such as the oxidation state of tellurium, the electronegativity of its substituents, and the coordination number.[3][4]

Key Applications

  • Inorganic and Materials Chemistry: ¹²⁵Te NMR is instrumental in characterizing the structure of a wide range of tellurium-containing materials, including telluride glasses, phase-change materials, and metal-telluride clusters.[5][6] It provides insights into short-range order, detects defects and vacancies, and helps to understand the electronic structure of these materials.[5][7]

  • Organometallic and Coordination Chemistry: The technique is widely used to study the structure, dynamics, and bonding in organotellurium compounds. It can be used to monitor ligand exchange reactions and to characterize the coordination sphere of tellurium in various complexes.

  • Drug Development: While less common, the unique properties of tellurium compounds are being explored in medicinal chemistry for their potential as enzyme inhibitors, redox modulators, and anticancer agents.[3][8][9] ¹²⁵Te NMR can be a valuable tool for characterizing the structure of tellurium-containing drug candidates and for studying their interactions with biological macromolecules.[10]

Data Presentation: ¹²⁵Te NMR Chemical Shift Ranges

The following table summarizes typical ¹²⁵Te NMR chemical shift ranges for various tellurium coordination environments. Chemical shifts (δ) are referenced to neat dimethyl telluride (Me₂Te).

Coordination NumberTellurium Species/EnvironmentTypical Chemical Shift Range (ppm)References
2Diorganotellurides (R₂Te)-500 to 1000[7]
2Ditellurides (R-Te-Te-R)300 to 600[10]
3Tellurium(IV) halides (RTeCl₃)1000 to 1500[6]
4Tetraorganotelluranes (R₄Te)500 to 900[6]
4Tellurium oxides (e.g., TeO₂)1000 to 2000[11]
6Hexacoordinated Tellurium(VI)-2000 to -4100[7]
6Telluric acid [Te(OH)₆]~700[12]

Experimental Protocols

Protocol 1: Solution-State ¹²⁵Te NMR Spectroscopy

This protocol outlines the general procedure for acquiring a one-dimensional ¹²⁵Te NMR spectrum of a soluble organotellurium compound.

1. Sample Preparation:

  • Dissolve 10-50 mg of the tellurium-containing compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a 5 mm NMR tube.
  • Ensure the sample is fully dissolved to avoid line broadening. If necessary, filter the solution to remove any particulate matter.
  • The use of a sealed capillary containing a reference standard is recommended for accurate chemical shift referencing, although external referencing is more common.

2. Spectrometer Setup and Calibration:

  • Use a multinuclear NMR spectrometer equipped with a broadband probe tuned to the ¹²⁵Te frequency (e.g., ~157.98 MHz on an 11.74 T magnet).[13]
  • Calibrate the 90° pulse width for ¹²⁵Te on a standard sample, such as neat dimethyl telluride (Me₂Te).

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse (zg) or a pulse-acquire with proton decoupling (zgpg) sequence is typically used.
  • Spectral Width (SW): A wide spectral width of at least 500-1000 ppm is recommended initially due to the large chemical shift range of ¹²⁵Te.
  • Acquisition Time (AQ): Typically 0.1 to 0.5 seconds.
  • Relaxation Delay (D1): A delay of 1-5 times the estimated T₁ of the ¹²⁵Te nucleus. For many tellurium compounds, a D1 of 2-5 seconds is a good starting point.
  • Number of Scans (NS): Due to the low natural abundance and potentially long relaxation times, a large number of scans (from hundreds to thousands) may be required to achieve an adequate signal-to-noise ratio.
  • Temperature: Maintain a constant temperature throughout the experiment as ¹²⁵Te chemical shifts can be temperature-dependent.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 10-50 Hz to improve the signal-to-noise ratio.
  • Fourier transform the FID.
  • Phase and baseline correct the spectrum.
  • Reference the spectrum to the chemical shift of neat Me₂Te (0 ppm).

Protocol 2: Solid-State ¹²⁵Te NMR Spectroscopy using Magic Angle Spinning (MAS)

This protocol is suitable for characterizing insoluble or poorly soluble tellurium compounds and materials.

1. Sample Preparation:

  • Grind the solid sample into a fine, homogeneous powder to ensure efficient packing and uniform spinning.
  • Pack the powdered sample into a MAS rotor (e.g., 3.2 mm or 4 mm). For conducting samples, it may be necessary to dilute the sample with an inert, non-conducting material like SiO₂ to prevent probe arcing.[5]

2. Spectrometer Setup:

  • Use a solid-state NMR spectrometer with a MAS probe.
  • Tune the probe to the ¹²⁵Te frequency.
  • Set the magic angle (54.74°) accurately to achieve optimal line narrowing.

3. Acquisition Parameters:

  • Pulse Program: A simple pulse-acquire sequence with high-power proton decoupling (e.g., hpdec) is a good starting point. Cross-polarization (CP) from ¹H to ¹²⁵Te can be attempted but is often inefficient for tellurium.
  • Magic Angle Spinning (MAS) Rate: A moderate to fast MAS rate (10-20 kHz) is typically used to average out anisotropic interactions and narrow the spectral lines.
  • Spectral Width (SW): A very wide spectral width (e.g., 1-2 MHz) is often necessary to encompass the entire powder pattern, including spinning sidebands.
  • Acquisition Time (AQ): Typically short, on the order of 10-20 ms.
  • Relaxation Delay (D1): Can range from seconds to minutes, depending on the T₁ relaxation time of the solid.
  • Number of Scans (NS): A large number of scans is usually required.

4. Data Processing:

  • Apply appropriate window functions before Fourier transformation.
  • Phase and baseline correct the spectrum.
  • The isotropic chemical shift is determined from the centerband, and the spinning sidebands can be analyzed to extract information about the chemical shift anisotropy (CSA).

Protocol 3: Advanced Solid-State ¹²⁵Te NMR - WURST-CPMG for Wide-Line Spectra

The Wideband Uniform Rate and Smooth Truncation Carr-Purcell-Meiboom-Gill (WURST-CPMG) pulse sequence is particularly effective for acquiring ultra-wide ¹²⁵Te NMR spectra, which are common for tellurium in anisotropic environments.[5][14]

1. Sample Preparation: As described in Protocol 2.

2. Spectrometer Setup: As described in Protocol 2.

3. WURST-CPMG Pulse Sequence and Parameters:

  • The WURST-CPMG sequence uses a broadband WURST pulse for excitation followed by a train of refocusing pulses to generate a series of echoes.[15][16]
  • WURST Pulse Duration and Sweep Width: The WURST pulse is a frequency-swept pulse. Typical durations are 10-50 µs with a sweep width that covers a significant portion of the expected spectral width.[17]
  • Inter-pulse Delay (in CPMG train): This delay is optimized to be short enough to acquire multiple echoes before the signal decays but long enough to allow for pulse switching.
  • Number of Echoes: Acquiring a large number of echoes significantly enhances the signal-to-noise ratio.
  • Frequency Stepping: For extremely broad spectra, the experiment can be performed at multiple transmitter offsets, and the individual spectra are then summed to reconstruct the full lineshape.

4. Data Processing:

  • The individual echoes in the time domain are summed and then Fourier transformed.
  • The resulting spectrum is phased and baseline corrected.

Mandatory Visualizations

Experimental_Workflow_Solution_NMR cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing Dissolve Dissolve Tellurium Compound in Deuterated Solvent Filter Filter Solution (if necessary) Dissolve->Filter Tune Tune Probe to ¹²⁵Te Frequency Filter->Tune Calibrate Calibrate 90° Pulse Tune->Calibrate Setup Set Acquisition Parameters (SW, AQ, D1, NS) Calibrate->Setup Acquire Acquire FID Setup->Acquire Process Apply Window Function & Fourier Transform Acquire->Process Correct Phase and Baseline Correction Process->Correct Reference Reference Spectrum Correct->Reference

Caption: Workflow for solution-state ¹²⁵Te NMR spectroscopy.

Experimental_Workflow_Solid_State_NMR cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing Grind Grind Solid Sample Pack Pack into MAS Rotor Grind->Pack Tune Tune MAS Probe to ¹²⁵Te Frequency Pack->Tune SetAngle Set Magic Angle (54.74°) Tune->SetAngle SetSpin Set MAS Rate SetAngle->SetSpin Setup Set Acquisition Parameters SetSpin->Setup Acquire Acquire Data (MAS or WURST-CPMG) Setup->Acquire Process Fourier Transform Acquire->Process Correct Phase and Baseline Correction Process->Correct Analyze Analyze Isotropic Shift and Sidebands Correct->Analyze

Caption: Workflow for solid-state ¹²⁵Te NMR spectroscopy.

Drug_Development_Application_Pathway cluster_synthesis Drug Candidate Synthesis cluster_characterization Structural Characterization cluster_interaction Target Interaction Studies cluster_analysis Data Analysis and Lead Optimization Synthesis Synthesize Tellurium-Containing Drug Candidate NMR ¹²⁵Te NMR Analysis Synthesis->NMR Purity Confirm Structure and Purity NMR->Purity Coordination Determine Te Coordination Environment NMR->Coordination Binding Incubate Drug with Target Protein Coordination->Binding NMR_Study ¹H-¹⁵N HSQC or other NMR methods Binding->NMR_Study Te_NMR_Study ¹²⁵Te NMR of Drug-Protein Complex Binding->Te_NMR_Study Mapping Map Binding Site (from ¹H-¹⁵N HSQC) NMR_Study->Mapping Te_Change Observe Changes in ¹²⁵Te Chemical Shift Te_NMR_Study->Te_Change SAR Structure-Activity Relationship (SAR) Studies Mapping->SAR Te_Change->SAR Optimization Lead Optimization SAR->Optimization

Caption: Logical workflow for utilizing ¹²⁵Te NMR in drug development.

References

Application of ¹²⁵Te NMR Spectroscopy in the Study of Ligand-Exchange Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tellurium-125 Nuclear Magnetic Resonance (¹²⁵Te NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and reactivity of organotellurium compounds. With a large chemical shift range spanning over 5000 ppm and the fact that ¹²⁵Te is a spin-1/2 nucleus, this technique offers high sensitivity to the electronic environment around the tellurium atom.[1] These characteristics make ¹²⁵Te NMR particularly well-suited for monitoring dynamic processes such as ligand-exchange reactions in real-time. Understanding the kinetics and mechanisms of ligand exchange at tellurium centers is crucial in various fields, including coordination chemistry, materials science, and the development of novel therapeutic agents where tellurium compounds have shown promise.[2][3] This document provides a detailed overview, experimental protocols, and data presentation guidelines for utilizing ¹²⁵Te NMR to study ligand-exchange reactions.

Principles of ¹²⁵Te NMR for Studying Ligand Exchange

Ligand-exchange reactions at a tellurium center involve the substitution of one or more ligands in its coordination sphere. These processes can be monitored by ¹²⁵Te NMR due to the significant changes in the chemical shift of the tellurium nucleus upon alteration of its coordination environment. The rate of exchange influences the appearance of the NMR spectrum, providing valuable kinetic information.

  • Slow Exchange: When the rate of ligand exchange is slow compared to the NMR timescale, distinct signals are observed for each tellurium species present in the solution. The relative intensities of these signals can be used to determine the equilibrium position of the reaction.

  • Fast Exchange: In the fast exchange regime, a single, population-averaged signal is observed. The chemical shift of this signal is a weighted average of the chemical shifts of the individual species involved in the exchange.

  • Intermediate Exchange: When the exchange rate is comparable to the NMR timescale, broad and coalesced peaks are observed. Line-shape analysis of these spectra can be employed to determine the rate constants of the exchange process.

Data Presentation: A Case Study of Alkyl Group Exchange in Dialkyltellurides

The exchange of alkyl groups between two different symmetric dialkyltellurides to form an unsymmetrical telluride provides a clear example of the utility of ¹²⁵Te NMR in monitoring ligand exchange. The reaction can be represented as:

R₂Te + R'₂Te ⇌ 2 RTeR'

The equilibrium and thermodynamic parameters for this type of reaction can be determined by integrating the respective ¹²⁵Te NMR resonances at various temperatures.

Table 1: ¹²⁵Te Chemical Shifts of Reactants and Products in Alkyl Exchange Reactions

CompoundRR'¹²⁵Te Chemical Shift (δ, ppm)
(CH₃)₂TeMethyl-~20
(CH₃CH₂)₂TeEthyl-~380
CH₃TeCH₂CH₃MethylEthyl~200
(ⁿ-C₃H₇)₂Ten-Propyl-~410
CH₃Te(ⁿ-C₃H₇)Methyln-Propyl~215

Note: Chemical shifts are approximate and can vary with solvent and temperature. Data is illustrative and compiled from typical ranges observed for dialkyltellurides.

Table 2: Thermodynamic Data for Alkyl Exchange Reactions Determined by ¹²⁵Te NMR

RR'Temperature (°C)K_eq_ΔG (kcal/mol)
t-ButylAllyl252.8-2.1
t-ButylAllyl802.5-2.1
IsopropylAllyl251.5-0.89
IsopropylAllyl801.4-0.89

Data adapted from the study of ligand-exchange reactions on organotellurides by Kirss and Brown.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Ligand Exchange by ¹²⁵Te NMR

This protocol outlines the steps for a typical variable-temperature ¹²⁵Te NMR experiment to study ligand exchange.

1. Sample Preparation: a. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as organotellurium compounds can be air- and light-sensitive. b. Prepare stock solutions of the tellurium compounds and ligands in a deuterated solvent (e.g., toluene-d₈, CDCl₃). The choice of solvent should be based on the solubility of the reactants and its compatibility with the desired temperature range. c. In a clean, dry NMR tube, combine the reactants at the desired concentrations. A typical concentration for ¹²⁵Te NMR is in the range of 0.05 M to 0.5 M. d. Add a reference standard if desired. Dimethyl telluride (Me₂Te) is a common reference (δ = 0 ppm). e. Seal the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition: a. Use a multinuclear NMR spectrometer equipped with a probe tuneable to the ¹²⁵Te frequency (e.g., 126.2 MHz on a 400 MHz spectrometer). b. Tune and match the probe for the ¹²⁵Te nucleus. c. Set the following initial acquisition parameters:

  • Pulse Program: A standard single-pulse-and-acquire sequence (e.g., zg) is usually sufficient.
  • Spectral Width (SW): A wide spectral width (e.g., 200-300 ppm, which translates to ~25-38 kHz on a 400 MHz instrument) is recommended initially to ensure all signals are captured, given the large chemical shift range of ¹²⁵Te.
  • Acquisition Time (AQ): Typically 0.5 - 1.0 seconds.
  • Relaxation Delay (D1): A delay of 2-5 times the longest T₁ of the tellurium nuclei is recommended for quantitative measurements. T₁ values for ¹²⁵Te can range from 1 to 30 seconds. A good starting point is a D1 of 10 seconds.
  • Number of Scans (NS): This will depend on the concentration of the sample and the natural abundance of ¹²⁵Te (7.07%). A range of 64 to 1024 scans is common. d. For kinetic studies, it is crucial to accurately control and monitor the temperature of the sample. Use the spectrometer's variable temperature unit. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring the spectrum.

3. Data Processing and Analysis: a. Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 1-5 Hz) to improve the signal-to-noise ratio. b. Perform Fourier transformation, phasing, and baseline correction. c. Integrate the signals of interest to determine their relative concentrations. d. For kinetic analysis from line-shape changes, specialized software may be required to simulate the spectra and extract rate constants.

Protocol 2: Determining Equilibrium Constants
  • Prepare the sample as described in Protocol 1.

  • Acquire ¹²⁵Te NMR spectra at a series of temperatures.

  • At each temperature, integrate the signals corresponding to the reactants and products once the reaction has reached equilibrium.

  • Calculate the equilibrium constant (K_eq) from the integrated intensities.

  • Plot ln(K_eq) versus 1/T (van 't Hoff plot) to determine the thermodynamic parameters ΔH° and ΔS°.

Visualizations

Ligand_Exchange_Workflow Experimental Workflow for ¹²⁵Te NMR Ligand Exchange Study cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis cluster_results Results prep1 Prepare stock solutions of R₂Te and R'₂Te in deuterated solvent under inert atmosphere prep2 Combine reactants in a sealed NMR tube prep1->prep2 nmr1 Insert sample into NMR spectrometer and tune probe to ¹²⁵Te frequency prep2->nmr1 nmr2 Set acquisition parameters (pulse program, spectral width, relaxation delay) nmr1->nmr2 nmr3 Set desired temperature and allow for equilibration nmr2->nmr3 nmr4 Acquire ¹²⁵Te NMR spectrum nmr3->nmr4 ana1 Process NMR data (FT, phasing, baseline correction) nmr4->ana1 ana2 Integrate signals for reactants and products ana1->ana2 ana4 Perform line-shape analysis for kinetic data (optional) ana1->ana4 ana3 Calculate equilibrium constant (K_eq) ana2->ana3 res1 Determine thermodynamic parameters (ΔG, ΔH, ΔS) ana3->res1 res2 Determine kinetic parameters (rate constants, activation energy) ana4->res2 res3 Elucidate reaction mechanism res1->res3 res2->res3

Caption: Workflow for a ¹²⁵Te NMR ligand-exchange study.

Ligand_Exchange_Signaling Ligand Exchange Equilibrium Reactants R₂Te + R'₂Te Product 2 RTeR' Reactants->Product k_fwd k_rev

References

Application Notes and Protocols for Biomedical Labeling and Imaging with Tellurium Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tellurium (Te), a metalloid element of the chalcogen group, possesses a range of isotopes, both stable and radioactive, that offer unique properties for biomedical research and clinical applications. While the direct use of tellurium radioisotopes in imaging is a specialized field, the broader utility of tellurium isotopes as target materials for producing key medical radionuclides is well-established. Furthermore, the emergence of tellurium-based nanomaterials has opened new avenues for fluorescence and X-ray contrast imaging. These application notes provide an overview of the uses of tellurium isotopes and derivatives in biomedical imaging, complete with quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The properties of medically relevant tellurium isotopes are summarized below. Stable isotopes are crucial as starting materials for radionuclide production, while radioisotopes like Tellurium-123m have properties suitable for direct imaging applications.

Table 1: Properties of Medically Relevant Tellurium Isotopes

Isotope Natural Abundance (%)[1][2][3] Half-Life[4][5][6] Decay Mode[4] Key Emissions (Energy, Abundance)[4][7] Primary Biomedical Application
123Te 0.89 Stable* - - Target for 123I production[1][5][8]
124Te 4.74 Stable - - Target for 123I and 124I production[1][2]

| 123mTe | 0 | 119.2 days | Isomeric Transition | Gamma: 159.0 keV (84%) | SPECT Imaging, Radiopharmaceutical Labeling[9] |

*Note: 123Te is considered observationally stable due to its extremely long half-life (>9.2 x 1016 years).[5]

Table 2: Overview of Tellurium-Based Imaging Agents

Imaging Agent Type Modality Principle Key Advantages Key Limitations
123mTe-labeled molecules SPECT Detection of gamma rays from 123mTe decay. Quantitative, high sensitivity, good tissue penetration. Favorable 159 keV photon energy for SPECT cameras.[7][9] Requires handling of radioactive materials, limited spatial resolution compared to other modalities.
Tellurium Quantum Dots (TeQDs) Fluorescence Imaging Excitation of semiconductor nanocrystals results in size-tunable light emission.[10] High photostability, bright fluorescence, multiplexing potential. Limited tissue penetration of excitation/emission light, potential long-term toxicity concerns.[11]

| Silver Telluride (Ag2Te) Nanoparticles | X-ray / CT | High atomic number of Te and Ag provides high X-ray attenuation.[12][13] | Excellent biocompatibility, strong X-ray contrast, stable formulation.[14] | Lower sensitivity compared to radionuclide imaging, requires higher agent concentration.[12][15] |

Application Note 1: Stable Tellurium Isotopes for Production of Medical Radioisotopes

A primary and critical application of enriched stable tellurium isotopes is in the production of iodine radioisotopes, which are mainstays of nuclear medicine for both diagnostics and therapy. Specifically, enriched Tellurium-124 (124Te) is used as a target material in cyclotrons to produce Iodine-123 (123I) and Iodine-124 (124I).

  • Iodine-123 (123I) is a premier radionuclide for diagnostic Single Photon Emission Computed Tomography (SPECT) imaging, particularly for thyroid scans.[1][16] Its 159 keV gamma emission is nearly ideal for modern gamma cameras.[7]

  • Iodine-124 (124I) is a positron-emitting isotope used for Positron Emission Tomography (PET) imaging, which offers higher sensitivity and resolution than SPECT.[2]

The production typically involves the proton bombardment of a highly enriched 124TeO2 target. The nuclear reaction is 124Te(p,2n)123I or 124Te(p,n)124I, depending on the proton energy.

G cluster_0 Cyclotron Facility cluster_1 Radiochemistry Processing Te124 Enriched 124TeO2 Target Reaction Nuclear Reaction (p,xn) Te124->Reaction Proton Proton Beam Proton->Reaction Separation Dry Distillation or Solvent Extraction Reaction->Separation Produces Iodine in Target Matrix Purification Purification Separation->Purification FinalProduct High-Purity 123I or 124I Purification->FinalProduct

Production of Iodine radioisotopes from a Tellurium target.

Application Note 2: Direct Radionuclide Imaging with Tellurium-123m

Tellurium-123m (123mTe) is a metastable radioisotope with favorable characteristics for SPECT imaging.[9] Its half-life of 119.2 days is suitable for multi-day studies and for the development of radiopharmaceuticals with slower biological clearance.[4][6] The principal 159 keV gamma photon emission is efficiently detected by standard SPECT cameras and is the same energy as the widely used 123I, simplifying imaging protocols.[7][9]

Research has demonstrated the synthesis of 123mTe-labeled compounds for targeted imaging. Unlike many radiometals that require a bifunctional chelator to be stably attached to a biomolecule, tellurium can form stable carbon-tellurium (C-Te) covalent bonds.[9][17][18] This allows for the direct incorporation of 123mTe into the molecular backbone of a targeting agent, potentially minimizing alterations to its biological activity. Early studies explored this approach for adrenal-imaging agents and amino acid analogs for potential pancreatic imaging.[19][20]

Protocol 1: General Method for Synthesis of a 123mTe-Labeled Compound

This protocol provides a generalized methodology for labeling an organic molecule with 123mTe, based on synthetic strategies reported in the literature.[9][20] It relies on the generation of a reactive 123mTe-nucleophile followed by its reaction with an appropriate electrophilic precursor molecule.

Materials:

  • 123mTe metal (activity as required)

  • Sodium borohydride (B1222165) (NaBH4)

  • Anhydrous ethanol (B145695) or other suitable solvent

  • Precursor molecule containing a good leaving group (e.g., bromo- or tosyl- derivative)

  • Inert gas (Argon or Nitrogen)

  • Standard chemistry glassware, Schlenk line

  • Radio-TLC or radio-HPLC for analysis

Methodology:

  • Preparation of the Reaction Vessel: All glassware should be oven-dried and assembled under an inert atmosphere to exclude oxygen and moisture.

  • Generation of 123mTe-Phenyltellurol Nucleophile:

    • In a reaction vial, dissolve diphenyl ditelluride (non-radioactive carrier) in anhydrous ethanol.

    • Add the metallic 123mTe source to this solution.

    • Carefully add sodium borohydride (NaBH4) in small portions. The solution will change color as the ditelluride bond is reduced and the 123mTe is incorporated, generating a solution of sodium phenyltellurol ([123mTe]PhTeNa). This step generates a highly reactive nucleophile.[20]

  • Radiolabeling Reaction:

    • To the freshly prepared [123mTe]PhTeNa solution, add a solution of the precursor molecule (e.g., 5-(β-bromoethyl)hydantoin for an amino acid precursor) dissolved in the same solvent.[20]

    • Allow the reaction to proceed at room temperature or with gentle heating, monitoring progress by radio-TLC. The reaction involves the nucleophilic attack of the tellurolate on the electrophilic carbon of the precursor, displacing the leaving group.

  • Work-up and Purification (Example):

    • Once the reaction is complete, the solvent may be removed under reduced pressure.

    • The crude product can be purified using techniques like preparative HPLC or column chromatography to isolate the desired 123mTe-labeled compound from unreacted precursors and byproducts.

  • Quality Control:

    • The radiochemical purity of the final product should be determined using radio-HPLC or radio-TLC.

    • The identity of the product can be confirmed by co-elution with a non-radioactive, characterized standard.

G cluster_0 Nucleophile Generation cluster_1 Labeling and Purification Te123m 123mTe Metal + Diphenyl Ditelluride NaBH4 NaBH4 Reduction (in Ethanol) Te123m->NaBH4 Nucleophile [123mTe]PhTeNa (Reactive Nucleophile) NaBH4->Nucleophile Reaction Nucleophilic Substitution Nucleophile->Reaction Precursor Precursor Molecule (with leaving group) Precursor->Reaction Purify HPLC Purification Reaction->Purify Crude Labeled Product QC Quality Control (Radio-TLC/HPLC) Purify->QC

General workflow for radiolabeling with Tellurium-123m.

Application Note 3: Tellurium-Based Nanoparticles for Biomedical Imaging

Beyond radionuclide applications, non-radioactive tellurium is a key component in novel nanomaterials for biomedical imaging.

A. Tellurium Quantum Dots (TeQDs) for Fluorescence Imaging Tellurium Quantum Dots (TeQDs) are semiconductor nanocrystals that exhibit quantum confinement effects, resulting in strong, size-tunable photoluminescence.[10] These nanomaterials can be synthesized via simple methods like ultrasonic exfoliation of tellurium powder.[11] The resulting TeQDs, typically a few nanometers in diameter, absorb strongly in the UV region and emit in the visible spectrum.[11] Their bright and stable fluorescence makes them attractive probes for in vitro cell labeling and imaging.[21]

B. Silver Telluride (Ag2Te) Nanoparticles for X-ray/CT Imaging Silver Telluride (Ag2Te) nanoparticles have emerged as promising contrast agents for X-ray-based imaging, including computed tomography (CT).[12][22] Both silver and tellurium have high atomic numbers, leading to efficient attenuation of X-rays. Studies have shown that PEGylated Ag2Te nanoparticles are biocompatible and generate significantly higher contrast in CT and dual-energy mammography compared to conventional iodinated contrast agents and silver-only nanoparticles.[14][15] Their excellent stability and contrast-generating properties make them a candidate for in vivo cancer screening and vascular imaging.[12][13]

Protocol 2: Synthesis and Application of Tellurium Quantum Dots (TeQDs) for Cell Labeling

This protocol describes a common "top-down" method for preparing TeQDs for use in in vitro fluorescence microscopy.[11]

Materials:

  • Tellurium bulk powder

  • 1-methyl-2-pyrrolidone (NMP) or other suitable solvent

  • Probe sonicator

  • Centrifuge

  • Cell culture medium (e.g., DMEM)

  • Cells for labeling (e.g., HepG2)[21]

  • Fluorescence microscope

Methodology:

  • Preparation of Te Dispersion:

    • Disperse a small amount of tellurium powder in NMP in a glass vial.

  • Ultrasonic Exfoliation:

    • Place the vial in an ice bath to prevent overheating.

    • Insert the probe of a sonicator into the dispersion.

    • Apply ultrasonic energy for several hours. The sonication breaks down the bulk powder into nanoscale particles through a process of exfoliation.[11]

  • Purification of TeQDs:

    • After sonication, centrifuge the resulting dark dispersion at a moderate speed (e.g., 3000 rpm) for 20-30 minutes to pellet any remaining large, unexfoliated particles.

    • Carefully collect the supernatant, which contains the dispersed TeQDs.

  • Characterization (Optional but Recommended):

    • UV-Vis Spectroscopy: Acquire an absorption spectrum of the TeQD dispersion. A characteristic absorption peak in the UV range (e.g., ~288 nm) indicates the presence of TeQDs.[11]

    • Transmission Electron Microscopy (TEM): Deposit a drop of the diluted dispersion onto a TEM grid to visualize the TeQDs and confirm their size and morphology (typically ~4 nm spheres).[11]

  • Cell Labeling and Imaging:

    • Culture cells to the desired confluency (e.g., 70%) in a suitable imaging dish or multi-well plate.[21]

    • Wash the cells with serum-free medium.

    • Add the TeQD dispersion to the serum-free medium covering the cells and incubate for a defined period (e.g., 1 hour).[21]

    • After incubation, gently wash the cells multiple times with phosphate-buffered saline (PBS) to remove any unbound TeQDs.

    • Add fresh medium to the cells.

    • Visualize the cells using a fluorescence microscope with an appropriate filter set (e.g., DAPI or FITC channel, as TeQDs can have broad, excitation-dependent emission).

G cluster_0 TeQD Synthesis cluster_1 Cell Labeling & Imaging TePowder Tellurium Powder in NMP Solvent Sonication Probe Sonication (in Ice Bath) TePowder->Sonication Centrifuge Centrifugation (to remove bulk Te) Sonication->Centrifuge TeQDs TeQD Dispersion (Supernatant) Centrifuge->TeQDs Incubate Incubate Cells with TeQDs TeQDs->Incubate Cells Cultured Cells Cells->Incubate Wash Wash to Remove Unbound QDs Incubate->Wash Image Fluorescence Microscopy Wash->Image

Workflow for Tellurium Quantum Dot (TeQD) synthesis and cell labeling.

References

Troubleshooting & Optimization

challenges in acquiring high-resolution 125Te NMR spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ¹²⁵Te NMR Spectroscopy. This guide provides troubleshooting advice, experimental protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome the challenges in acquiring high-resolution Tellurium-125 (¹²⁵Te) NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my ¹²⁵Te NMR signal-to-noise ratio (S/N) so low, and how can I improve it?

A1: Low signal-to-noise is the most common challenge in ¹²⁵Te NMR. Several intrinsic properties of the ¹²⁵Te nucleus and experimental factors contribute to this issue.

Root Causes:

  • Low Natural Abundance: The ¹²⁵Te isotope has a natural abundance of only 7.07%.[1]

  • Low Magnetogyric Ratio: Compared to ¹H, ¹²⁵Te has a low magnetogyric ratio, which results in a lower resonance frequency and significantly lower intrinsic sensitivity.[2][3] The absolute sensitivity of ¹²⁵Te is about 2.2 x 10⁻³ that of ¹H.[2]

  • Sub-optimal Acquisition Parameters: Incorrectly set parameters, such as the relaxation delay or number of scans, can lead to poor signal accumulation.[4]

  • Sample Concentration: The sample may simply be too dilute for this insensitive nucleus.

Troubleshooting Steps & Solutions:

  • Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans.[4] Doubling the experiment time (by doubling NS) will increase the S/N by a factor of approximately 1.4. Be prepared for long acquisition times.

  • Maximize Sample Concentration: Use the highest possible concentration of your tellurium-containing compound that solubility and sample stability allow.

  • Use an Appropriate Probe: Ensure you are using a broadband or multinuclear probe that is properly tuned and matched to the ¹²⁵Te frequency (e.g., 157.984 MHz on an 11.74 T / 500 MHz spectrometer).[2][5] Improper tuning can cause significant signal loss.

  • Optimize the Pulse Width (p1): Calibrate the 90° pulse width for your specific sample and probe. An incorrect pulse width can lead to inefficient excitation and signal loss.

  • Optimize the Relaxation Delay (D1): If the longitudinal relaxation time (T1) is long, a short D1 can lead to saturation and reduced signal intensity. See Q2 for details on measuring and optimizing for T1.

  • Use a High-Field Spectrometer: Higher magnetic fields increase the Boltzmann population difference and thus the intrinsic signal, leading to better sensitivity.[6]

Q2: My experiments are taking too long. How can I reduce the acquisition time?

A2: Long experiment times in ¹²⁵Te NMR are typically due to long T1 relaxation times, which necessitate long delays between scans to allow the magnetization to return to equilibrium.

Root Causes:

  • Long T1 Relaxation Times: For many organotellurium compounds in solution, ¹²⁵Te T1 values can be in the range of 1 to 30 seconds.[2] For quantitative results using a 90° pulse, a relaxation delay (D1) of 5 times the longest T1 is recommended to ensure full relaxation.[4]

  • High Number of Scans: The need for a high number of scans to achieve adequate S/N directly contributes to long experiment times.

Troubleshooting Steps & Solutions:

  • Measure the T1 Value: Before extensive signal averaging, perform an Inversion-Recovery experiment to measure the T1 of your compound. Knowing the actual T1 allows you to set an optimal D1 instead of using an unnecessarily long default value.

  • Use a Smaller Flip Angle: Instead of a 90° pulse, you can use a smaller flip angle (e.g., 30° or the Ernst angle). This saturates the magnetization to a lesser degree, allowing you to use a shorter relaxation delay (D1) without significant signal loss per scan. This can dramatically reduce the total experiment time for a given S/N.

  • Check for Paramagnetic Impurities: While generally undesirable, the presence of trace paramagnetic species (like dissolved O₂ or metal ions) can significantly shorten T1 relaxation times.[7] If precise quantitation is not the primary goal, this can sometimes be exploited, but it may also lead to line broadening.

Q3: My ¹²⁵Te peaks are very broad. What causes this and how can I improve the resolution?

A3: While ¹²⁵Te is a spin-1/2 nucleus and thus not subject to quadrupolar broadening, several other factors can lead to broad spectral lines.[1][3]

Root Causes:

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks for any nucleus.[8][9]

  • Chemical Shift Anisotropy (CSA): The chemical shift of tellurium is highly sensitive to its electronic environment and molecular orientation relative to the magnetic field.[10] In viscous solutions or for large molecules, slow tumbling may not fully average out the CSA, leading to line broadening. This is a dominant relaxation mechanism for ¹²⁵Te.

  • Unresolved Couplings: Couplings to other nuclei (e.g., ¹H, ¹³C, ³¹P) can broaden the ¹²⁵Te signal if they are not resolved.[1]

  • Sample Issues: The presence of suspended particles or high sample viscosity can degrade resolution.[8]

  • Chemical Exchange: If the tellurium atom is undergoing chemical exchange on a timescale similar to the NMR experiment, it can lead to significant peak broadening.

Troubleshooting Steps & Solutions:

  • Improve Shimming: Carefully shim the magnetic field using your deuterated solvent before acquisition. If the lock signal is unstable, it can indicate poor sample preparation or a need to re-shim.[9]

  • Use Proton Decoupling: To remove broadening from scalar couplings to protons, always use a proton decoupling sequence during ¹²⁵Te acquisition.

  • Increase Temperature: If CSA or chemical exchange is the suspected cause, increasing the sample temperature can lead to faster molecular tumbling and/or faster exchange rates, resulting in sharper lines. Note that ¹²⁵Te chemical shifts can be strongly temperature-dependent.[2]

  • Use a Less Viscous Solvent: If possible, choose a solvent with lower viscosity to promote faster molecular tumbling.

  • Filter Your Sample: Ensure your sample is free of any solid particles by filtering it directly into the NMR tube.[8]

Q4: How do I set up a standard ¹²⁵Te experiment and what reference should I use?

A4: Setting up a ¹²⁵Te experiment involves selecting a wide spectral width and choosing an appropriate reference standard.

Setup & Referencing:

  • Spectral Width (SW): ¹²⁵Te has an extremely large chemical shift range, from approximately -1200 ppm to +3200 ppm.[2] To avoid peak folding, set a large spectral width (e.g., 4000 ppm or wider) centered on the expected chemical shift region.

  • Reference Standards:

    • Dimethyl telluride (Me₂Te): This is a common primary standard, with its signal defined as 0 ppm.[2]

    • Diphenyl ditelluride (Ph₂Te₂): Often used as a secondary standard, with a chemical shift of 422 ppm in CDCl₃ relative to Me₂Te.[2]

    • IUPAC Recommendation: The modern convention is to reference all nuclei relative to the ¹H signal of tetramethylsilane (B1202638) (TMS). This is done by setting the reference frequency based on a known ratio (Ξ) relative to the TMS frequency.[2] For ¹²⁵Te, this avoids the need for an internal or external standard.

Data Summary Table

The NMR properties of ¹²⁵Te are compared with ¹H and ¹³C below, highlighting the source of the experimental challenges.

Property¹H¹³C¹²⁵Te Implication for ¹²⁵Te NMR
Nuclear Spin (I)1/21/21/2 No quadrupolar broadening; sharp lines are possible.[2]
Natural Abundance (%)99.981.117.07 Low abundance contributes to poor sensitivity.[10]
Magnetogyric Ratio (γ) ¹26.7526.728-8.511 Low γ results in low resonance frequency and low sensitivity.[2]
Resonance Frequency ²500.00 MHz125.76 MHz157.98 MHz Requires a broadband probe capable of tuning to this frequency.[2]
Relative Sensitivity ³1.001.76 x 10⁻²3.15 x 10⁻² Inherently less sensitive than ¹H.[2]
Absolute Sensitivity ⁴1.001.59 x 10⁻⁴2.20 x 10⁻³ Overall sensitivity is low due to both γ and abundance.[2]
Chemical Shift Range~15 ppm~250 ppm~5000 ppm Requires a very wide spectral width for acquisition.[10]
Typical T1 (solution)0.5 - 10 s1 - 100 s1 - 30 s Can lead to long relaxation delays and experiment times.[2]

¹ In 10⁷ rad T⁻¹ s⁻¹ ² At 11.74 T (corresponding to 500 MHz for ¹H) ³ Relative receptivity at constant field for an equal number of nuclei. ⁴ Relative receptivity at natural abundance.

Key Experimental Protocols

Protocol 1: Standard 1D ¹²⁵Te Spectrum Acquisition
  • Sample Preparation: Prepare a highly concentrated, filtered solution of your analyte in a deuterated solvent.

  • Instrument Setup:

    • Insert the sample into the magnet.

    • Load a standard experiment that includes proton decoupling.

    • Tune and match the broadband probe to the ¹²⁵Te frequency.

    • Lock the spectrometer on the deuterated solvent signal and perform shimming to optimize magnetic field homogeneity.[8]

  • Acquisition Parameter Setup:

    • sw (Spectral Width): Set a wide spectral width, e.g., 4000 ppm (~632 kHz on a 500 MHz instrument). Center it on the expected chemical shift region.

    • p1 (Pulse Width): Use a calibrated 90° pulse. If uncalibrated, start with a typical value for your probe (e.g., 10-20 µs) and calibrate it for optimal signal.

    • d1 (Relaxation Delay): Start with a conservative delay, e.g., 10-20 seconds. This can be optimized later (see Protocol 2).

    • aq (Acquisition Time): Set to a value that provides adequate digital resolution, typically 0.1-0.5 seconds for the wide spectral widths used.[11]

    • ns (Number of Scans): Set an initial number of scans (e.g., 64 or 128) to check the signal. Increase ns significantly for the final experiment to achieve the desired S/N.

  • Acquisition & Processing:

    • Start the acquisition.

    • After completion, apply Fourier transformation, phase correction, and baseline correction to the resulting Free Induction Decay (FID).

    • Reference the spectrum correctly using one of the methods described in Q4.

Protocol 2: T1 Measurement by Inversion-Recovery

This experiment determines the longitudinal relaxation time (T1) and is crucial for optimizing the relaxation delay (D1).

  • Pulse Program: Use a standard inversion-recovery pulse sequence (180° - τ - 90° - Acquire).

  • Parameter Setup:

    • Set up the basic ¹²⁵Te acquisition parameters (SW, O1P, etc.) as in Protocol 1.

    • Create a list of variable delays (τ values). This list should bracket the expected T1 value, including very short and very long delays (e.g., 0.01s, 0.1s, 0.5s, 1s, 2s, 5s, 10s, 20s, 40s).

    • Set the relaxation delay (D1) to be at least 5 times the longest expected T1 to ensure full recovery between experiments in the array.

  • Acquisition: Run the experiment. The spectrometer will acquire a series of 1D spectra, one for each τ value.

  • Analysis:

    • Process the spectra and measure the peak intensity for each τ value. The peak will be negative for short τ, pass through a null point, and grow to a positive maximum at long τ.

    • Fit the intensity data to the exponential recovery equation: I(τ) = I₀(1 - 2e^(-τ/T1)).

    • The fitted value for T1 is the longitudinal relaxation time. The optimal D1 for quantitative experiments is ~5 x T1.[4]

Visual Guides

The following diagrams illustrate key decision-making processes for acquiring high-resolution ¹²⁵Te NMR spectra.

G cluster_start Initial Setup cluster_acquisition Acquisition & Troubleshooting start Prepare Concentrated, Filtered Sample setup Tune/Match Probe & Shim start->setup acquire Acquire Test Spectrum (NS=64) setup->acquire check_signal Signal Visible? acquire->check_signal no_signal Increase NS Check Probe Tuning Verify Sample check_signal->no_signal No check_sn S/N Adequate? check_signal->check_sn Yes no_signal->acquire Retry increase_ns Increase NS (e.g., 1024+) Optimize D1 (See Fig. 2) check_sn->increase_ns No check_resolution Resolution OK? check_sn->check_resolution Yes increase_ns->check_resolution final_spectrum High-Resolution Spectrum Acquired check_resolution->final_spectrum Yes troubleshoot_res Improve Shimming Adjust Temperature Check Solvent Viscosity check_resolution->troubleshoot_res No troubleshoot_res->acquire Re-acquire

Figure 1. Troubleshooting workflow for acquiring a ¹²⁵Te NMR spectrum.

G start Goal: Reduce Experiment Time measure_t1 Measure T1 (Inversion-Recovery) start->measure_t1 decision Is T1 > 5 seconds? measure_t1->decision long_t1_path Use Short D1 (e.g., 1-2s) + Small Flip Angle (30°) decision->long_t1_path Yes short_t1_path Use D1 ≈ 1.5 x T1 with 90° Pulse for S/N OR D1 ≈ 5 x T1 for Quantitation decision->short_t1_path No result Reduced Experiment Time long_t1_path->result short_t1_path->result

Figure 2. Decision tree for optimizing the relaxation delay (D1).

References

Technical Support Center: Solid-State ¹²⁵Te NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their solid-state ¹²⁵Te Nuclear Magnetic Resonance (NMR) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical shift range for ¹²⁵Te in the solid state?

A1: The ¹²⁵Te nucleus exhibits a very wide chemical shift range, spanning approximately 5000 ppm.[1] In solid-state NMR, observed shifts for various tellurium-containing compounds can range from around 500 to 8000 ppm relative to a standard reference like aqueous Te(OH)₆.[2] The specific chemical shift is highly sensitive to the local electronic environment, including the oxidation state and bonding of the tellurium atom.[1][2][3]

Q2: Which tellurium isotope is better for NMR, ¹²³Te or ¹²⁵Te?

A2: ¹²⁵Te is the preferred isotope for NMR spectroscopy.[4] It has a higher natural abundance (7.07%) compared to ¹²³Te (0.89%) and offers better sensitivity, resulting in stronger and sharper signals.[4][5]

Q3: What is a suitable chemical shift reference for solid-state ¹²⁵Te NMR?

A3: A common primary reference is neat dimethyl telluride (Me₂Te).[5] Alternatively, aqueous Te(OH)₆ is often used, and TeO₂ can serve as a secondary reference at +750 ppm.[6] Diphenyl ditelluride (Ph₂Te₂) in CDCl₃ (at 422 ppm) is another reference compound sometimes employed.[5] It is crucial to consistently report the reference compound used.

Q4: What are typical spin-lattice relaxation times (T₁) for ¹²⁵Te in the solid state?

A4: ¹²⁵Te T₁ values can vary significantly depending on the material. For many organometallic and inorganic compounds, T₁ values are typically in the range of 1 to 30 seconds.[5] However, in materials with significant free charge carriers, such as complex tellurides, T₁ times can be much shorter, even in the sub-millisecond range (e.g., 0.3 ms).[7][8]

Troubleshooting Guide

Problem 1: Poor Signal-to-Noise Ratio (SNR)

  • Question: My ¹²⁵Te spectrum has a very low signal-to-noise ratio. How can I improve it?

  • Answer: Low SNR is a common challenge due to the low gyromagnetic ratio and sometimes low natural abundance of ¹²⁵Te. Here are several strategies to enhance your signal:

    • Increase the Number of Scans (NS): The SNR is proportional to the square root of the number of scans.[9] Doubling the SNR requires quadrupling the number of scans.[10] This is often the most straightforward approach if experiment time allows.

    • Optimize the Recycle Delay (D1): The recycle delay should be set appropriately based on the T₁ of your sample. For quantitative results, a D1 of at least 5 times the longest T₁ is recommended.[11] However, if you are primarily interested in improving SNR and your T₁ is long, you can use a shorter D1 (e.g., 1-1.5 x T₁) in conjunction with a smaller pulse flip angle (e.g., 30-60°) to maximize signal per unit time.

    • Adjust Receiver Gain (RG): Ensure the receiver gain is set as high as possible without causing an ADC overflow error.[12] An automatic gain adjustment (rga) can be a good starting point, but manual optimization may be necessary.[12][13]

    • Use a Higher Magnetic Field: The SNR increases with the strength of the external magnetic field.[14] If available, using a higher field spectrometer will provide a significant sensitivity boost.

    • Probe Tuning and Matching: Meticulously tune and match the probe for the ¹²⁵Te frequency. An improperly tuned probe can lead to significant signal loss.[15]

    • Sample Packing: Ensure the sample is packed densely and uniformly within the rotor to maximize the filling factor.[14]

Problem 2: Very Broad Lines and Poor Resolution

  • Question: My ¹²⁵Te spectrum consists of a broad, featureless hump. What can I do to resolve individual signals?

  • Answer: Broad lines in solid-state NMR are typically due to anisotropic interactions, primarily Chemical Shift Anisotropy (CSA) and dipolar couplings.[16]

    • Magic Angle Spinning (MAS): This is the most critical technique for narrowing lines in solid-state NMR.[16][17] By spinning the sample at the "magic angle" (54.74°) with respect to the magnetic field, the broadening effects of CSA and dipolar interactions are averaged out.[16][17]

    • Increase Spinning Speed: For ¹²⁵Te, which often has a large CSA, higher spinning speeds are generally better.[18] Speeds of 10 kHz or higher are common, and for some samples, "fast" MAS (≥ 40 kHz) may be necessary to move spinning sidebands out of the region of interest and improve resolution.[18][19]

    • High-Power Proton Decoupling: If your sample contains protons, strong dipolar couplings between ¹²⁵Te and ¹H can be a significant source of line broadening. Apply a high-power proton decoupling sequence (e.g., SPINAL-64, TPPM) during ¹²⁵Te signal acquisition.

    • Check for Sample Homogeneity: Inhomogeneous samples, such as those with multiple phases or poor crystallinity, can lead to a distribution of chemical shifts and broader lines.[12]

Problem 3: Complicated Spectra with Many Spinning Sidebands

  • Question: My spectrum is cluttered with spinning sidebands, making it difficult to identify the isotropic chemical shifts. How can I simplify the spectrum?

  • Answer: Spinning sidebands are artifacts that appear at multiples of the spinning frequency on either side of the isotropic peak. They arise when the spinning speed is not fast enough to completely average the CSA.[16]

    • Increase Spinning Speed: As you increase the spinning speed, the sidebands move further apart and decrease in intensity, simplifying the central part of the spectrum.[18]

    • Use Sideband Suppression Pulse Sequences: Techniques like Total Suppression of Spinning Sidebands (TOSS) or employing pulse sequences that manipulate the rotational echoes can help to suppress the intensity of sidebands.

    • Magic Angle Turning (MAT): The Magic Angle Turning (MAT) technique is a 2D experiment that can be used to separate the isotropic and anisotropic components of the chemical shift, providing a clean isotropic spectrum along one dimension.[6][16]

Experimental Protocols & Quantitative Data

Table 1: Recommended ¹²⁵Te Solid-State NMR Experimental Parameters
ParameterSymbolRecommended Value/RangeNotes
Magic Angle Spinning Speed νR10 - 65 kHzHigher speeds are generally better for reducing CSA and simplifying spectra.[18][19]
Pulse Width (90° pulse) p12 - 10 µsCalibrate for your specific probe and sample. Shorter pulses are often better for uniform excitation across a wide spectral range.
Recycle Delay D11 - 5 x T₁For quantitative analysis, use ≥ 5 x T₁. For sensitivity enhancement with long T₁, use a shorter delay with a reduced flip angle.[11]
Acquisition Time aq10 - 50 msDepends on the linewidth. Broader lines decay faster, requiring shorter acquisition times.
Number of Scans ns1024 - 40,000+Highly sample-dependent. Increase until desired SNR is achieved.[10]
Proton Decoupling Field 80 - 120 kHzUse a high-power decoupling sequence like SPINAL-64 or TPPM if protons are present.
Chemical Shift Referencing Me₂Te (neat) or Te(OH)₆ (aqueous)Always report the reference used.[5][6]
Protocol 1: Basic ¹²⁵Te MAS Experiment Setup
  • Sample Preparation: Pack the solid sample tightly into a MAS rotor. Ensure the rotor is properly capped and sealed.

  • Spectrometer Setup:

    • Insert the sample into the probe.

    • Set the spinning speed (e.g., start with 15 kHz).

    • Tune and match the probe to the ¹²⁵Te frequency.

  • Parameter Optimization:

    • Load a standard ¹²⁵Te experiment (e.g., a simple pulse-acquire sequence with proton decoupling).

    • Calibrate the 90° pulse width for ¹²⁵Te.

    • Set the spectral width to encompass the expected chemical shift range (e.g., 2000-3000 ppm).

    • Set an initial recycle delay (e.g., 10 s).

    • Set the number of scans (e.g., 1024).

  • Acquisition: Start the experiment.

  • Processing:

    • Apply an appropriate line broadening (e.g., 50-200 Hz) and Fourier transform the FID.

    • Phase the spectrum and reference it to a known standard.

  • Optimization: Based on the initial spectrum, adjust the recycle delay (after a T₁ measurement if necessary), number of scans, and spinning speed to improve SNR and resolution.

Visual Guides

Experimental_Workflow Diagram 1: General Workflow for ¹²⁵Te SSNMR cluster_prep Sample & Spectrometer Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Optimization Pack_Sample Pack Rotor Insert_Sample Insert into Probe Pack_Sample->Insert_Sample Spin_Sample Set Spinning Speed Insert_Sample->Spin_Sample Tune_Probe Tune & Match Probe Spin_Sample->Tune_Probe Load_Experiment Load Pulse Sequence Tune_Probe->Load_Experiment Set_Parameters Set Initial Parameters (Pulse, D1, NS) Load_Experiment->Set_Parameters Acquire_Data Acquire FID Set_Parameters->Acquire_Data Process_FID Fourier Transform & Phase Acquire_Data->Process_FID Reference_Spectrum Reference Chemical Shift Process_FID->Reference_Spectrum Analyze_Spectrum Analyze SNR & Resolution Reference_Spectrum->Analyze_Spectrum Optimize Optimize Parameters Analyze_Spectrum->Optimize Optimize->Set_Parameters Iterate

Caption: Diagram 1: General workflow for a solid-state ¹²⁵Te NMR experiment.

Troubleshooting_Logic Diagram 2: Troubleshooting Poor ¹²⁵Te Spectra Start Poor Spectrum? Problem_Type Primary Issue? Start->Problem_Type SNR Low SNR Problem_Type->SNR Signal Intensity Resolution Broad Lines Problem_Type->Resolution Linewidth Sidebands Many Sidebands Problem_Type->Sidebands Spectral Complexity Increase_NS Increase Scans SNR->Increase_NS Optimize_D1 Optimize Recycle Delay SNR->Optimize_D1 Adjust_RG Adjust Receiver Gain SNR->Adjust_RG Increase_Spin Increase Spinning Speed Resolution->Increase_Spin Add_Decoupling Add/Improve Decoupling Resolution->Add_Decoupling Sidebands->Increase_Spin Use_Suppression Use Sideband Suppression Sequence Sidebands->Use_Suppression

Caption: Diagram 2: A logical guide for troubleshooting common issues in ¹²⁵Te SSNMR.

References

overcoming low sensitivity in Tellurium-125 NMR experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tellurium-125 NMR Spectroscopy

Welcome to the technical support center for this compound (¹²⁵Te) NMR experiments. This resource provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to the low sensitivity of ¹²⁵Te NMR, a powerful tool for studying organotellurium compounds and inorganic materials.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during ¹²⁵Te NMR experiments, offering practical solutions to enhance sensitivity and data quality.

Q1: Why is the signal-to-noise ratio (S/N) in my ¹²⁵Te NMR spectrum so low?

A1: The low signal-to-noise ratio in ¹²⁵Te NMR is primarily due to the intrinsic properties of the ¹²⁵Te nucleus. It has a low to medium sensitivity and a relatively low natural abundance (7.07%).[1][2] Additionally, long spin-lattice relaxation times (T₁) can necessitate long recycle delays, increasing total experiment time for signal averaging.

To address this, consider the following:

  • Increase the number of scans (NS): The S/N ratio increases with the square root of the number of scans.[3]

  • Optimize acquisition parameters: Ensure the recycle delay (D1) is appropriately set, typically 3-5 times the longest T₁ of your sample, unless using a smaller pulse angle.

  • Use a higher magnetic field spectrometer: Sensitivity generally increases with the strength of the magnetic field.[4]

  • Employ a CryoProbe: These probes can enhance sensitivity by a factor of up to five by cooling the detection electronics, which reduces thermal noise.[5][6]

Q2: How can I shorten the duration of my ¹²⁵Te NMR experiments without sacrificing too much signal?

A2: Long experiment times are a common challenge. Here are several strategies to acquire data more efficiently:

  • Use a smaller flip angle: Instead of a 90° pulse, using a smaller flip angle (e.g., 30-45°) allows for a shorter recycle delay, as the magnetization recovers to equilibrium more quickly.

  • Polarization transfer techniques: Pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) can significantly enhance the ¹²⁵Te signal by transferring magnetization from more sensitive nuclei, such as ¹H.[7][8] This allows the repetition rate of the experiment to be governed by the shorter T₁ of the protons.

  • Optimize sample concentration: A higher concentration of the tellurium-containing analyte will naturally lead to a stronger signal, reducing the required number of scans.

Q3: My sample has poor solubility. How can I still obtain a decent ¹²⁵Te NMR spectrum?

A3: Limited sample solubility directly impacts the achievable signal intensity.[6]

  • Use a CryoProbe: The significant sensitivity gains from a CryoProbe are particularly beneficial for dilute samples.[5][9]

  • Increase the number of scans: This is the most straightforward approach, though it will lengthen the experiment time.

  • For solid-state NMR: If your sample is insoluble, solid-state NMR techniques can be employed. Methods like WURST-CPMG (Wideband, Uniform Rate, and Smooth Truncation - Carr-Purcell-Meiboom-Gill) have been optimized for ¹²⁵Te to maximize the signal-to-noise ratio for wide spectra.[10]

Q4: I am observing broad lines in my ¹²⁵Te spectrum. What are the possible causes and solutions?

A4: Broad spectral lines can be caused by several factors:

  • Chemical exchange: If the tellurium atom is involved in a chemical exchange process that is on an intermediate timescale relative to the NMR experiment, this can lead to line broadening. Variable temperature experiments can help to either sharpen the signals (by moving into the fast or slow exchange regime) or to study the dynamics of the process.[2]

  • Unresolved couplings: Couplings to other nuclei (e.g., ¹H, ¹³C, ³¹P) can broaden the signal if they are not resolved.[1] Proton decoupling is commonly used to simplify the spectrum and sharpen the tellurium signals.

  • Magnetic field inhomogeneity: Poor shimming of the magnet will result in broad lines for all nuclei. Ensure the spectrometer is properly shimmed on your sample.

  • Quadrupolar nuclei: If tellurium is bonded to a quadrupolar nucleus, this can sometimes lead to broader lines due to efficient relaxation pathways.

Q5: Should I use ¹²³Te or ¹²⁵Te for my experiments?

A5: For sensitivity reasons, ¹²⁵Te is the nucleus of choice . It is more sensitive and generally yields sharper signals compared to ¹²³Te.[1] The natural abundance of ¹²⁵Te (7.07%) is also significantly higher than that of ¹²³Te (0.89%).[2]

Quantitative Data Summary

The following tables summarize key properties of the ¹²⁵Te nucleus and typical experimental parameters.

Table 1: Nuclear Properties of Tellurium Isotopes

Property¹²⁵Te¹²³Te
Natural Abundance (%) 7.070.89
Nuclear Spin (I) 1/21/2
**Magnetogyric Ratio (10⁷ rad T⁻¹ s⁻¹) **-8.5108-7.0591
Resonance Frequency (at 11.74 T) 157.98 MHz131.04 MHz
Relative Sensitivity (vs. ¹H) 3.15 x 10⁻²1.80 x 10⁻²
Absolute Sensitivity (vs. ¹H) 2.20 x 10⁻³1.56 x 10⁻⁴

Data sourced from IMSERC NMR Periodic Table.[2]

Table 2: General ¹²⁵Te NMR Parameters

ParameterTypical Value/RangeNotes
Chemical Shift Range -1400 to +3400 ppmExtremely wide and sensitive to the chemical environment.[1][2]
Reference Compound Me₂Te (Dimethyl telluride)Often used as a standard.[2]
Typical T₁ Values 1 - 30 secondsCan be long, impacting experiment duration.[2]
Common Coupling Constants (J) ¹J(¹²⁵Te, ¹³C): ~270 Hz²J/³J(¹²⁵Te, ¹³C): 10-75 Hz²J(¹²⁵Te, ¹H): ~37 HzCouplings are observable as satellites in ¹H and ¹³C spectra.[1]

Experimental Protocols

Below are detailed methodologies for key experiments to enhance ¹²⁵Te NMR sensitivity.

Protocol 1: Standard 1D ¹²⁵Te Experiment with Proton Decoupling

This protocol outlines a basic experiment for acquiring a proton-decoupled ¹²⁵Te spectrum.

  • Sample Preparation: Prepare a concentrated solution of the tellurium-containing compound in a suitable deuterated solvent.

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for both the ¹²⁵Te and ¹H frequencies.

    • Shim the magnetic field to achieve good resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgig on Bruker systems).

    • Pulse Width (P1): Calibrate the 90° pulse width for ¹²⁵Te.

    • Spectral Width (SW): Set a wide spectral width (e.g., 500-1000 ppm or more) to cover the large chemical shift range of ¹²⁵Te.

    • Acquisition Time (AQ): Typically 0.1-0.5 seconds, depending on the desired resolution.

    • Recycle Delay (D1): Set to at least 5 times the longest expected T₁ of your sample for quantitative measurements. For sensitivity enhancement, a shorter delay (1-2 s) can be used with a smaller flip angle.

    • Number of Scans (NS): Set to a sufficiently high number (e.g., 1024, 4096, or higher) to achieve the desired S/N.

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Apply an exponential multiplication window function (line broadening) to improve S/N if needed.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum relative to a known standard.

Protocol 2: ¹²⁵Te Signal Enhancement using INEPT

This protocol uses the INEPT pulse sequence to transfer polarization from ¹H to ¹²⁵Te, boosting sensitivity.

  • Prerequisites: This experiment requires a scalar coupling (J-coupling) between ¹H and ¹²⁵Te.

  • Spectrometer Setup: Follow steps 1 and 2 from Protocol 1.

  • Acquisition Parameters:

    • Pulse Program: Select a refocused INEPT pulse sequence with proton decoupling during acquisition.

    • Pulse Widths (P1, P3, etc.): Calibrate the 90° pulse widths for both ¹H and ¹²⁵Te.

    • Delay for Polarization Transfer (D2/D4): These delays are based on the ¹H-¹²⁵Te J-coupling. Set the delay to 1/(4J) for CH, CH₂, and CH₃ groups. If multiple couplings exist, an average value may be used. For example, for a J-coupling of 40 Hz, the delay would be 6.25 ms.

    • Recycle Delay (D1): This delay is now determined by the T₁ of the protons, which is usually much shorter than that of ¹²⁵Te. A delay of 1-2 seconds is often sufficient.

    • Number of Scans (NS): A lower number of scans will be needed compared to the standard 1D experiment to achieve a similar S/N.

  • Data Acquisition and Processing: Proceed as with the standard 1D experiment. The resulting spectrum will show enhanced signals for tellurium nuclei that are coupled to protons.

Visualizations

The following diagrams illustrate key workflows and concepts for ¹²⁵Te NMR experiments.

TroubleshootingWorkflow start Start: Low S/N in ¹²⁵Te Spectrum q1 Is sample concentration sufficient? start->q1 increase_conc Increase Concentration or use Solid-State NMR q1->increase_conc No q2 Are acquisition parameters optimized? q1->q2 Yes increase_conc->q2 optimize_params Increase NS Adjust D1 and Pulse Angle q2->optimize_params No q3 Is specialized hardware available? q2->q3 Yes optimize_params->q3 use_cryoprobe Use a CryoProbe q3->use_cryoprobe Yes q4 Is there ¹H-¹²⁵Te J-coupling? q3->q4 No end_node Improved Spectrum use_cryoprobe->end_node use_inept Use INEPT or DEPT q4->use_inept Yes no_coupling Rely on other methods q4->no_coupling No use_inept->end_node no_coupling->end_node

Caption: Troubleshooting workflow for low sensitivity in ¹²⁵Te NMR.

Caption: Simplified diagram of the refocused INEPT pulse sequence.

References

managing the wide chemical shift range in 125Te NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ¹²⁵Te NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the unique challenges associated with the extremely wide chemical shift range of the ¹²⁵Te nucleus. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the acquisition and processing of ¹²⁵Te NMR spectra in a practical question-and-answer format.

Q1: Why is my signal-to-noise ratio (S/N) extremely low, even with a high number of scans?

A1: Low signal-to-noise in ¹²⁵Te NMR can stem from several factors beyond just the number of scans. Here are the primary causes and their solutions:

  • Improper Probe Tuning and Matching: The efficiency of radiofrequency (RF) pulse transmission and signal detection is critically dependent on the probe being correctly tuned to the ¹²⁵Te frequency and matched to the spectrometer's electronics.[1] Every sample can slightly alter the probe's electronic environment, necessitating re-tuning for each new sample.[1]

    • Solution: Before starting your experiment, always tune and match the probe for the ¹²⁵Te frequency with your sample inside the magnet. This is typically done using a "wobble curve" to minimize reflected power.[1] For experiments involving multiple nuclei, each channel must be tuned and matched independently.[2]

  • Incorrect Pulse Width (90° Pulse): An inaccurate 90° pulse width will lead to inefficient excitation of the ¹²⁵Te nuclei, resulting in a weaker signal. The optimal pulse width is dependent on the probe, sample (solvent, salt concentration), and temperature.[3]

    • Solution: Calibrate the 90° pulse width for your specific sample and experimental conditions. This is often done by finding the 360° pulse (which gives a null signal) and dividing that time by four, as determining the null point is typically more accurate than finding the maximum signal.[3]

  • Inadequate Relaxation Delay (D1): If the delay between scans (D1) is too short, the ¹²⁵Te nuclei may not have fully returned to their equilibrium state before the next pulse. This leads to signal saturation and a reduction in intensity. For quantitative results, the repetition time (acquisition time + relaxation delay) should be at least 5 times the longest T₁ relaxation time.[4]

    • Solution: Use a relaxation delay of at least 5 times the T₁ of the tellurium species of interest. If the T₁ is unknown, a conservative estimate or a preliminary T₁ measurement (e.g., using an inversion-recovery pulse sequence) is recommended.[5]

Q2: My spectrum has a rolling or distorted baseline. What is the cause and how can I fix it?

A2: Baseline distortions are a common artifact, especially in spectra acquired over a very wide frequency range.

  • Cause 1: Acoustic Ringing: This is a significant cause of baseline roll in spectra with wide sweep widths. It arises from the breakthrough of the excitation pulse, which takes a finite time to decay. If the receiver is turned on too quickly (short pre-scan delay), this "ringing" is detected and manifests as a rolling baseline after Fourier transformation.[6]

    • Solution (Acquisition): If possible, slightly increase the pre-scan delay (often denoted as DE in spectrometer software). However, be cautious as a long delay can lead to the loss of signal from rapidly decaying FIDs.[6]

    • Solution (Processing): Most NMR processing software includes powerful baseline correction algorithms. Polynomial fits (e.g., Bernstein Polynomial) or Whittaker Smoother methods can be very effective.[7] For best results, apply baseline correction after phasing.[7] It's crucial to manually inspect the corrected spectrum to ensure that broad signals have not been mistaken for the baseline.[7]

  • Cause 2: Incorrect Digital Filtering or Sampling: Improperly set digital filters or incomplete FID acquisition can introduce low-frequency modulations that appear as baseline distortions.[8]

    • Solution: Ensure that the acquisition time is sufficient for the FID to decay close to the noise level. For processing, use software that allows for manual selection of baseline points or employs robust automated algorithms.[8]

Q3: I'm having difficulty phasing my spectrum correctly across the entire width. Why is this happening?

A3: Phasing can be challenging over thousands of ppm due to frequency-dependent phase errors.

  • Cause: Standard zeroth-order (frequency-independent) and first-order (linear frequency-dependent) phase corrections may be insufficient for ultra-wideline spectra, especially when using frequency-swept pulses like WURST (Wideband Uniform Rate Smooth Truncation). These pulses can introduce non-linear, second-order phase errors.[9]

    • Solution:

      • Manual Phasing: First, attempt manual phasing. Expand a region with a strong, well-defined peak and adjust the zeroth-order (ph0) and first-order (ph1) phase correction. It's often best to anchor the pivot point for the first-order correction on a large peak.

      • Automated Phasing: Automated phasing algorithms can sometimes struggle with wide spectra containing few signals or significant baseline issues.[10] If auto-phasing fails, manual correction is necessary.

      • Higher-Order Correction: If a simple linear correction is insufficient, your spectrum may require a second-order phase correction, particularly if WURST pulses were used.[9] Some advanced NMR processing software packages offer this functionality.

      • Re-acquisition: In some cases, severe phase distortions that cannot be corrected are due to issues with the pulse sequence or spectrometer timing. Re-acquiring the spectrum after ensuring proper setup may be the only solution.[8]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in ¹²⁵Te NMR spectroscopy.

troubleshooting_workflow start Start: Poor ¹²⁵Te Spectrum check_sn Low Signal-to-Noise? start->check_sn check_baseline Distorted Baseline? check_sn->check_baseline No tune_probe 1. Check Probe Tuning & Matching check_sn->tune_probe Yes check_phasing Incorrect Phasing? check_baseline->check_phasing No processing_bc 1. Apply Processing Baseline Correction (e.g., Whittaker, Polynomial) check_baseline->processing_bc Yes manual_phase 1. Attempt Manual ph0/ph1 Correction check_phasing->manual_phase Yes end End: Improved Spectrum check_phasing->end No calibrate_pw 2. Calibrate 90° Pulse Width tune_probe->calibrate_pw check_d1 3. Verify Relaxation Delay (D1 ≥ 5*T₁) calibrate_pw->check_d1 increase_scans 4. Increase Number of Scans (NS) check_d1->increase_scans increase_scans->end check_de 2. Check Pre-scan Delay (DE) 'Acoustic Ringing' processing_bc->check_de check_aq 3. Ensure Sufficient Acquisition Time (AQ) check_de->check_aq check_aq->end check_pulse_type 2. Using Swept Pulses (WURST)? Consider 2nd-order Correction manual_phase->check_pulse_type reacquire 3. Re-acquire Spectrum with Verified Parameters check_pulse_type->reacquire reacquire->end

Caption: A flowchart for diagnosing and resolving common ¹²⁵Te NMR issues.

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical shift range for ¹²⁵Te NMR, and why is it so wide?

A1: The chemical shift range for ¹²⁵Te is exceptionally wide, typically spanning from approximately -1200 ppm to +3200 ppm.[11] This vast range of over 4400 ppm is due to the large and polarizable electron cloud of the tellurium atom. The chemical shift is highly sensitive to the electronic environment, including the oxidation state of tellurium, the electronegativity of the substituents bonded to it, and the coordination geometry.[1][2] This sensitivity, while challenging, also makes ¹²⁵Te NMR a powerful tool for structural elucidation.

Q2: What compound should I use as a chemical shift reference for ¹²⁵Te NMR?

A2: There isn't a single, universally adopted standard like TMS for ¹H NMR. However, a common primary reference is neat dimethyl telluride (Me₂Te), which is assigned a chemical shift of 0 ppm.[12] Due to its volatility and unpleasant odor, secondary references are often used. A popular choice is diphenyl ditelluride (Ph₂Te₂) in CDCl₃, which has a chemical shift of 422 ppm relative to Me₂Te.[11] It is crucial to always report the reference compound and solvent used. The IUPAC recommends referencing all nuclei relative to the ¹H resonance of TMS, which can be achieved by using a known absolute frequency for the ¹²⁵Te reference.[11][13]

Q3: How do I choose an appropriate spectral width (SW) for my experiment?

A3: The spectral width must be large enough to encompass all expected signals. Given the wide chemical shift range of ¹²⁵Te, this is a critical parameter.

  • Literature Review: Check the literature for the chemical shift ranges of compounds similar to your sample.

  • Scouting Experiment: If the chemical shift is completely unknown, run a preliminary experiment with a very large spectral width (e.g., 4000-5000 ppm). This may have poor resolution but will indicate the region where signals appear.

  • Calculation: The spectral width in Hertz (Hz) is calculated by multiplying the spectral width in ppm by the spectrometer's operating frequency for ¹²⁵Te in MHz. For example, on a 500 MHz spectrometer (where ¹²⁵Te resonates at ~158 MHz), a 4500 ppm spectral width would be: 4500 ppm * 158 Hz/ppm = 711,000 Hz or 711 kHz. Ensure your probe and spectrometer can handle such a large bandwidth.

Q4: My sample is a solid. What special considerations are there for solid-state ¹²⁵Te NMR?

A4: For solid samples, the wide chemical shift range is often compounded by broad lineshapes due to chemical shift anisotropy (CSA). To acquire high-quality spectra, specialized pulse sequences are necessary. The Wideband Uniform Rate Smooth Truncation Carr-Purcell-Meiboom-Gill (WURST-CPMG) sequence is highly effective.[14] It uses adiabatic pulses (WURST) to excite a very wide range of frequencies uniformly and a CPMG echo train to enhance the signal-to-noise ratio for broad signals.[15] In some cases, acquiring the spectrum in segments at different frequency offsets and summing them (a "piecewise" or "frequency-stepped" acquisition) may be necessary if the total spectral width exceeds the excitation bandwidth of the pulse sequence.[14][15]

Data Presentation

Table 1: Representative ¹²⁵Te Chemical Shift Ranges for Various Tellurium Compounds.

Class of CompoundExample StructureTypical Chemical Shift Range (ppm)Reference
Diorgano DitelluridesR-Te-Te-R+200 to +500[11][12]
Diorgano TelluridesR₂Te-100 to +700[11][12]
Organotellurium(IV) HalidesR₂TeX₂ (X=Cl, Br, I)+800 to +1300[2]
Organotelluronium SaltsR₃Te⁺ X⁻+400 to +700
Tellurium(VI) OxyanionsTe(OH)₆, [TeO₆H₄]²⁻+650 to +720[16]
Tellurium(IV) CompoundsTeCl₄+1700 to +2100[11]
Metal Telluridese.g., in alloysCan be highly negative[11]

Note: Chemical shifts are referenced to neat Me₂Te at 0 ppm. Values are approximate and can be influenced by solvent, temperature, and substituents.

Experimental Protocols

Protocol: Acquiring a Wide-Bandwidth ¹²⁵Te Spectrum using WURST-CPMG

This protocol provides a general framework for setting up a solid-state ¹²⁵Te experiment for a sample with a very broad signal. Parameters will need to be optimized for your specific sample and spectrometer.

  • Sample Preparation:

    • For solid samples, pack the sample tightly into an appropriate MAS rotor.

    • For liquid samples, use a high-quality NMR tube. Ensure the sample is dissolved in a suitable deuterated solvent.

  • Initial Spectrometer Setup:

    • Insert the sample into the magnet.

    • Load a standard ¹²⁵Te experiment parameter set.

    • Tune and match the probe for the ¹²⁵Te frequency. This step is critical for performance over a wide bandwidth.[1]

  • Pulse Width Calibration:

    • Calibrate the 90° pulse width for ¹²⁵Te on your sample. This will be used as a starting point for setting the power levels for the WURST pulses.

  • Setting up the WURST-CPMG Experiment:

    • Select the WURST-CPMG pulse sequence in your spectrometer software.[15]

    • Spectral Width (SW): Set a large spectral width to cover the expected range (e.g., 4500 ppm).

    • Transmitter Offset (O1): Center the transmitter frequency in the middle of the expected chemical shift range.

    • WURST Pulse Parameters:

      • Pulse Length: A typical starting value is 50 µs.[17]

      • Sweep Range: Set the frequency sweep of the WURST pulse to be equal to or greater than the desired excitation bandwidth.

    • CPMG Parameters:

      • Number of Echoes: Set the number of echoes to be acquired within the echo train. More echoes can improve S/N but require longer T₂ relaxation times.

      • Delay between Echoes: This is determined by the pulse lengths and a short recovery delay.

    • Acquisition Time (AQ): This is the total time for the entire echo train.

    • Relaxation Delay (D1): Set to at least 5 times the estimated T₁ of your sample.

    • Number of Scans (NS): Set according to the sample concentration and desired S/N. Start with a moderate number (e.g., 1024) and increase as needed.

  • Acquisition and Processing:

    • Acquire the data.

    • Apply a suitable line broadening (apodization) function to improve S/N.

    • Perform Fourier transformation.

    • Phasing: The resulting "spikelet" spectrum from the CPMG train needs to be correctly phased. As noted in the troubleshooting guide, this may require second-order phase correction due to the WURST pulses.[9]

    • Baseline Correction: Apply a robust baseline correction algorithm to correct for any distortions.[8]

WURST-CPMG Pulse Sequence Diagram

WURST_CPMG cluster_0 WURST-CPMG Pulse Sequence t0 t1 t0->t1 time t2 t1->t2 time t3 t2->t3 time t4 t3->t4 time t5 t4->t5 time t6 t5->t6 time t7 t6->t7 time t8 t7->t8 time p1 WURST (90°) p2 WURST (180°) p3 WURST (180°) p4 ... aq1 Echo 1 aq2 Echo 2 aq3 ... AQ_label AQ_label

Caption: A simplified diagram of the WURST-CPMG pulse sequence.

References

addressing temperature and solvent dependence of 125Te chemical shifts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 125Te NMR Spectroscopy

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when studying the temperature and solvent dependence of 125Te Nuclear Magnetic Resonance (NMR) chemical shifts.

Frequently Asked Questions (FAQs)

Q1: Why are 125Te chemical shifts so sensitive to temperature and solvent changes?

A1: The 125Te nucleus has a very large chemical shift range, spanning approximately -1200 to +3200 ppm.[1] This high sensitivity stems from the fact that the chemical shift is primarily determined by the paramagnetic shielding term, which is closely related to the electronic structure around the tellurium atom. Key influencing factors include:

  • Electron Lone Pairs: The magnetic coupling of tellurium's p-character lone pair with antibonding orbitals of adjacent ligands significantly impacts the chemical shift.[2][3]

  • Electronic Properties of Substituents: The nature of the groups bonded to tellurium alters the energy and polarization of these antibonding orbitals.[3]

  • Intermolecular Interactions: Changes in temperature and solvent directly affect molecular motion, aggregation state, and intermolecular interactions (like hydrogen bonding or solvent association), which in turn modify the local electronic environment of the Te nucleus.[4][5][6]

Computational studies have shown that solvent and vibrational corrections can contribute significantly to the final chemical shift value, on the order of 8% and 6% respectively.[6][7]

Q2: I observed a significant shift in my 125Te signal after changing the temperature. What does this indicate?

A2: A change in the 125Te chemical shift with temperature is expected and can provide valuable information.[1] The relationship can be linear or non-linear.

  • Linear Dependence: A linear change often reflects gradual alterations in the time-averaged molecular conformation or solvation shell as a function of temperature.[4][5]

  • Non-Linear Dependence: Significant deviations from linearity may suggest that the molecule is undergoing fast chemical exchange between two or more distinct conformational states on the NMR timescale.[4][5] Variable temperature (VT) NMR experiments are a primary tool for studying such dynamic processes.[8]

Q3: How do I choose an appropriate solvent for a variable temperature (VT) 125Te NMR experiment?

A3: Solvent selection is critical for successful VT NMR experiments. The primary consideration is the solvent's liquid range (melting and boiling points).

  • Rule of Thumb: Your target temperature should be at least 10°C away from the solvent's freezing or boiling point to avoid phase changes and pressure buildup.[8]

  • High-Temperature Studies (> ambient): Common choices include deuterated dimethyl sulfoxide (B87167) (DMSO-d6, BP: 189°C) and toluene-d8 (B116792) (BP: 111°C).[8]

  • Low-Temperature Studies (< ambient): Suitable solvents include deuterated dichloromethane (B109758) (CD2Cl2, MP: -95°C), methanol-d4 (B120146) (MeOD, MP: -98°C), or toluene-d8 (MP: -95°C).[8]

  • Solubility: Ensure your analyte remains soluble across the entire temperature range. Reduced solubility at low temperatures is a common issue that can lead to signal broadening or loss.[8]

Q4: What is a suitable reference standard for 125Te NMR?

A4: A common external standard is neat dimethyl telluride (Me₂Te). Diphenyl ditelluride (Ph₂Te₂) in CDCl₃ (δ ≈ 422 ppm relative to Me₂Te) is also frequently used.[1] It is crucial to report the reference standard and solvent used, as chemical shifts are highly dependent on these conditions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Broad 125Te NMR Signal 1. Poor shimming of the magnet.1. Re-shim the spectrometer carefully at the target temperature. Shims can drift with temperature changes.[9]
2. Low sample solubility or precipitation at the target temperature.2. Visually inspect the sample. If cloudy or contains solids, consider using a different solvent or a higher temperature. Diluting the sample may also help.[8][10]
3. Sample is too concentrated, leading to viscosity-related broadening.3. Prepare a more dilute sample.[10]
4. Unresolved coupling to other nuclei.4. If applicable, run a proton-decoupled experiment.
Multiple Unexpected Peaks Appear at Low Temperature 1. The compound exists as a mixture of conformers (e.g., rotamers) that are in slow exchange on the NMR timescale at low temperature.1. This is often the object of study. To confirm, acquire spectra at incrementally higher temperatures. The peaks should broaden and eventually coalesce into a single, averaged signal as the exchange rate increases.[10]
2. Sample degradation or reaction with the solvent.2. Re-acquire the spectrum at the initial temperature to check for reversibility. Analyze the sample by other methods (e.g., ¹H NMR, TLC) to check for new species.
Chemical Shift is Unstable or Drifting During Experiment 1. The sample temperature has not fully stabilized.1. Allow for adequate equilibration time after changing the temperature. A delay of 10-15 minutes is standard practice.[9][11]
2. Poor temperature regulation by the spectrometer's VT unit.2. Check the gas flow rates. Insufficient flow can cause the probe to overheat.[8] Ensure the VT controller is functioning correctly. Consult your facility manager.
3. The instrument's magnetic field lock is unstable.3. Ensure the lock level is sufficient and stable. Poor shimming or sample precipitation can weaken the lock signal.[12]
No Signal or Very Weak Signal is Observed 1. Incorrect spectrometer parameters (e.g., pulse width, spectral width, receiver gain).1. Use standard, previously tested parameters for 125Te or perform a new calibration. Ensure the spectral width is large enough to encompass the expected chemical shift range.
2. The T₁ relaxation time of the 125Te nucleus is very long.2. Increase the relaxation delay between scans to allow for full magnetization recovery. Typical T₁ values are in the 1-30s range.[1]
3. Sample has precipitated out of solution.3. Eject the sample and visually inspect it for solids.[12]

Experimental Protocols

Protocol 1: General Procedure for a Variable Temperature (VT) NMR Experiment
  • Sample Preparation: Dissolve the tellurium-containing compound in a suitable deuterated solvent with a known liquid range. Use a sample volume of ~500-600 μL to minimize temperature gradients.[13] Filter the solution if any solid material is present.[12] Transfer the solution to an NMR tube rated for the intended temperature range. For high-temperature experiments, never use a sealed NMR tube unless it has been pressure-tested, as thermal expansion can cause it to explode.[8][13]

  • Initial Setup: Insert the sample (use a ceramic spinner for non-ambient temperatures[9]) and acquire a reference spectrum at ambient temperature (e.g., 25°C). Lock and carefully shim the spectrometer.

  • Temperature Change:

    • In the spectrometer software, set the target temperature. It is crucial to change the temperature in steps of no more than 10-20°C to avoid thermal shock to the probe.[8][9]

    • Adjust the gas flow rate according to the instrument's guidelines for the target temperature. Failure to use adequate gas flow can damage the probe.[8]

  • Equilibration and Shimming: Allow the temperature to stabilize for at least 10-15 minutes after the target temperature is reached.[9][11] The magnetic field homogeneity is temperature-dependent, so you must re-shim the spectrometer at each new temperature.[9]

  • Data Acquisition: Acquire the 125Te NMR spectrum. Ensure you use a sufficient relaxation delay.

  • Iterate: Repeat steps 3-5 for each desired temperature point.

  • Return to Ambient: After the final measurement, return the probe to ambient temperature in a stepwise manner. Allow the system to fully equilibrate at ambient temperature before removing your sample.[8]

Protocol 2: Verifying Solvent Effects
  • Sample Preparation: Prepare two or more samples of your compound at the exact same concentration in different deuterated solvents (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).

  • Data Acquisition: For each sample, acquire a 125Te NMR spectrum under identical experimental conditions (temperature, pulse program, relaxation delay, etc.).

  • Referencing: Use an external reference standard or reference the chemical shifts to the solvent's residual proton signal according to IUPAC recommendations.[1]

  • Analysis: Compare the 125Te chemical shifts obtained in the different solvents. The observed differences are attributable to solvent effects.

Quantitative Data Summary

The magnitude of temperature and solvent-induced shifts is highly system-dependent. However, computational studies provide a general estimate of the contribution of various factors to the 125Te chemical shielding.

Factor Estimated Contribution to Chemical Shift Reference
Relativistic Effects ~20–25% of the total calculated value[6][7]
Solvent Effects ~8% of the total calculated value[6][7]
Vibrational Corrections ~6% of the total calculated value[6][7]

Note: These percentages are derived from computational models and serve as a general guideline for the importance of each factor.

Visualizations

Workflow and Decision Diagrams

VT_NMR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_end Conclusion A Select Solvent & Prepare Sample B Insert Sample into Spectrometer A->B C Acquire Spectrum at Ambient Temp B->C D Set New Target Temperature C->D E Allow 10-15 min for Equilibration D->E F Re-Shim at New Temperature E->F G Acquire 125Te Spectrum F->G H More Temperatures? G->H H->D Yes I Return to Ambient Temperature H->I No J Remove Sample & Process Data I->J

Caption: A standard workflow for conducting a variable temperature (VT) 125Te NMR experiment.

Troubleshooting_Tree Start Problem with 125Te Spectrum? Broad Signal is Broad? Start->Broad Shift Unexpected Peak Shift / New Peaks? Start->Shift Broad->Shift No Shim Re-shim at current temperature Broad->Shim Yes Conformers Possible Conformers / Rotamers? Shift->Conformers Yes Solubility Check sample solubility & concentration Shim->Solubility Conformers->Broad No RunHot Acquire spectrum at higher temperature Conformers->RunHot Yes Coalesce Do peaks coalesce? RunHot->Coalesce YesConformer Confirmed: Dynamic Exchange Coalesce->YesConformer Yes NoConformer Possible degradation. Check reversibility. Coalesce->NoConformer No Influences_on_Te_Shift cluster_intrinsic Intrinsic Electronic Factors cluster_extrinsic External Experimental Factors TeShift 125Te Chemical Shift LonePair Te Lone Pair - Ligand Antibonding Orbital Coupling LonePair->TeShift Substituents Substituent Electronegativity Substituents->TeShift Secondary Secondary Bonding Interactions Secondary->TeShift Temperature Temperature Temperature->TeShift Temperature->LonePair affects dynamics Solvent Solvent Polarity & Interactions Solvent->TeShift Solvent->LonePair affects solvation

References

troubleshooting satellite signals in proton NMR from 125Te coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering satellite signals in proton (¹H) NMR spectra arising from spin-spin coupling to the ¹²⁵Te nucleus.

Frequently Asked Questions (FAQs)

Q1: What are ¹²⁵Te satellite signals in a ¹H NMR spectrum?

In any molecule containing tellurium, a small fraction of that tellurium will be the NMR-active isotope ¹²⁵Te (spin I = 1/2). When a proton is close enough to a tellurium atom (typically within one to four bonds), its NMR signal will be split by the spin of the ¹²⁵Te nucleus. This splitting results in a pair of low-intensity peaks, known as satellite peaks, appearing symmetrically on either side of the main, intense proton signal (which arises from molecules containing NMR-inactive tellurium isotopes).

Q2: Why are these signals called "satellites"?

They are called satellites because they are small peaks that flank a much larger main peak, similar to how satellites orbit a larger celestial body.[1] These peaks are a direct result of J-coupling (or spin-spin coupling) between the proton and the ¹²⁵Te nucleus.

Q3: Why are the ¹²⁵Te satellite peaks so small?

The low intensity of ¹²⁵Te satellites is due to the natural abundance of the ¹²⁵Te isotope, which is only about 7.07%.[2] This means that only about 7% of the molecules in the sample will contribute to these satellite signals. The remaining ~93% of molecules contain other, NMR-inactive tellurium isotopes and contribute only to the large, central, unsplit peak. Each of the two satellite peaks, therefore, has an expected intensity of approximately 3.5% of the central peak.

Q4: What useful information do ¹²⁵Te satellites provide?

The primary information gained from these satellites is the magnitude of the scalar coupling constant, J, between the proton and the ¹²⁵Te nucleus (J¹²⁵Te-¹H). The distance in Hertz (Hz) between the two satellite peaks is equal to the coupling constant. This value provides valuable structural information about the proximity and bonding environment between the coupled nuclei.

Troubleshooting Guide

Issue 1: I don't see the ¹²⁵Te satellites at all.

The absence of expected satellite peaks is a common issue, often solvable by optimizing experimental parameters.

  • Verify Sample Integrity: Confirm the correct compound has been synthesized and that it has not decomposed.

  • Check Sample Concentration: The sample may be too dilute. Given the low natural abundance of ¹²⁵Te, a higher concentration is required than for standard ¹H NMR.

start Satellites Not Observed check_conc Is sample concentration sufficient? (> 20-30 mg in 0.6 mL) start->check_conc increase_conc Increase Concentration or Re-prepare Sample check_conc->increase_conc No check_sn Is Signal-to-Noise (S/N) ratio of main peak high? check_conc->check_sn Yes increase_conc->start increase_scans Increase Number of Scans (NS) (e.g., 256, 512, or higher) check_sn->increase_scans No check_d1 Is relaxation delay (d1) long enough? check_sn->check_d1 Yes increase_scans->start increase_d1 Increase d1 (Set d1 ≥ 5 x T1 of proton) check_d1->increase_d1 No run_hmbc Consider Advanced 2D Methods (e.g., ¹H-¹²⁵Te HMBC) check_d1->run_hmbc Yes, still not visible increase_d1->start success Satellites Observed run_hmbc->success

Caption: Workflow for diagnosing and resolving absent ¹²⁵Te satellites.

  • Insufficient Signal-to-Noise (S/N): Because satellites are inherently weak, a very high S/N is required to lift them from the baseline noise.

    • Solution: Increase the number of scans (NS). While a standard ¹H NMR might use 16 or 32 scans, observing ¹²⁵Te satellites often requires 256, 512, or even more scans.

  • Incomplete Relaxation: If the delay between scans is too short, the magnetization of the proton nucleus may not fully return to equilibrium, leading to signal attenuation. This is particularly problematic for quantitative measurements and for observing weak signals.

    • Solution: Increase the relaxation delay (d1). A good starting point is to set d1 to 1.5 times the longest T1 relaxation time of the protons of interest. For more quantitative accuracy, a delay of 5 to 7 times T1 is recommended.

Issue 2: The satellites are broad or poorly resolved.

Broad satellite peaks can be caused by several factors, obscuring the coupling information.

  • Chemical Exchange: If the molecule is undergoing dynamic chemical exchange on the NMR timescale (µs to ms), it can lead to significant line broadening.[3] This is common for compounds with fluxional ligands or conformational isomers.

    • Solution: Perform variable temperature (VT) NMR studies. Cooling the sample may slow the exchange process to the "slow exchange regime," resulting in sharper signals. Conversely, heating the sample may move it into the "fast exchange regime," where an averaged, sharp signal might be observed.

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks.

    • Solution: Carefully re-shim the spectrometer. The line width of the solvent peak (e.g., residual CHCl₃) is a good indicator of shim quality; it should be less than 1 Hz.[4]

  • Short Relaxation Times (T₂): Fast transverse relaxation (short T₂) naturally leads to broader lines. This can be influenced by the molecular size, solvent viscosity, or the presence of paramagnetic impurities.

    • Solution: Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen, metal contaminants) by degassing the sample or filtering through a pipette with glass wool.[4] Using a less viscous solvent may also help.

Issue 3: Are these small peaks impurities or true satellites?

Distinguishing genuine satellite peaks from signals of minor impurities is crucial for correct spectral interpretation.[2]

start Small Peak Observed check_symmetry Are there two peaks, symmetric around a main ¹H signal? start->check_symmetry impurity1 Likely Impurity or Artifact check_symmetry->impurity1 No check_intensity Is the intensity of each peak ~3.5% of the central peak? check_symmetry->check_intensity Yes impurity2 Likely Impurity check_intensity->impurity2 No check_coupling Does the peak separation (J-coupling) match expected values? check_intensity->check_coupling Yes impurity3 Likely Impurity or Unusual Coupling check_coupling->impurity3 No confirm_hmbc Confirm with ¹H-¹²⁵Te HMBC. Does a cross-peak exist? check_coupling->confirm_hmbc Yes satellite Confirmed Satellite Peak confirm_hmbc->satellite Yes impurity4 Confirmed Impurity confirm_hmbc->impurity4 No

References

refinement of 125Te NMR data acquisition parameters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of 125Te NMR data acquisition parameters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your 125Te NMR experiments in a question-and-answer format.

Q1: My 125Te signal-to-noise ratio (S/N) is very low. How can I improve it?

A1: Low signal-to-noise is a common challenge in 125Te NMR due to its low natural abundance (7.07%) and relatively low gyromagnetic ratio.[1][2] Here are several strategies to enhance your S/N:

  • Increase the number of scans: The S/N ratio is proportional to the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Optimize the relaxation delay (d1): For optimal signal averaging, the relaxation delay should be set to at least 1.3 to 1.5 times the longest 125Te T1 relaxation time in your sample. However, for routine qualitative analysis, a shorter delay can be used to acquire more scans in a given time. Typical T1 values for 125Te are in the range of 1-30 seconds.[1]

  • Use an appropriate pulse width: A 90° pulse angle will provide the maximum signal intensity for a single scan. It is crucial to calibrate the 90° pulse width for your specific sample and probe.

  • Employ advanced pulse sequences: For broad signals, consider using techniques like WURST (Wideband, Uniform Rate, and Smooth Truncation) pulses combined with CPMG (Carr-Purcell-Meiboom-Gill) echo trains (WURST-CPMG).[3][4][5][6] This method is highly effective for acquiring ultra-wideline NMR spectra with improved sensitivity.[5][6]

  • Optimize sample concentration: Ensure your sample is as concentrated as possible in a suitable solvent.[7][8] However, be aware that very high concentrations can lead to broader lines.[9]

  • Use a high-field spectrometer: Higher magnetic field strengths will increase the inherent sensitivity of the NMR experiment.

Q2: My 125Te peaks are very broad. What are the possible causes and solutions?

A2: Broad linewidths in 125Te NMR can arise from several factors:

  • Chemical exchange: If the tellurium atom is involved in a chemical exchange process that is on the NMR timescale, it can lead to significant line broadening.[10]

  • Unresolved couplings: Couplings to other nuclei, if not resolved, can contribute to the line width.

  • Quadrupolar effects: Although 125Te is a spin-1/2 nucleus and does not have a quadrupole moment, interactions with neighboring quadrupolar nuclei can sometimes lead to broadening.

  • High sample viscosity or aggregation: Concentrated or viscous samples can result in broader lines due to slower molecular tumbling.[8]

  • Poor shimming: An inhomogeneous magnetic field will lead to broad peaks. Always ensure the spectrometer is well-shimmed on your sample.[9][11]

  • Paramagnetic impurities: The presence of paramagnetic species can cause significant line broadening. Ensure your sample and NMR tube are clean.[8]

Troubleshooting Steps:

  • Check shimming: Re-shim the magnet using your sample.

  • Dilute the sample: If you suspect high viscosity or aggregation, try acquiring a spectrum of a more dilute sample.

  • Vary the temperature: Acquiring spectra at different temperatures can help to identify and potentially resolve chemical exchange processes.

  • Sample filtration: Ensure your sample is free of any solid particles by filtering it into the NMR tube.[8]

Data Presentation: Recommended Acquisition Parameters

The following tables provide recommended starting parameters for 125Te NMR data acquisition for different classes of tellurium compounds. These are starting points and may require further optimization based on your specific sample and instrument.

Table 1: General 1D 125Te Acquisition Parameters

ParameterOrganotellurium CompoundsInorganic Tellurium Compounds
Pulse Width (90°) 10 - 30 µs (calibrate for your probe)10 - 40 µs (calibrate for your probe)
Acquisition Time (at) 0.1 - 0.5 s0.05 - 0.2 s
Relaxation Delay (d1) 1 - 10 s (determine T1 if possible)5 - 30 s (can be much longer)
Number of Scans (ns) 128 - 4096 (or more for dilute samples)256 - 8192 (often require more scans)
Spectral Width (sw) 200 - 500 ppm500 - 2000 ppm (can be much wider)

Table 2: WURST-CPMG Parameters for Ultra-Wideline 125Te NMR

ParameterRecommended Value/Range
WURST Pulse Duration 50 - 200 µs
WURST Pulse Bandwidth 200 - 1000 kHz
CPMG Echo Time (TE) 100 - 500 µs
Number of Echoes 16 - 128
Recycle Delay 0.5 - 5 s

Experimental Protocols

Protocol 1: Standard 1D 125Te NMR Acquisition
  • Sample Preparation:

    • Dissolve 10-50 mg of your tellurium-containing compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Toluene-d8).[7][8][12][13][14] The final volume should be sufficient to cover the NMR coil (typically 0.6-0.7 mL for a 5 mm tube).[7][12]

    • Filter the sample into a clean, high-quality NMR tube to remove any particulate matter.[8][12]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock and shim the spectrometer on your sample. For optimal results, perform a gradient shimming routine if available.[11]

    • Tune and match the X-nucleus probe for 125Te.

  • Acquisition Parameter Setup:

    • Load a standard 1D pulse program.

    • Set the spectral width to encompass the expected chemical shift range of your compound. A broad range of -2000 to 3000 ppm is a safe starting point if the shift is unknown.[1]

    • Calibrate the 90° pulse width for 125Te on your sample.

    • Set the acquisition time (e.g., 0.2 s) and relaxation delay (e.g., 2 s).

    • Set the number of scans based on your sample concentration and desired S/N. Start with 1024 scans for a moderately concentrated sample.

  • Data Acquisition and Processing:

    • Acquire the FID.

    • Apply an exponential multiplication with a line broadening factor of 10-50 Hz to improve S/N.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum. Dimethyl telluride (Me2Te) is a common reference standard.[1] Alternatively, an external reference or the IUPAC recommended unified scale can be used.[15]

Protocol 2: WURST-CPMG for Wideline 125Te Spectra
  • Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from Protocol 1. Solid-state samples should be packed appropriately in a MAS rotor.

  • Pulse Program and Parameter Setup:

    • Load a WURST-CPMG pulse sequence.[6][16]

    • Set the carrier frequency to the center of the expected broad signal.

    • Define the WURST pulse parameters: duration and bandwidth. A wider bandwidth will excite a larger spectral region.

    • Set the CPMG loop parameters: echo time and number of echoes. A shorter echo time is generally better for signals with short T2 relaxation times.

    • Set a suitable recycle delay.

    • The number of scans will depend on the sample and the width of the spectrum being acquired.

  • Data Acquisition and Processing:

    • Acquire the echo train.

    • The processing of WURST-CPMG data is more complex than standard 1D data and may require specialized software or macros to reconstruct the full spectrum from the acquired echoes.

Visualizations

G Troubleshooting Workflow for Low S/N in 125Te NMR start Low S/N Observed increase_scans Increase Number of Scans start->increase_scans check_d1 Check Relaxation Delay (d1) increase_scans->check_d1 end_good S/N Improved increase_scans->end_good Sufficient Time calibrate_pw Calibrate 90° Pulse Width check_d1->calibrate_pw check_d1->end_good d1 Optimized increase_conc Increase Sample Concentration calibrate_pw->increase_conc calibrate_pw->end_good pw Corrected use_wurst Use WURST-CPMG Sequence (for broad signals) increase_conc->use_wurst increase_conc->end_good Solubility Allows use_wurst->end_good end_bad S/N Still Poor (Consider higher field/cryoprobe) use_wurst->end_bad If S/N still insufficient

Caption: Troubleshooting workflow for low signal-to-noise in 125Te NMR experiments.

G Logical Flow for 125Te NMR Parameter Optimization prep_sample 1. Prepare Sample (Concentrated, Filtered) lock_shim 2. Lock and Shim prep_sample->lock_shim tune_match 3. Tune and Match Probe lock_shim->tune_match set_sw 4. Set Spectral Width tune_match->set_sw cal_pw 5. Calibrate 90° Pulse Width set_sw->cal_pw set_d1 6. Set Relaxation Delay (d1) cal_pw->set_d1 set_ns 7. Set Number of Scans (ns) set_d1->set_ns acquire 8. Acquire Data set_ns->acquire process 9. Process Spectrum acquire->process

References

accounting for relativistic effects in 125Te NMR calculations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for computational 125Te NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately accounting for relativistic effects in their calculations.

Frequently Asked Questions (FAQs)

Q1: Why are relativistic effects critical for accurate 125Te NMR calculations?

A1: For heavy elements like tellurium, the core electrons travel at speeds approaching a significant fraction of the speed of light. This necessitates a relativistic treatment.[1] These relativistic effects can alter the calculated 125Te NMR chemical shifts by as much as 20-25% of their total values.[2][3][4] Neglecting these effects leads to significant deviations from experimental results. The theoretical determination of 125Te NMR chemical shifts is a challenging task because both electron correlation and relativistic effects play a major role.[5]

Q2: What is the difference between scalar and spin-orbit relativistic effects?

A2: Relativistic effects can be broadly categorized into two types:

  • Scalar Relativistic Effects: These account for the change in the mass of the electron as its velocity increases (mass-velocity term) and a correction to the interaction between the electron and the nucleus (Darwin term).[6] These effects lead to a contraction and stabilization of s- and p-shells.[6]

  • Spin-Orbit Coupling (SOC): This is the interaction between the electron's intrinsic spin magnetic moment and the magnetic field generated by its orbit around the nucleus.[6][7] For heavy atoms like tellurium, SOC is a crucial component and its inclusion is necessary to obtain the best agreement between theoretical predictions and experimental results.[8] The spin-orbit contribution is sensitive to the oxidation state and stereochemistry of the tellurium atom.[8]

Q3: Which relativistic method should I use: ZORA, DKH, or a full four-component calculation?

A3: The choice of method depends on the desired accuracy and available computational resources.

  • Zeroth-Order Regular Approximation (ZORA): This is an efficient, all-electron, two-component method that provides a good relativistic approximation, particularly for valence and outer core orbitals.[3][6] It can be applied with or without spin-orbit coupling.[6] While computationally efficient, it may provide only moderate accuracy for 125Te chemical shifts compared to more rigorous methods.[3]

  • Douglas-Kroll-Hess (DKH): This is another two-component method that systematically transforms the Dirac Hamiltonian to decouple the large and small components.[3][9] Like ZORA, it is computationally less demanding than four-component methods.[10]

  • Four-Component (4c) Relativistic Calculations: These methods, based on the Dirac equation, are the most rigorous and accurate approach.[2][6][11] They provide useful reference data for more approximate methods.[11] However, they are computationally very expensive, which can limit their application to smaller molecules.[6]

For routine, large-scale calculations, a well-parameterized two-component approach like spin-orbit ZORA can provide a good balance of accuracy and efficiency.[12] For benchmark studies or when the highest accuracy is required, four-component calculations are the gold standard.[2][11]

Troubleshooting Guide

Issue 1: My calculated 125Te chemical shifts show a large deviation from experimental values, even with a relativistic method.

Possible Causes and Solutions:

  • Inadequate Basis Set: The choice of basis set is critical. Standard basis sets may not be sufficient.

    • Recommendation: Use basis sets specifically designed for relativistic calculations and NMR properties. For tellurium, relativistic Dyall's basis sets or specially designed J-oriented basis sets like acvXz-J are recommended.[2][13][14] Ensure that the basis set is adequate for describing the core region, as this is where relativistic effects are most pronounced.[15] Using core-valence basis sets can improve convergence and accuracy.[16]

  • Neglected Solvent Effects: Calculations are often performed in the gas phase by default, while experiments are conducted in solution.

    • Recommendation: Incorporate a solvent model, such as the Conductor-like Screening Model (COSMO), into your calculations.[12] Solvent corrections can account for up to 8% of the total chemical shift value.[2][3]

  • Missing Vibrational Corrections: The theoretical model typically assumes a rigid molecule at 0 K, whereas experiments are performed at finite temperatures.[5]

    • Recommendation: If high accuracy is needed, perform rovibrational corrections. These corrections can contribute around 6% to the total chemical shift.[2][3]

  • Suboptimal Density Functional: The choice of exchange-correlation (XC) functional can significantly impact the results.

    • Recommendation: The PBE0 hybrid functional has been shown to provide excellent agreement with experimental values for 125Te shifts when all other corrections (relativistic, solvent, vibrational) are included.[2][3] Hybrid functionals, in general, tend to improve predictive ability.[8]

  • Incorrect Reference Compound Calculation: Chemical shifts are calculated relative to a reference standard, typically dimethyltellurium ((CH₃)₂Te).[5]

    • Recommendation: Ensure the shielding constant for the reference compound is calculated at the exact same level of theory (method, basis set, solvent model, etc.) as your molecule of interest. Any inconsistency will introduce systematic errors.

Quantitative Data

Table 1: Impact of Relativistic Effects and Other Corrections on Calculated 125Te Chemical Shifts

Correction TypeTypical Contribution to Total ShiftMagnitude (ppm)Reference
Relativistic Effects~20-25%17 - 369 ppm[2][3]
Solvent Corrections~8%Varies with solvent[2][3]
Vibrational Corrections~6%Varies with molecule[2][3]

Table 2: Comparison of Computational Methods for 125Te Chemical Shifts (Note: Deviations are highly system-dependent. These are illustrative examples.)

MethodAverage Deviation (vs. Experiment)Key FeaturesReference
Non-RelativisticLarge, often > 500 ppmFails to capture essential physics[3][5]
Two-Component (e.g., SO-ZORA)160-235 ppm (without other corrections)Good balance of cost and accuracy[3][5]
Four-Component (with corrections)Mean Absolute Error ~4%Highest accuracy, computationally expensive[2][3]

Protocols and Workflows

Protocol: General Methodology for a Relativistic 125Te NMR Calculation
  • Geometry Optimization:

    • Optimize the molecular structure using a reliable DFT functional (e.g., PBE0).

    • Incorporate at least scalar relativistic effects (e.g., ZORA or DKH) during optimization, as geometry can be influenced by relativity.[17]

    • Use a basis set of at least triple-ζ quality (e.g., ZORA-def2-TZVP).[10]

  • NMR Shielding Calculation (Single Point):

    • Use the optimized geometry from the previous step.

    • Select a robust relativistic Hamiltonian. For high accuracy, a four-component method is preferred; for efficiency, spin-orbit ZORA is a good choice.[2][12]

    • Employ a high-quality, all-electron basis set suitable for NMR calculations on all atoms, especially tellurium (e.g., Dyall's augmented valence quadruple-ζ, dyall.av4z).[3]

    • Include a solvent model (e.g., COSMO) that matches the experimental conditions.[12]

    • Use Gauge-Including Atomic Orbitals (GIAO) to ensure gauge invariance.[5]

  • Reference Shielding Calculation:

    • Repeat Step 2 for the reference compound, dimethyltellurium ((CH₃)₂Te). Crucially, use the identical level of theory (functional, basis set, relativistic method, solvent model).

  • Chemical Shift Calculation:

    • Calculate the final chemical shift (δ) using the formula: δ = (σ_ref - σ_sample) / (1 - σ_ref) Where σ_ref is the isotropic shielding constant of the reference and σ_sample is the isotropic shielding constant of the molecule of interest.[7]

  • (Optional) Vibrational Corrections:

    • For the highest accuracy, calculate zero-point vibrational and temperature-dependent corrections to the shielding constants.[2][17]

Visualizations

G cluster_input Initial Setup cluster_calc Computational Steps cluster_output Final Result Input Optimized Molecular Geometry Relativistic 1. Select Relativistic Hamiltonian (ZORA, DKH, 4-component) Input->Relativistic Molecule of Interest Reference Reference Compound (e.g., Me2Te) Reference->Relativistic Same Level of Theory Basis 2. Choose Basis Set (e.g., dyall.av4z, acvXz-J) Relativistic->Basis Solvent 3. Add Solvent Model (e.g., COSMO) Basis->Solvent Vib 4. (Optional) Add Vibrational Corrections Solvent->Vib Shielding 5. Calculate Isotropic Shielding (σ) Vib->Shielding ChemicalShift Calculated Chemical Shift (δ) Shielding->ChemicalShift δ = σ_ref - σ_sample

Caption: Workflow for calculating 125Te NMR chemical shifts.

G start Start: Need to calculate 125Te NMR Shift q1 Is highest possible accuracy required? start->q1 q2 Is the system size computationally manageable? q1->q2 Yes two_c Use Two-Component (2c) Method (e.g., Spin-Orbit ZORA) q1->two_c No (Routine Calculation) four_c Use Four-Component (4c) Relativistic Method q2->four_c Yes q2->two_c No (Large System) end Proceed with Calculation four_c->end two_c->end

Caption: Decision tree for selecting a relativistic calculation method.

G cluster_effects Relativistic Effects cluster_terms Shielding Tensor Components Scalar Scalar Effects (Mass-Velocity, Darwin) Para Paramagnetic Term (σ_para) Scalar->Para Modifies orbital energies SO Spin-Orbit Coupling (SOC) SO->Para Introduces spin polarization and new coupling pathways Dia Diamagnetic Term (σ_dia) Total Total Relativistic Shielding (σ_total) Dia->Total Para->Total

Caption: Influence of relativistic effects on NMR shielding components.

References

methods for improving accuracy of 125Te NMR chemical shift calculations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate calculation of 125Te NMR chemical shifts. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reliability of their computational results.

Frequently Asked Questions (FAQs)

Q1: Why are my calculated 125Te NMR chemical shifts significantly different from experimental values?

Several factors can lead to inaccuracies in 125Te NMR chemical shift calculations. Tellurium is a heavy element, and its properties are strongly influenced by effects that are often negligible for lighter nuclei. The most critical factors to consider are:

  • Relativistic Effects: These are paramount for heavy atoms like tellurium and can account for 20-25% of the total calculated chemical shift value.[1][2][3][4] Neglecting them is a primary source of large errors.

  • Choice of DFT Functional and Basis Set: The computational method and basis set must be appropriate for heavy nuclei and for calculating NMR properties.

  • Solvent Effects: Calculations performed in a "gas phase" vacuum can differ significantly from experimental results obtained in solution. Solvent corrections can contribute up to 8% of the total chemical shift value.[1][2][4]

  • Vibrational Corrections: Molecular vibrations affect the average nuclear shielding. These corrections can account for approximately 6% of the total value.[1][2][4]

  • Quality of Molecular Geometry: An inaccurate molecular structure will inevitably lead to an inaccurate calculated chemical shift.

Q2: What are relativistic effects, and how do I include them in my calculations?

For heavy elements like tellurium, the core electrons travel at speeds approaching the speed of light, leading to significant relativistic effects that alter orbital energies and shapes. These effects are broadly categorized into scalar relativity and spin-orbit coupling.

  • Scalar Relativistic Effects: These account for the relativistic mass increase and have a substantial impact on the electronic structure. They should be included even during the geometry optimization phase.[5]

  • Spin-Orbit Coupling: This interaction between an electron's spin and its orbital motion is a major contributor to the shielding tensor of heavy nuclei. For accurate 125Te chemical shifts, including spin-orbit effects is crucial.[6]

To incorporate these, you must use specific theoretical methods. Four-component relativistic calculations are the most accurate but computationally expensive.[1] More commonly, quasi-relativistic two-component methods like the Zeroth-Order Regular Approximation (ZORA) are used, as they provide a good balance of accuracy and computational cost for 125Te NMR shifts.[6][7]

Q3: Which Density Functional Theory (DFT) functional is best for 125Te chemical shifts?

Hybrid functionals, which include a portion of exact Hartree-Fock exchange, generally provide better accuracy for NMR parameters than generalized gradient approximation (GGA) functionals.[3] The PBE0 exchange-correlation functional has been shown to provide the best agreement with experimental values for 125Te, achieving a mean absolute percentage error of just 4% when all other corrections (relativistic, solvent, vibrational) are applied.[1][2][3]

Q4: What is the recommended basis set for these calculations?

The choice of basis set is critical. For tellurium, you should use basis sets specifically designed for relativistic calculations.

  • Dyall's relativistic basis sets are a good choice for four-component calculations.[1]

  • Slater-type basis sets of at least quadruple-ζ quality (e.g., QZ4Pae ) have been used successfully with the ZORA method.[6]

  • To manage computational cost, a Locally Dense Basis Set (LDBS) scheme can be effective. This involves using a large, high-quality basis set on the tellurium atom and smaller basis sets on the surrounding lighter atoms.[1]

Q5: How can I model the effect of the solvent?

Implicit solvent models are a computationally efficient way to account for bulk solvent effects. The Integral Equation Formalism version of the Polarizable Continuum Model (IEF-PCM) is a widely used and effective method for this purpose.[1] Solvent effects can alter chemical shifts by several parts per million (ppm) and are essential for comparing calculated values to experimental data from solutions.[8]

Troubleshooting Guides

Problem: My calculated shifts show a large, systematic error compared to the experimental data.

  • Likely Cause: Neglect of relativistic effects. This is the most significant contributor to errors in 125Te calculations.

  • Solution:

    • Re-run Calculations with Relativistic Hamiltonians: Use a computational chemistry package that supports relativistic calculations. Employ a two-component method like spin-orbit ZORA or a more rigorous four-component method if computationally feasible.

    • Verify Functional and Basis Set: Ensure you are using a recommended functional like PBE0 and a suitable relativistic basis set for tellurium.

    • Apply a Scaling Factor: If a consistent linear correlation exists between your calculated shieldings and experimental shifts, you can apply a linear regression (δ_exp = m * σ_calc + b) to correct your data. However, it is always preferable to improve the underlying level of theory.

Problem: The relative order of chemical shifts for a series of compounds is incorrect.

  • Likely Cause: Inadequate treatment of solvent effects or inaccurate geometries. While relativistic effects are a large absolute correction, solvent effects can change the relative ordering of shifts for molecules with different polarities or hydrogen bonding capabilities.

  • Solution:

    • Include a Solvent Model: Add an implicit solvent model (e.g., IEF-PCM) to your calculations, specifying the solvent used in the experiment.

    • Re-evaluate Geometries: Ensure your molecular geometries are fully optimized at an appropriate level of theory. It is recommended to include at least scalar relativistic effects in the geometry optimization step for molecules containing heavy elements.[5]

    • Consider Conformational Flexibility: For flexible molecules like diphenyl ditelluride, a single static geometry may be insufficient. It may be necessary to perform a conformational search or use molecular dynamics to find the most relevant structures and average the calculated shifts.[8]

Quantitative Data Summary

The following tables summarize the impact of various computational parameters on the accuracy of 125Te NMR chemical shift calculations.

Table 1: Approximate Contribution of Different Corrections to 125Te Chemical Shifts

Correction FactorApproximate Contribution to Total ShiftSource
Relativistic Effects20 - 25%[1][2][4]
Solvent Effects~ 8%[1][2][4]
Vibrational Corrections~ 6%[1][2][4]

Table 2: Performance of Selected DFT Functionals

FunctionalTypePerformance
PBE0Hybrid GGAExcellent: Mean absolute percentage error of 4% with all corrections.[1][2]
Other Hybrid FunctionalsHybrid GGAGood: Generally improve predictive ability over GGA functionals.[3]
GGA FunctionalsGGAModerate: Tend to behave similarly to each other; less accurate than hybrids.[3]

Recommended Computational Protocol

This section outlines a robust methodology for achieving high accuracy in 125Te NMR chemical shift calculations.

  • Geometry Optimization:

    • Method: Density Functional Theory (DFT).

    • Functional: A functional known for good geometric predictions (e.g., M06-2X[5] or B3LYP).

    • Basis Set: A good quality basis set for all atoms (e.g., def2-TZVP).

    • Relativistic Effects: Include at least scalar relativistic corrections (e.g., using a ZORA or DKH Hamiltonian) in the optimization.[5]

    • Solvent: If applicable, include a continuum solvent model (e.g., PCM) during optimization.

    • Verification: Perform a frequency calculation to ensure the optimized structure is a true minimum (no imaginary frequencies).

  • NMR Chemical Shift Calculation:

    • Method: Gauge-Including Atomic Orbitals (GIAO) with DFT.[7]

    • Functional: PBE0.[1][2]

    • Basis Set: Use a relativistic, property-optimized basis set for Tellurium (e.g., Dyall's av3z or QZ4Pae) and a suitable basis for other atoms (e.g., dyall.av2z).[1][6] A locally dense basis set approach is recommended.[1]

    • Relativistic Effects: Employ a two-component (e.g., spin-orbit ZORA) or four-component relativistic Hamiltonian.

    • Solvent: Use the IEF-PCM model with the same solvent as the experiment.[1]

  • (Optional) Vibrational Corrections:

    • Calculate zero-point vibrational corrections to the shielding constants if the highest accuracy is required.

  • Data Conversion and Referencing:

    • Calculate the absolute shielding constant (σ) for your compound of interest (σ_sample) and the reference compound, dimethyl telluride ((CH3)2Te), at the exact same level of theory (σ_ref).

    • Calculate the chemical shift (δ) using the formula: δ_sample = σ_ref - σ_sample.

Visualizations

The following diagrams illustrate key workflows and relationships in the calculation process.

G Diagram 1: General Workflow for Accurate 125Te NMR Calculations cluster_geom 1. Geometry Optimization cluster_nmr 2. NMR Shielding Calculation cluster_ref 3. Referencing Geom_Start Initial Structure Geom_Opt DFT Optimization (with Scalar Relativistic Effects) Geom_Start->Geom_Opt Geom_Freq Frequency Calculation Geom_Opt->Geom_Freq Geom_Check Imaginary Frequencies? Geom_Freq->Geom_Check Geom_Check->Geom_Opt Yes Geom_End Optimized Minimum Energy Structure Geom_Check->Geom_End No NMR_Calc GIAO-DFT Calculation - PBE0 Functional - Relativistic Basis Set (Te) - Spin-Orbit ZORA/4c Hamiltonian - IEF-PCM Solvent Model Geom_End->NMR_Calc Calc_Sample Calculate σ(Sample) NMR_Calc->Calc_Sample Final_Shift δ = σ(ref) - σ(sample) Calc_Sample->Final_Shift Calc_Ref Calculate σ((CH3)2Te) (Same Level of Theory) Calc_Ref->Final_Shift

Caption: A step-by-step workflow for calculating accurate 125Te NMR chemical shifts.

G Diagram 2: Troubleshooting Inaccurate 125Te Shift Calculations Start Poor Agreement with Experiment Q_Rel Are you using a relativistic Hamiltonian (ZORA, 4c)? Start->Q_Rel A_Rel_No Implement Spin-Orbit Relativistic Method Q_Rel->A_Rel_No No Q_Func Are you using a hybrid functional (e.g., PBE0)? Q_Rel->Q_Func Yes A_Rel_No->Q_Func A_Func_No Switch to PBE0 or similar hybrid Q_Func->A_Func_No No Q_Solv Is a solvent model (e.g., PCM) included? Q_Func->Q_Solv Yes A_Func_No->Q_Solv A_Solv_No Add implicit solvent matching experiment Q_Solv->A_Solv_No No Q_Geom Was geometry optimized with scalar relativistic effects? Q_Solv->Q_Geom Yes A_Solv_No->Q_Geom A_Geom_No Re-optimize geometry with scalar relativity Q_Geom->A_Geom_No No End Accuracy Improved Q_Geom->End Yes A_Geom_No->End

Caption: A decision tree for diagnosing and fixing common sources of error.

G Diagram 3: Hierarchy of Effects on Calculation Accuracy cluster_primary Primary Factors cluster_secondary Secondary Factors cluster_tertiary Fine-Tuning center Accurate 125Te Shift Relativity Relativistic Effects (Spin-Orbit + Scalar) Relativity->center DFT DFT Functional & Basis Set DFT->center Solvent Solvent Effects Solvent->center Geometry Molecular Geometry Geometry->center Vibration Vibrational Corrections Vibration->center

References

Validation & Comparative

A Comparative Guide to ¹²⁵Te and ¹²³Te NMR Spectroscopy: Sensitivity and Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. When studying organotellurium compounds, two NMR-active isotopes are available: ¹²⁵Te and ¹²³Te. This guide provides an objective comparison of their performance, focusing on sensitivity and resolution, supported by key experimental data to inform the selection of the optimal nucleus for your research needs.

Quantitative Data Summary

The fundamental NMR properties of ¹²⁵Te and ¹²³Te dictate their performance in spectroscopic experiments. The following table summarizes these key parameters.

Property¹²⁵Te¹²³TeSignificance for NMR Performance
Nuclear Spin (I) 1/21/2Both nuclei are spin-1/2, meaning they have a spherical charge distribution and no electric quadrupole moment. This results in narrow, well-resolved NMR signals.[1][2]
Natural Abundance (%) 7.070.89The significantly higher natural abundance of ¹²⁵Te is a primary contributor to its superior sensitivity.[2]
Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹s⁻¹) ** -8.5108-7.0591The higher magnitude of the gyromagnetic ratio for ¹²⁵Te directly enhances its sensitivity.[2]
Resonance Frequency (at 11.74 T) 157.98 MHz131.04 MHzThe resonance frequency is directly proportional to the gyromagnetic ratio.
Quadrupole Moment (Q) (10⁻²⁸ m²) **00The absence of a quadrupole moment prevents quadrupolar relaxation, a major cause of line broadening for nuclei with spin > 1/2.[2]
Relative Sensitivity (vs. ¹H) 3.15 x 10⁻²1.80 x 10⁻²Measures the intrinsic sensitivity of a single nucleus compared to a proton.
Absolute Sensitivity (vs. ¹H) 2.20 x 10⁻³1.56 x 10⁻⁴This value accounts for natural abundance and is the most practical measure of sensitivity. The ~14-fold higher absolute sensitivity of ¹²⁵Te makes it the preferred isotope.[2]

Sensitivity Comparison

NMR sensitivity is a crucial factor that determines the signal-to-noise ratio and, consequently, the time required to acquire a spectrum. It is primarily influenced by the natural abundance of the isotope and the cube of its gyromagnetic ratio (γ).

As shown in the table, ¹²⁵Te possesses both a higher natural abundance (7.07% vs. 0.89%) and a larger gyromagnetic ratio than ¹²³Te.[2] The combination of these factors results in a dramatically higher absolute sensitivity for ¹²⁵Te. This means that for a given sample concentration and experiment time, the signal obtained from ¹²⁵Te will be significantly stronger and clearer than that from ¹²³Te.[1] Consequently, ¹²⁵Te NMR spectroscopy allows for the analysis of more dilute samples and requires considerably shorter acquisition times.

Resolution Comparison

Resolution in NMR refers to the ability to distinguish between closely spaced signals. The primary factor that can degrade resolution is line broadening. For many nuclei, the dominant source of broadening is quadrupolar relaxation, which occurs in nuclei with a spin quantum number greater than 1/2.

Both ¹²⁵Te and ¹²³Te are spin-1/2 nuclei and therefore have a quadrupole moment of zero.[2] This is highly advantageous as it eliminates quadrupolar broadening, leading to inherently narrow and sharp NMR signals for both isotopes.[1] However, experimental observations indicate that ¹²⁵Te often yields slightly sharper signals than ¹²³Te.[1] This subtle difference, combined with its vastly superior sensitivity, further solidifies ¹²⁵Te as the nucleus of choice for high-resolution studies.[1]

Experimental Protocols

Acquiring high-quality tellurium NMR spectra involves specific experimental considerations. Below is a generalized methodology for ¹²⁵Te NMR.

1. Sample Preparation and Reference Standard:

  • Organotellurium compounds are typically dissolved in standard deuterated solvents like CDCl₃.

  • The common chemical shift reference is dimethyl telluride (Me₂Te).[2] Diphenyl ditelluride (Ph₂Te₂) is also used in some cases.[2]

  • Tellurium exhibits a very wide chemical shift range, spanning over 5000 ppm, which makes it highly sensitive to the electronic environment around the Te atom.[3][4]

2. Spectrometer Setup and Acquisition Parameters:

  • Pulse Sequence: A simple one-pulse ('zg') sequence is often sufficient for routine 1D spectra. For enhanced sensitivity, techniques like INEPT or DEPT can be adapted, although they are less common.

  • Decoupling: Proton decoupling is typically employed to simplify spectra and improve the signal-to-noise ratio by collapsing proton-tellurium coupling multiplets into single sharp lines.[1]

  • Acquisition Time (at): An acquisition time of 0.5 to 1.0 seconds is generally adequate, but should be adjusted based on the desired resolution.

  • Relaxation Delay (d1): The longitudinal relaxation times (T₁) for ¹²⁵Te are typically in the range of 1-30 seconds.[2] A relaxation delay of at least 1-2 times the longest T₁ is recommended to allow for sufficient relaxation between pulses and ensure accurate signal integration.

  • Temperature: ¹²⁵Te chemical shifts can be strongly dependent on temperature and solvent, making precise temperature control essential for comparative studies.[2]

Mandatory Visualization

The following diagram illustrates the logical workflow for comparing the two isotopes based on their intrinsic properties.

G cluster_125Te ¹²⁵Te Isotope cluster_123Te ¹²³Te Isotope cluster_performance NMR Performance Te125 ¹²⁵Te NA125 Natural Abundance (7.07%) Te125->NA125 GM125 Gyromagnetic Ratio (-8.51 x 10⁷) Te125->GM125 Spin125 Spin = 1/2 (Q=0) Te125->Spin125 Sensitivity Sensitivity NA125->Sensitivity Higher GM125->Sensitivity Higher Resolution Resolution Spin125->Resolution High (Sharp Lines) Te123 ¹²³Te NA123 Natural Abundance (0.89%) Te123->NA123 GM123 Gyromagnetic Ratio (-7.06 x 10⁷) Te123->GM123 Spin123 Spin = 1/2 (Q=0) Te123->Spin123 NA123->Sensitivity Lower GM123->Sensitivity Lower Spin123->Resolution High (Sharp Lines) Conclusion Conclusion: ¹²⁵Te is the superior nucleus for NMR studies Sensitivity->Conclusion Resolution->Conclusion

Caption: Isotope property comparison for NMR performance.

Conclusion

Based on a comprehensive analysis of their fundamental NMR properties, ¹²⁵Te is unequivocally the superior nucleus for NMR spectroscopy when compared to ¹²³Te. Its significantly higher natural abundance and larger gyromagnetic ratio provide a substantial sensitivity advantage, leading to shorter experiment times and the ability to analyze more dilute samples. While both isotopes offer excellent resolution due to their spin-1/2 nature, ¹²⁵Te often provides slightly narrower lines. Therefore, for researchers engaged in the study of tellurium-containing molecules, ¹²⁵Te should be the nucleus of choice to ensure the highest quality data and most efficient use of instrument time.[1]

References

A Comparative Guide to 125Te and 77Se NMR Spectroscopy for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the arsenal (B13267) of researchers, scientists, and drug development professionals for elucidating molecular structure and dynamics. Among the less common but highly informative nuclei, Tellurium-125 (¹²⁵Te) and Selenium-77 (⁷⁷Se) offer unique insights into the chemistry of chalcogen-containing compounds. This guide provides a comprehensive comparative analysis of ¹²⁵Te and ⁷⁷Se NMR spectroscopy, supported by experimental data and detailed protocols, to aid in the selection and application of the optimal technique for your research needs.

At a Glance: Key Property Comparison

Both ¹²⁵Te and ⁷⁷Se are spin ½ nuclei, which means they yield sharp NMR signals, free from the line broadening caused by quadrupolar relaxation.[1][2] However, their inherent properties lead to significant differences in their NMR performance. The following table summarizes the key nuclear properties of ¹²⁵Te and ⁷⁷Se.

Property¹²⁵Te⁷⁷SeReference
Natural Abundance (%) 7.077.63[3][4]
Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) -8.51085.1254[5]
NMR Frequency at 11.7 T (MHz) 157.995.3[5]
Receptivity vs. ¹H 3.2 x 10⁻²6.9 x 10⁻³[6]
Receptivity vs. ¹³C 18.23.9[6]
Chemical Shift Range (ppm) ~5000~3000[4][7]

Performance Deep Dive: A Comparative Analysis

The practical application of ¹²⁵Te and ⁷⁷Se NMR is dictated by several performance metrics that influence experimental setup and data quality.

Sensitivity

A crucial factor in NMR spectroscopy is the sensitivity of the nucleus, which determines the signal-to-noise ratio and, consequently, the required sample concentration and experiment time. ¹²⁵Te boasts a significantly higher receptivity compared to ⁷⁷Se, making it approximately 4.5 times more sensitive.[6] This inherent advantage allows for the analysis of more dilute samples or the acquisition of spectra in a shorter time frame.

Chemical Shift Dispersion

Both nuclei exhibit a wide range of chemical shifts, which is highly advantageous for resolving structurally similar species and probing subtle changes in the electronic environment.[4][7] The chemical shift of both ¹²⁵Te and ⁷⁷Se is highly sensitive to the nature of the substituents, the oxidation state of the chalcogen, and the molecular geometry.[7][8] Notably, the chemical shifts of analogous organotellurium and organoselenium compounds often show a linear correlation.[8]

Relaxation Times

Spin-lattice (T₁) and spin-spin (T₂) relaxation times are critical parameters that affect the repetition rate of NMR experiments and the linewidth of the observed signals. For both ¹²⁵Te and ⁷⁷Se, the dominant relaxation mechanism for covalently bonded atoms is often chemical shift anisotropy (CSA).[9] T₁ values for both nuclei can be on the order of seconds, but can vary significantly depending on the molecular size, mobility, and the presence of paramagnetic species.[10]

Experimental Protocols

Solution-State NMR Spectroscopy

Sample Preparation:

  • Compound Dissolution: Dissolve the tellurium- or selenium-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, etc.). The concentration should be optimized based on the sensitivity of the nucleus and the spectrometer, typically ranging from 10 to 100 mM.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be used. For ⁷⁷Se NMR in aqueous solutions, sodium selenate (B1209512) is a robust internal reference.[11] For ¹²⁵Te NMR, dimethyl telluride (Me₂Te) is a common reference compound.[3]

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.

  • Oxygen Removal: For samples sensitive to oxidation or for precise relaxation measurements, it is advisable to degas the sample by several freeze-pump-thaw cycles.

Data Acquisition:

  • Tuning and Matching: Tune and match the NMR probe to the resonance frequency of either ¹²⁵Te or ⁷⁷Se.

  • Locking and Shimming: Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Pulse Sequence: A simple one-pulse experiment is often sufficient for acquiring a standard 1D spectrum.

  • Acquisition Parameters:

    • Spectral Width: Set a wide spectral width to encompass the entire expected chemical shift range (e.g., >5000 ppm for ¹²⁵Te and >3000 ppm for ⁷⁷Se).

    • Pulse Width: Determine the 90° pulse width for the specific nucleus and probe.

    • Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest expected T₁ value to ensure full relaxation between scans.

    • Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. Due to the lower sensitivity of ⁷⁷Se, more scans are generally required compared to ¹²⁵Te for a sample of the same concentration.

  • Proton Decoupling: To simplify the spectra and improve the signal-to-noise ratio, broadband proton decoupling is typically applied during acquisition.

Solid-State NMR Spectroscopy

Sample Preparation:

  • Sample Grinding: The sample should be a fine, homogeneous powder. Gently grind the crystalline or glassy material using an agate mortar and pestle.

  • Rotor Packing: Carefully pack the powdered sample into a zirconia rotor of the appropriate size for the solid-state NMR probe. Ensure the rotor is packed tightly and symmetrically to maintain stable magic-angle spinning (MAS).

Data Acquisition:

  • Probe Setup: Insert the rotor into the solid-state NMR probe and ensure it is properly seated.

  • Magic-Angle Spinning (MAS): Spin the sample at the magic angle (54.74°) at a stable spinning rate. The spinning speed should be sufficient to move spinning sidebands away from the isotropic signals of interest.

  • Cross-Polarization (CP): For samples with protons in proximity to the chalcogen nucleus, cross-polarization from ¹H can be used to enhance the signal of ¹²⁵Te or ⁷⁷Se. This technique transfers magnetization from the abundant and sensitive protons to the less sensitive chalcogen nuclei.

  • Pulse Sequence: A standard cross-polarization magic-angle spinning (CP/MAS) pulse sequence is commonly used.

  • Acquisition Parameters:

    • Contact Time: Optimize the contact time for efficient magnetization transfer during CP.

    • Relaxation Delay: The relaxation delay is determined by the T₁ of the protons, which is typically shorter than that of the chalcogen nuclei, allowing for faster repetition rates.

    • High-Power Decoupling: Apply high-power proton decoupling during acquisition to remove strong dipolar couplings and achieve higher resolution.

Applications in Drug Development and Biological Systems

Both ¹²⁵Te and ⁷⁷Se NMR have emerged as valuable tools in drug development and for studying biological systems. ⁷⁷Se NMR, in particular, has been used extensively to study selenoproteins, such as glutathione (B108866) peroxidase, which play a crucial role in cellular antioxidant defense.[12][13] By substituting sulfur with selenium in proteins, ⁷⁷Se NMR can be used as a sensitive probe to map protein-ligand binding sites and to study protein structure and dynamics.[14][15]

The following diagram illustrates a simplified signaling pathway involving selenium compounds, highlighting their role in modulating cellular redox homeostasis, a key target in many diseases, including cancer.[16]

Selenium_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Se_Compounds Selenium Compounds (e.g., Selenite) GPx Glutathione Peroxidase (GPx) Se_Compounds->GPx Uptake & Incorporation Delta_Notch Delta-Notch Signaling Se_Compounds->Delta_Notch Regulates ROS Reactive Oxygen Species (ROS) Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Causes GPx->ROS Reduces Apoptosis Apoptosis Cellular_Damage->Apoptosis Delta_Notch->Apoptosis

Selenium's role in cellular signaling pathways.

The experimental workflow for utilizing ¹²⁵Te or ⁷⁷Se NMR in a drug discovery context often involves screening compound libraries for binding to a target protein or for their effect on a particular biological pathway.

Drug_Discovery_Workflow Start Start: Target Identification Library Chalcogen-Containing Compound Library Start->Library Screening NMR Screening (¹²⁵Te or ⁷⁷Se) Library->Screening Hit_ID Hit Identification (Binding or Activity) Screening->Hit_ID Hit_ID->Library No Hits Optimization Lead Optimization (Structure-Activity Relationship) Hit_ID->Optimization Hits Preclinical Preclinical Studies Optimization->Preclinical End End: Clinical Candidate Preclinical->End

NMR-based drug discovery workflow.

Conclusion

Both ¹²⁵Te and ⁷⁷Se NMR spectroscopy offer powerful, complementary tools for the characterization of chalcogen-containing compounds. The superior sensitivity of ¹²⁵Te makes it the nucleus of choice for studies where sample concentration is limited or when rapid data acquisition is necessary. Conversely, the extensive body of literature and established methodologies for incorporating selenium into biological systems make ⁷⁷Se NMR a go-to technique for studying proteins and other biomolecules. By understanding the fundamental properties and experimental nuances of each nucleus, researchers can strategically select the most appropriate NMR technique to address their specific scientific questions, thereby accelerating research and development in chemistry, materials science, and drug discovery.

References

Validating ¹²⁵Te NMR Results with DFT Calculations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately characterizing molecules containing tellurium is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹²⁵Te isotope is a powerful tool for this purpose, offering a wide chemical shift range that is highly sensitive to the electronic environment of the tellurium atom.[1][2] However, unambiguous assignment of these chemical shifts can be challenging. This guide provides a comprehensive comparison of experimental ¹²⁵Te NMR spectroscopy and Density Functional Theory (DFT) calculations, outlining how their synergistic use leads to more reliable structural elucidation.

The validation of experimental ¹²⁵Te NMR data with DFT calculations provides a robust framework for chemical structure confirmation. This approach is particularly valuable for complex organotellurium compounds where empirical correlation rules for chemical shifts may be inadequate.

The Synergy of Experiment and Theory

Experimental ¹²⁵Te NMR provides precise measurements of the magnetic environment of the tellurium nucleus.[1] DFT calculations, on the other hand, offer a theoretical means to predict these NMR parameters from first principles. By comparing the experimentally measured chemical shifts with the computationally predicted values, researchers can gain confidence in their structural assignments. Discrepancies between experimental and calculated data can often highlight subtle structural features or dynamic processes that might otherwise be overlooked.

A key aspect of successful validation lies in the accuracy of the DFT calculations. For heavy elements like tellurium, it is crucial to account for relativistic effects, which can significantly influence the calculated chemical shifts.[3][4][5][6] Modern computational methods, particularly four-component relativistic calculations, have shown excellent agreement with experimental data.[4][7][8]

Experimental and Computational Workflow

The process of validating ¹²⁵Te NMR results with DFT calculations follows a structured workflow, ensuring reliable and reproducible results.

G cluster_exp Experimental Workflow cluster_dft Computational Workflow cluster_comp Validation exp_sample Sample Preparation exp_nmr ¹²⁵Te NMR Data Acquisition exp_sample->exp_nmr exp_process Data Processing & Referencing exp_nmr->exp_process compare Comparison of Experimental and Calculated Shifts exp_process->compare dft_geom Geometry Optimization dft_shield Shielding Tensor Calculation dft_geom->dft_shield dft_shift Chemical Shift Calculation dft_shield->dft_shift dft_shift->compare validate Structural Validation/Refinement compare->validate

Workflow for validating ¹²⁵Te NMR with DFT.

Experimental Protocols

Obtaining high-quality ¹²⁵Te NMR spectra is the first critical step. Due to the low natural abundance and moderate gyromagnetic ratio of ¹²⁵Te, careful experimental setup is required.

Sample Preparation:

  • Dissolve the tellurium-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The concentration should be optimized to achieve a good signal-to-noise ratio in a reasonable time, typically ranging from 0.1 to 0.5 M.

  • Filter the sample to remove any particulate matter that could degrade spectral resolution.

NMR Data Acquisition:

  • Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹²⁵Te frequency.

  • Acquire spectra at a constant temperature to minimize shifts due to temperature-dependent equilibria.

  • Employ proton decoupling to simplify the spectra and improve the signal-to-noise ratio.[1]

  • Optimize acquisition parameters such as pulse width, relaxation delay, and number of scans. Typical T1 relaxation times for ¹²⁵Te are in the range of 1-30 seconds.[9]

Data Processing and Referencing:

  • Apply appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio before Fourier transformation.

  • Phase and baseline correct the spectrum.

  • Reference the chemical shifts to a standard. Dimethyl telluride (Me₂Te) is the commonly accepted standard (0 ppm).[3] In some cases, diphenyl ditelluride (Ph₂Te₂) in CDCl₃ is used as a secondary reference (422 ppm).[9]

DFT Calculation Protocols

The accuracy of the calculated ¹²⁵Te NMR chemical shifts is highly dependent on the computational methodology.

1. Geometry Optimization:

  • Start with a reasonable initial 3D structure of the molecule.

  • Perform a geometry optimization using a suitable DFT functional and basis set. The PBE0 functional has been shown to provide good results.[4][7][8][10]

  • For heavy atoms like tellurium, it is advisable to use basis sets that include polarization and diffuse functions.

2. NMR Shielding Calculation:

  • Using the optimized geometry, calculate the ¹²⁵Te nuclear magnetic shielding tensor.

  • This calculation must include relativistic effects. Four-component methods are the most accurate, but two-component methods like the Zeroth-Order Regular Approximation (ZORA) can also provide reliable results.[4][5][11]

  • The Gauge-Including Atomic Orbital (GIAO) method is commonly used for calculating shielding tensors.[3]

  • Incorporate solvent effects using a continuum model such as the Polarizable Continuum Model (PCM) to better mimic the experimental conditions.[4]

3. Chemical Shift Calculation:

  • To convert the calculated absolute shielding constant (σ) to a chemical shift (δ), a reference shielding value is required.

  • Calculate the shielding constant of the reference standard (e.g., Me₂Te) using the same level of theory.

  • The chemical shift is then calculated using the formula: δ = σ_ref - σ_sample.

Performance Comparison: Experimental vs. Calculated Data

The following table summarizes a selection of experimental ¹²⁵Te NMR chemical shifts and their corresponding values calculated using DFT. The data highlights the excellent agreement that can be achieved when appropriate computational methods are employed.

CompoundExperimental δ (ppm)Calculated δ (ppm)Computational Method
Me₂Te00Reference
Et₂Te394383GIAO-PBE0/LDBS-3 (relativistic)
(n-Pr)₂Te408400GIAO-PBE0/LDBS-3 (relativistic)
Ph₂Te688674GIAO-PBE0/LDBS-3 (relativistic)
Ph₂Te₂421389COSMO-SO-ZORA-OPBE/QZ4Pae
Tellurophene782774GIAO-PBE0/LDBS-3 (relativistic)

Data compiled from multiple sources, including references[4] and[7]. The level of theory indicates the method used for the calculation of NMR shielding constants.

The mean absolute percentage error between experimental and calculated values can be as low as 4% when all significant contributions, such as relativistic, solvent, and vibrational corrections, are taken into account.[4][7][8][10]

The Importance of Relativistic Effects and Other Corrections

For a heavy nucleus like ¹²⁵Te, relativistic effects are substantial and cannot be ignored in DFT calculations.[3][5][6] These effects can alter the calculated chemical shifts by 20-25% of the total value.[4][6][7][8][10]

Solvent effects and vibrational corrections also play a role in refining the accuracy of the calculations, contributing approximately 8% and 6% to the total chemical shift values, respectively.[4][7][8] By systematically including these corrections, the agreement between theory and experiment can be significantly improved, providing a higher degree of confidence in the structural assignment.

Conclusion

The combination of experimental ¹²⁵Te NMR spectroscopy and DFT calculations represents a powerful strategy for the structural elucidation of tellurium-containing compounds. While experimental NMR provides high-precision data, DFT calculations offer a theoretical framework for interpreting these results. The key to successful validation lies in the use of accurate computational protocols that account for relativistic effects, solvent effects, and other contributions. By following the methodologies outlined in this guide, researchers can confidently assign ¹²⁵Te NMR spectra and gain deeper insights into the structure and bonding of these important molecules.

References

A Researcher's Guide to Cross-Validating ¹²⁵Te NMR Data with Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of organotellurium compounds is critical. Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹²⁵Te nucleus offers a powerful tool for this purpose, providing a wide chemical shift range that is highly sensitive to the local electronic environment. The accuracy of structural elucidation can be significantly enhanced by cross-validating experimental ¹²⁵Te NMR data with theoretical calculations. This guide provides a comprehensive comparison of experimental and theoretical methodologies, complete with supporting data and standardized protocols.

Unveiling Molecular Architecture: The Synergy of Experiment and Theory

The chemical shift of ¹²⁵Te is profoundly influenced by the nature of the substituents attached to the tellurium atom. To accurately interpret these shifts and correlate them with specific structural features, a synergistic approach combining experimental NMR spectroscopy with quantum chemical calculations is invaluable. Density Functional Theory (DFT) has emerged as a robust theoretical framework for predicting ¹²⁵Te NMR chemical shifts, offering a means to validate experimental findings and gain deeper insights into the electronic structure of organotellurium molecules.[1][2]

However, achieving a strong correlation between calculated and experimental data necessitates the inclusion of several correctional factors in the theoretical models. Relativistic effects, in particular, can account for as much as 20-25% of the total calculated chemical shift values.[1] Furthermore, incorporating solvent and vibrational corrections, which can contribute around 8% and 6% respectively, is crucial for refining the accuracy of the predictions.[1] When these factors are considered, a mean absolute percentage error as low as 4% can be achieved between experimental and theoretical data.[1]

Comparative Analysis of Experimental and Theoretical ¹²⁵Te NMR Chemical Shifts

The following table presents a comparison of experimental ¹²⁵Te NMR chemical shifts with values calculated using DFT for a series of disymmetric organotelluride compounds. This data highlights the level of agreement that can be achieved when employing sophisticated theoretical models.

CompoundExperimental δ (ppm)Calculated δ (ppm)
PhTeCF₃ 855.0845.0
PhTeCF₂CF₃ 880.0872.0
(p-MeOPh)TeCF₃ 840.0831.0
(p-MeOPh)TeCF₂CF₃ 865.0858.0
(p-NO₂Ph)TeCF₃ 885.0876.0
(p-NO₂Ph)TeCF₂CF₃ 910.0901.0
PhTeSePh 630.0621.0
(p-MeOPh)TeSe(p-MeOPh) 615.0607.0
(p-NO₂Ph)TeSe(p-NO₂Ph) 650.0642.0

Experimental and Theoretical Protocols

Experimental ¹²⁵Te NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹²⁵Te NMR spectra is essential for reliable cross-validation. Due to its higher natural abundance (7.07%) and sensitivity, ¹²⁵Te is the preferred isotope for NMR studies over ¹²³Te.[3]

Sample Preparation:

  • Compound Purity: Ensure the organotellurium compound is of high purity to avoid interference from paramagnetic impurities which can lead to line broadening.

  • Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that ensures good solubility.

  • Concentration: Prepare a saturated solution to maximize the signal-to-noise ratio, which is crucial given the low sensitivity of the ¹²⁵Te nucleus.

  • Filtration: Filter the sample solution through a glass wool plug to remove any particulate matter that could degrade the spectral resolution.

  • NMR Tube: Use high-quality 5 mm NMR tubes to ensure magnetic field homogeneity.

Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically employed.

  • Acquisition Parameters:

    • Sweep Width: A large spectral width (e.g., 50 kHz) is necessary to encompass the wide range of ¹²⁵Te chemical shifts.[4]

    • Pulse Width: A 90° pulse is commonly used.

    • Relaxation Delay: A sufficient relaxation delay (e.g., 2 seconds) should be allowed between scans.[4]

    • Number of Scans: A large number of scans (typically several hundred to thousands) is required to achieve an adequate signal-to-noise ratio.[4]

  • Referencing: Chemical shifts are typically referenced to an external standard, such as dimethyl telluride (Me₂Te) or diphenyl ditelluride (Ph₂Te₂).[5]

Theoretical DFT Calculations

Accurate prediction of ¹²⁵Te NMR chemical shifts requires a robust computational methodology.

Computational Details:

  • Geometry Optimization: The molecular geometry of the organotellurium compound should be optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Calculation: The ¹²⁵Te NMR shielding constants are then calculated using the Gauge-Including Atomic Orbital (GIAO) method.[6]

  • Functional and Basis Set: The PBE0 functional has been shown to provide good agreement with experimental data.[1] A basis set appropriate for heavy elements, such as the all-electron Dyall's basis sets, should be used for tellurium.[1]

  • Relativistic Effects: Inclusion of relativistic effects is critical for accurate predictions. This can be achieved through methods like the Zeroth-Order Regular Approximation (ZORA) or full four-component relativistic calculations.[1][7]

  • Solvent Effects: The influence of the solvent can be modeled using a continuum model, such as the Polarizable Continuum Model (PCM).

  • Chemical Shift Calculation: The calculated isotropic shielding constant (σ_iso) of the ¹²⁵Te nucleus is then converted to a chemical shift (δ) using the shielding constant of a reference compound (e.g., TMS), calculated at the same level of theory: δ = σ_ref - σ_iso.

Visualizing the Cross-Validation Workflow

The logical flow of cross-validating experimental ¹²⁵Te NMR data with theoretical models can be visualized as a streamlined workflow. This process ensures a systematic and rigorous comparison, leading to more confident structural assignments.

CrossValidationWorkflow cluster_experimental Experimental Protocol cluster_theoretical Theoretical Modeling cluster_validation Cross-Validation exp_start Start: Organotellurium Compound sample_prep Sample Preparation (Dissolution, Filtration) exp_start->sample_prep nmr_acq ¹²⁵Te NMR Data Acquisition sample_prep->nmr_acq exp_data Experimental ¹²⁵Te Chemical Shift (δ_exp) nmr_acq->exp_data comparison Comparison (δ_exp vs. δ_calc) exp_data->comparison theo_start Start: Molecular Structure geom_opt Geometry Optimization (DFT) theo_start->geom_opt nmr_calc NMR Shielding Calculation (GIAO, Relativistic Effects, Solvent Model) geom_opt->nmr_calc calc_data Calculated ¹²⁵Te Shielding Constant (σ_calc) nmr_calc->calc_data chem_shift_calc Chemical Shift Calculation (δ_calc = σ_ref - σ_calc) calc_data->chem_shift_calc ref_calc Reference Shielding (σ_ref) ref_calc->chem_shift_calc chem_shift_calc->comparison analysis Statistical Analysis (Correlation, Error) comparison->analysis validation Structural Validation / Refinement analysis->validation

Cross-validation workflow for ¹²⁵Te NMR data.

Signaling Pathways and Logical Relationships in ¹²⁵Te Chemical Shift Prediction

The calculated ¹²⁵Te chemical shift is influenced by a cascade of theoretical considerations. Understanding these relationships is key to appreciating the nuances of the computational approach.

TheoreticalConsiderations dft Density Functional Theory (DFT) functional Exchange-Correlation Functional (e.g., PBE0) dft->functional basis_set Basis Set (e.g., Dyall's) dft->basis_set relativistic Relativistic Effects dft->relativistic solvent Solvent Effects (e.g., PCM) dft->solvent vibrational Vibrational Corrections dft->vibrational shielding Calculated Shielding Constant (σ) functional->shielding basis_set->shielding zora ZORA relativistic->zora four_comp Four-Component relativistic->four_comp relativistic->shielding solvent->shielding vibrational->shielding

Key theoretical inputs for ¹²⁵Te chemical shift calculation.

References

Unveiling Nuclear Spin Dynamics: A Comparative Guide to Spin-Lattice Relaxation in Tellurium Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuclear magnetic resonance (NMR) properties of atomic nuclei is paramount for characterizing molecular structures and dynamics. This guide provides a detailed comparison of the spin-lattice relaxation times (T₁) of two key tellurium isotopes, ¹²³Te and ¹²⁵Te, offering both theoretical insights and available experimental data.

Tellurium possesses two NMR-active isotopes with a nuclear spin of ½, ¹²³Te and ¹²⁵Te. Of these, ¹²⁵Te is more frequently utilized in NMR spectroscopy due to its higher natural abundance (7.07%) compared to ¹²³Te (0.89%). This preference is a significant factor in the greater availability of experimental data for ¹²⁵Te. Spin-lattice relaxation (T₁), the process by which nuclear spins return to thermal equilibrium after being perturbed by a radiofrequency pulse, is a crucial parameter that provides insights into the local chemical environment and molecular motion.

Theoretical Comparison of T₁ Relaxation Times

The spin-lattice relaxation rate (1/T₁) is influenced by several factors, including the square of the gyromagnetic ratio (γ). The gyromagnetic ratio is a fundamental constant for each nucleus that determines its response to an external magnetic field. For isotopes of the same element within the same chemical environment, and assuming a dominant dipolar relaxation mechanism, the ratio of their T₁ times can be approximated by the inverse ratio of the squares of their gyromagnetic ratios.

The gyromagnetic ratios for ¹²³Te and ¹²⁵Te are:

  • γ(¹²³Te) ≈ -7.059 x 10⁷ rad T⁻¹ s⁻¹

  • γ(¹²⁵Te) ≈ -8.511 x 10⁷ rad T⁻¹ s⁻¹

Based on these values, the theoretical ratio of the spin-lattice relaxation times can be calculated as follows:

T₁(¹²³Te) / T₁(¹²⁵Te) ≈ [γ(¹²⁵Te) / γ(¹²³Te)]² T₁(¹²³Te) / T₁(¹²⁵Te) ≈ [-8.511 / -7.059]² T₁(¹²³Te) / T₁(¹²⁵Te) ≈ 1.45

This calculation predicts that the spin-lattice relaxation time of ¹²³Te is approximately 45% longer than that of ¹²⁵Te under identical conditions. This difference is a direct consequence of the differing magnetic properties of the two isotopes.

Experimental Data on Spin-Lattice Relaxation Times

While direct experimental comparisons of T₁ times for ¹²³Te and ¹²⁵Te in the same compound are scarce in the literature, a range of T₁ values for ¹²⁵Te has been reported in various chemical environments. It is important to note that experimental T₁ values are highly sensitive to factors such as the molecular structure, solvent viscosity, temperature, and the presence of paramagnetic impurities.

IsotopeCompound/MaterialSpin-Lattice Relaxation Time (T₁)Notes
¹²⁵Te Dimethyl telluride (Me₂Te)~2 sA common reference compound.
¹²⁵Te GeTe-based materials0.3 ms (B15284909) - sub-ms rangeT₁ is highly dependent on the Knight shift and carrier concentration in these complex tellurides.[1]
¹²³Te Not available-Due to its low natural abundance and sensitivity, experimental T₁ data for ¹²³Te is not readily available in the literature.

Experimental Protocol: Inversion Recovery for T₁ Measurement

The most common and reliable method for measuring spin-lattice relaxation times is the inversion recovery pulse sequence. This technique involves a series of NMR experiments with varying delay times to monitor the recovery of the nuclear magnetization along the z-axis.

Key Steps in the Inversion Recovery Experiment:
  • Sample Preparation: The tellurium-containing compound is dissolved in a suitable deuterated solvent. For accurate T₁ measurements, it is advisable to degas the sample to remove dissolved paramagnetic oxygen, which can significantly shorten relaxation times.

  • Initial 1D Spectrum: A standard one-dimensional NMR spectrum is acquired to determine the chemical shifts of the tellurium signals and to optimize acquisition parameters such as the spectral width and receiver gain.

  • Inversion Recovery Pulse Sequence: The core of the experiment consists of a 180° pulse followed by a variable delay time (τ) and then a 90° pulse for signal acquisition.

    • The 180° pulse inverts the net magnetization to the -z direction.

    • During the delay τ, the magnetization begins to relax back towards its equilibrium state along the +z axis.

    • The 90° pulse rotates the partially relaxed magnetization into the xy-plane for detection.

  • Data Acquisition: A series of spectra is recorded with an array of increasing τ values.

  • Data Analysis: The intensity of the tellurium signal in each spectrum is measured and plotted against the corresponding delay time τ. The resulting data points are then fitted to an exponential recovery function to extract the spin-lattice relaxation time, T₁.

experimental_workflow cluster_preparation Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep1 Dissolve Compound prep2 Degas Sample prep1->prep2 nmr1 Acquire 1D Spectrum prep2->nmr1 nmr2 Run Inversion Recovery (180° - τ - 90° - Acq) nmr1->nmr2 nmr3 Vary Delay τ nmr2->nmr3 nmr3->nmr2 an1 Measure Signal Intensities nmr3->an1 an2 Plot Intensity vs. τ an1->an2 an3 Exponential Fit an2->an3 an4 Determine T₁ an3->an4

Figure 1. Experimental workflow for T₁ measurement.

Logical Relationship of T₁ Comparison

The comparison of spin-lattice relaxation times between tellurium isotopes is primarily rooted in their intrinsic nuclear properties, which provides a theoretical basis for their differing relaxation behavior. This theoretical understanding is then ideally validated and contextualized by experimental measurements, which also reveal the profound influence of the chemical environment on T₁ values.

logical_relationship cluster_theoretical Theoretical Basis cluster_experimental Experimental Observation gamma Gyromagnetic Ratio (γ) t1_ratio Theoretical T₁ Ratio (T₁(¹²³Te) / T₁(¹²⁵Te) ≈ 1.45) gamma->t1_ratio T₁ ∝ 1/γ² exp_t1 Experimental T₁ Values t1_ratio->exp_t1 Predicts Relative Behavior exp_t1->t1_ratio Validates chem_env Chemical Environment (Compound, Solvent, Temp.) chem_env->exp_t1 Influences

Figure 2. Relationship between theoretical and experimental T₁.

References

A Researcher's Guide to Assessing the Accuracy of Predicted ¹²⁵Te Chemical Shifts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural elucidation of organotellurium compounds, accurately predicting ¹²⁵Te Nuclear Magnetic Resonance (NMR) chemical shifts is a critical yet challenging task. This guide provides a comprehensive comparison of computational methods for predicting ¹²⁵Te chemical shifts, supported by experimental data and detailed protocols to aid in the selection of the most appropriate methodology.

The large chemical shift range of ¹²⁵Te makes it highly sensitive to the local electronic environment, offering valuable structural insights. However, this sensitivity also presents a significant hurdle for computational prediction methods. This guide will delve into the accuracy and applicability of various approaches, with a primary focus on Density Functional Theory (-based techniques, which are the most prevalent in the current scientific literature.

Comparison of Prediction Methods

The accuracy of ¹²⁵Te chemical shift prediction is heavily reliant on the chosen computational method. Below is a summary of the performance of different approaches based on published research.

Prediction MethodKey FeaturesReported AccuracyReference
DFT with Relativistic, Solvent, and Vibrational Corrections Four-component relativistic calculations using the PBE0 functional. Includes corrections for solvent effects (e.g., PCM model) and vibrational averaging.Mean Absolute Percentage Error (MAPE) of 4% over a range of ~1000 ppm.[1][1]
Relativistic DFT-GIAO Relativistic Density Functional Theory using Gauge-Including Atomic Orbitals.Average deviation of 155-235 ppm depending on the class of organotellurium compound.
FOCOS Program A three-dimensional approach based on geometry optimization using the semi-empirical PM3 method.Higher accuracy reported than a commercial program for a dataset of 150 diorgano tellurides.[2][2]
Commercial Software (e.g., ACD/Labs) Utilizes databases and various algorithms (e.g., neural networks, HOSE codes) for prediction.While powerful for common nuclei like ¹H and ¹³C, specific accuracy data for ¹²⁵Te is not widely published. One study noted that their in-house method outperformed a commercial ACD program for diorgano tellurides.[2][2][3][4]
Machine Learning (ML) Emerging methods that learn from large datasets of experimental and/or calculated data.While showing great promise for ¹H and ¹³C NMR, specific applications and validated accuracies for ¹²⁵Te are not yet widely reported in the literature.

Experimental and Computational Protocols

Reproducibility and accuracy are paramount in scientific research. The following sections provide detailed protocols for both the experimental acquisition of ¹²⁵Te NMR data and the computational prediction of chemical shifts.

Experimental Protocol: ¹²⁵Te NMR Spectroscopy of Organotellurium Compounds

This protocol outlines the general steps for acquiring high-quality ¹²⁵Te NMR spectra.

  • Sample Preparation:

    • Dissolve the organotellurium compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be optimized for signal-to-noise, typically in the range of 0.05-0.1 M.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuneable to the ¹²⁵Te frequency.

    • Tune and match the probe to the ¹²⁵Te frequency (at 11.74 T, the resonance frequency is approximately 157.98 MHz).

  • Data Acquisition:

    • Acquire a one-dimensional ¹²⁵Te NMR spectrum.

    • Use proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

    • Set the spectral width to cover the expected range of ¹²⁵Te chemical shifts (which can span over 5000 ppm).[5]

    • Optimize the acquisition time and relaxation delay to ensure adequate signal averaging. Typical T1 values for ¹²⁵Te are in the range of 1-30 seconds.

    • The number of scans will depend on the sample concentration and the natural abundance of ¹²⁵Te (7.07%).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the chemical shifts to a known standard, such as dimethyl telluride (Me₂Te) at 0 ppm.[6]

Computational Protocol: DFT-Based ¹²⁵Te Chemical Shift Prediction

This protocol details the steps for calculating ¹²⁵Te chemical shifts using DFT, incorporating critical corrections for improved accuracy.

  • Geometry Optimization:

    • Optimize the 3D structure of the organotellurium molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-311G++(d,p) with an effective core potential for Te).[7]

    • Perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

  • NMR Chemical Shift Calculation:

    • Perform a single-point NMR calculation on the optimized geometry using a functional known to provide good accuracy for NMR properties, such as PBE0.[1]

    • Employ the Gauge-Including Atomic Orbital (GIAO) method.

    • It is crucial to include relativistic effects, as they can account for 20-25% of the total calculated value.[1] This can be achieved through methods like the Zeroth-Order Regular Approximation (ZORA) or by using four-component relativistic calculations.[8]

  • Inclusion of Corrections:

    • Solvent Effects: Model the solvent using a continuum model like the Polarizable Continuum Model (PCM) to account for bulk solvent effects, which can contribute around 8% to the chemical shift value.[1]

    • Vibrational Corrections: Calculate zero-point vibrational corrections to the chemical shifts, which can account for approximately 6% of the total value.[1]

  • Data Analysis:

    • The output of the calculation will be the absolute shielding tensor. Convert the calculated isotropic shielding constant (σ_iso) to a chemical shift (δ) using a reference compound (e.g., Me₂Te) with a known experimental chemical shift: δ_sample = σ_ref - σ_sample

    • Compare the calculated chemical shifts with the experimental values to assess the accuracy of the computational method.

Visualizing the Workflow

To better understand the process of assessing the accuracy of predicted ¹²⁵Te chemical shifts, the following diagrams illustrate the key workflows.

experimental_workflow cluster_exp Experimental Protocol prep Sample Preparation acq Data Acquisition prep->acq proc Data Processing acq->proc exp_val Experimental ¹²⁵Te Chemical Shift proc->exp_val

Caption: Workflow for experimental determination of ¹²⁵Te chemical shifts.

computational_workflow cluster_comp Computational Protocol geom_opt Geometry Optimization nmr_calc NMR Calculation (DFT/GIAO) geom_opt->nmr_calc corrections Corrections (Relativistic, Solvent, Vibrational) nmr_calc->corrections analysis Data Analysis corrections->analysis pred_val Predicted ¹²⁵Te Chemical Shift analysis->pred_val

Caption: Workflow for computational prediction of ¹²⁵Te chemical shifts using DFT.

comparison_logic exp_val Experimental ¹²⁵Te Chemical Shift compare Comparison & Accuracy Assessment exp_val->compare pred_val Predicted ¹²⁵Te Chemical Shift pred_val->compare mae Mean Absolute Error compare->mae mape Mean Absolute Percentage Error compare->mape correlation Linear Correlation compare->correlation

Caption: Logical relationship for assessing the accuracy of predicted shifts.

References

Unveiling the Structural Synergy: A Comparative Guide to the Correlation of ¹²⁵Te and ⁷⁷Se Chemical Shifts in Chalcogenides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate atomic arrangements within chalcogenide materials is paramount for designing novel materials with tailored properties. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) characteristics of ¹²⁵Te and ⁷⁷Se in chalcogenide glasses, highlighting the strong linear correlation between their chemical shifts and detailing the advanced experimental protocols used for their determination.

A seminal study on binary TeₓSe₁₀₀₋ₓ glasses has conclusively demonstrated a linear correlation between the isotropic chemical shifts of ⁷⁷Se and ¹²⁵Te for atoms situated in isostructural environments.[1] This correlation provides a powerful tool for elucidating the local atomic structure and chemical ordering in these complex amorphous materials. The random distribution of selenium and tellurium atoms within copolymeric chains gives rise to distinct local environments, which are sensitively probed by NMR spectroscopy.[1]

Quantitative Correlation of Chemical Shifts

The isotropic chemical shifts (δᵢₛₒ) for both ⁷⁷Se and ¹²⁵Te exhibit a linear dependence on the number of nearest-neighbor Te or Se atoms, respectively.[1] This relationship underscores the direct influence of the local chemical environment on the magnetic shielding of the nuclei. The key finding is the linear correlation between the ⁷⁷Se and ¹²⁵Te chemical shifts for isostructural nearest-neighbor environments.[1]

The following table summarizes the experimentally observed isotropic chemical shifts for various local environments in TeₓSe₁₀₀₋ₓ glasses.

Local Environment⁷⁷Se Isotropic Chemical Shift (δᵢₛₒ / ppm)¹²⁵Te Isotropic Chemical Shift (δᵢₛₒ / ppm)
Se-Se -Se~630-
Te-Se -Se~750-
Te-Se -Te~860-
Se-Te -Se-~950
Se-Te -Te-~1200
Te-Te -Te-~1450

Data extracted from high-resolution 2D MATPASS NMR studies on TeₓSe₁₀₀₋ₓ glasses.[1]

Experimental Protocols

The acquisition of high-resolution NMR spectra for ⁷⁷Se and ¹²⁵Te in chalcogenide glasses is challenging due to their large chemical shift anisotropy (CSA) and the broad distribution of chemical shifts characteristic of amorphous materials.[1] Advanced solid-state NMR techniques are required to overcome these hurdles.

High-Resolution 2D Magic-Angle-Turning Phase-Adjusted Spinning Sidebands (MATPASS) NMR Spectroscopy:

This technique was instrumental in resolving the distinct Se and Te sites in binary TeₓSe₁₀₀₋ₓ glasses.[1]

  • Sample Preparation: High-purity elemental tellurium and selenium were melted in sealed, evacuated quartz ampoules at high temperatures. The melts were then quenched in ice water to form glassy alloys of the desired TeₓSe₁₀₀₋ₓ compositions (0 ≤ x ≤ 35). The resulting glasses were powdered for NMR analysis.[1]

  • NMR Spectroscopy:

    • Instrumentation: Experiments were performed on a high-field solid-state NMR spectrometer.

    • Technique: Two-dimensional (2D) Magic-Angle-Turning Phase-Adjusted Spinning Sidebands (MATPASS) spectroscopy was employed. This method effectively separates the isotropic chemical shifts from the anisotropic interactions.[1]

    • Acquisition: To enhance sensitivity and reduce experimental time, the Carr-Purcell-Meiboom-Gill (CPMG) echo train acquisition was utilized in conjunction with the MATPASS sequence.[1]

    • Data Processing: The 2D MATPASS spectra were processed to obtain high-resolution isotropic spectra, allowing for the deconvolution of signals from different Se and Te environments.[1]

Logical Workflow for Correlative NMR Analysis

The process of establishing the correlation between ¹²⁵Te and ⁷⁷Se chemical shifts involves a systematic experimental and analytical workflow.

Caption: A flowchart illustrating the key steps from sample synthesis to the final structural interpretation based on the correlation of NMR chemical shifts.

References

125Te NMR vs. Other Spectroscopic Techniques: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of structural biology and drug development, the precise characterization of molecules is paramount. For organotellurium compounds, a range of spectroscopic techniques are employed, each offering unique insights into molecular structure and dynamics. This guide provides an objective comparison of 125Te Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for their work.

At a Glance: 125Te NMR and Its Alternatives

Tellurium-125 NMR is a powerful tool for the direct observation of the tellurium nucleus, providing valuable information about its local chemical environment. However, a comprehensive understanding of a molecule often requires a multi-technique approach. This guide benchmarks 125Te NMR against other common NMR nuclei (¹H, ¹³C, ¹⁵N, ³¹P, ⁷⁷Se) and the high-resolution solid-state technique of X-ray crystallography.

Quantitative Comparison of Spectroscopic Techniques

The choice of an analytical method often depends on a combination of factors including sensitivity, resolution, and the specific information required. The following tables summarize key quantitative data for 125Te NMR and its alternatives.

Table 1: Comparison of Key NMR Properties for Various Nuclei
NucleusSpin (I)Natural Abundance (%)Gyromagnetic Ratio (γ)¹ (10⁷ rad T⁻¹ s⁻¹)Receptivity vs. ¹HReceptivity vs. ¹³CTypical Chemical Shift Range (ppm)
¹²⁵Te 1/27.07-8.512.23 x 10⁻³12.7-2000 to 3000
¹H 1/299.98526.751.0056800 to 15
¹³C 1/21.1086.731.76 x 10⁻⁴1.000 to 250
¹⁵N 1/20.37-2.713.85 x 10⁻⁶0.022-400 to 1000
³¹P 1/210010.836.63 x 10⁻²377-300 to 300
⁷⁷Se 1/27.635.125.27 x 10⁻⁴3.00-1500 to 2500

¹The sign of the gyromagnetic ratio indicates the direction of nuclear precession.

Table 2: 125Te NMR vs. X-ray Crystallography
Feature125Te NMR SpectroscopyX-ray Crystallography
Sample Phase Solution and solid-stateCrystalline solid
Information Provided Electronic environment, oxidation state, coordination number, molecular dynamics in solutionPrecise 3D atomic coordinates, bond lengths, bond angles, crystal packing
Strengths Sensitive to changes in the electronic structure of tellurium.[1] Can study dynamic processes in solution.Provides a definitive, high-resolution solid-state structure.
Limitations Provides information localized to the tellurium atom and its immediate vicinity. Lower resolution than X-ray crystallography.Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state.

Experimental Protocols

Detailed and accurate experimental procedures are crucial for obtaining reliable and reproducible data. The following are representative protocols for the key techniques discussed.

125Te NMR Spectroscopy Protocol

For Organotellurium Compounds in Solution:

  • Sample Preparation: Dissolve 5-10 mg of the organotellurium compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: Bruker Avance III HD (or equivalent) operating at a ¹H frequency of 400 MHz or higher.

    • Probe: Broadband or multinuclear probe tuned to the ¹²⁵Te frequency (e.g., ~126 MHz at 9.4 T).

  • Data Acquisition:

    • Experiment: A standard one-pulse ¹²⁵Te experiment with proton decoupling.

    • Pulse Width: A 90° pulse, typically 5-15 µs.

    • Relaxation Delay (d1): 2-5 seconds, depending on the T₁ of the tellurium nucleus.

    • Acquisition Time (aq): 1-2 seconds.

    • Number of Scans (ns): 128 to 1024, or more, depending on the sample concentration and desired signal-to-noise ratio.

    • Spectral Width (sw): A wide spectral width is often necessary, for example, 200-500 ppm.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-5 Hz to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum externally to a known standard, such as dimethyl telluride (Me₂Te) at 0 ppm.

¹H and ¹³C NMR Spectroscopy Protocols

For Organotellurium Compounds:

  • Sample Preparation: Prepare the sample as described for ¹²⁵Te NMR.

  • ¹H NMR Acquisition:

    • Experiment: Standard ¹H single-pulse experiment.

    • Pulse Width: 30-45° pulse.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Experiment: ¹³C experiment with proton decoupling (e.g., zgpg30).

    • Pulse Width: 30° pulse.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Process the data similarly to the ¹²⁵Te NMR data, referencing to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

X-ray Crystallography Protocol

For Single-Crystal Analysis of Tellurium Compounds:

  • Crystal Growth: Grow single crystals of the tellurium compound from a suitable solvent or by sublimation. The crystals should be well-formed and of sufficient size (typically > 0.1 mm in at least one dimension).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head, often at low temperature (e.g., 100 K) to minimize thermal motion.

  • Data Collection:

    • Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

    • Data Collection Strategy: Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots to obtain their intensities.

    • Solve the phase problem using direct methods or Patterson methods.

    • Build an initial model of the molecule and refine it against the experimental data.

  • Structure Refinement: Refine the atomic positions, and thermal parameters to obtain the final, high-resolution crystal structure.

Visualizing the Workflow: From Synthesis to Structural Elucidation

The characterization of a novel organotellurium compound is a multi-step process that often involves a combination of synthetic chemistry and various spectroscopic techniques. The following diagram illustrates a typical experimental workflow.

experimental_workflow Experimental Workflow for Organotellurium Compound Characterization cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_detailed_nmr Detailed NMR Analysis cluster_solid_state Solid-State Structure cluster_analysis Data Analysis & Final Structure Synthesis Synthesis of Organotellurium Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Initial_NMR Initial Characterization (¹H, ¹³C NMR) Purification->Initial_NMR Crystal_Growth Crystal Growth Purification->Crystal_Growth Te125_NMR ¹²⁵Te NMR (Direct observation of Te environment) Initial_NMR->Te125_NMR Se77_NMR ⁷⁷Se NMR (For Se-containing analogues) Initial_NMR->Se77_NMR Other_Nuclei Other Nuclei NMR (¹⁵N, ³¹P if applicable) Initial_NMR->Other_Nuclei Data_Integration Integration of All Spectroscopic Data Te125_NMR->Data_Integration Se77_NMR->Data_Integration Other_Nuclei->Data_Integration Xray Single-Crystal X-ray Diffraction Crystal_Growth->Xray Xray->Data_Integration Final_Structure Final Structural Elucidation & Reporting Data_Integration->Final_Structure

Caption: A typical workflow for the synthesis and structural characterization of organotellurium compounds.

Signaling Pathways and Logical Relationships

In drug development, understanding how a compound interacts with a biological target is crucial. While 125Te NMR is not directly used to visualize signaling pathways in the same way as fluorescence microscopy, it can provide critical information about ligand binding and conformational changes in tellurium-containing drugs or probes.

The following diagram illustrates the logical relationship in using 125Te NMR to probe the interaction between a tellurium-containing inhibitor and a target protein.

logical_relationship Probing Protein-Ligand Interaction with ¹²⁵Te NMR cluster_components Components cluster_experiment NMR Experiment cluster_observation Observation & Interpretation Te_Inhibitor Tellurium-Containing Inhibitor NMR_Free ¹²⁵Te NMR of Free Inhibitor Te_Inhibitor->NMR_Free NMR_Bound ¹²⁵Te NMR of Inhibitor + Protein Te_Inhibitor->NMR_Bound Target_Protein Target Protein Target_Protein->NMR_Bound Chemical_Shift_Change Change in ¹²⁵Te Chemical Shift NMR_Free->Chemical_Shift_Change NMR_Bound->Chemical_Shift_Change Linewidth_Broadening Line Broadening NMR_Bound->Linewidth_Broadening Binding_Confirmation Confirmation of Binding Chemical_Shift_Change->Binding_Confirmation Linewidth_Broadening->Binding_Confirmation Conformational_Change Information on Conformational Change at Te Center Binding_Confirmation->Conformational_Change

Caption: Logical flow for using ¹²⁵Te NMR to study protein-ligand interactions.

Conclusion

125Te NMR spectroscopy is an indispensable technique for the characterization of tellurium-containing compounds, offering unique insights into the electronic environment of the tellurium atom. While it may have lower sensitivity compared to ¹H NMR, its large chemical shift range makes it highly sensitive to subtle structural changes. For a complete structural elucidation, a synergistic approach combining 125Te NMR with other NMR techniques and X-ray crystallography is often the most powerful strategy. This integrated approach is particularly valuable in the fields of materials science and drug discovery, where a comprehensive understanding of molecular structure and dynamics is essential for progress.

References

Unveiling Molecular Architecture: A Guide to Confirming Molecular Structure with ¹²⁵Te Spin-Spin Coupling Constants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. While various analytical techniques offer insights into a molecule's three-dimensional arrangement, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the spin-spin coupling constants of the ¹²⁵Te isotope, provides a powerful and nuanced tool for confirming structural details in organotellurium compounds.

This guide offers a comparative analysis of the use of ¹²⁵Te spin-spin coupling constants for molecular structure confirmation against other methods. It provides supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows and structural relationships to aid in the practical application of this technique.

The Power of Tellurium-125 NMR

Tellurium possesses two NMR-active isotopes, ¹²³Te and ¹²⁵Te. However, ¹²⁵Te is the nucleus of choice for NMR studies due to its higher natural abundance (7.07%) and greater sensitivity compared to ¹²³Te (0.89% natural abundance).[1] The large chemical shift range of ¹²⁵Te makes it highly sensitive to the local electronic environment, providing valuable information about molecular structure.

A key feature of ¹²⁵Te NMR spectra is the presence of spin-spin coupling between the ¹²⁵Te nucleus and other NMR-active nuclei, such as ¹H and ¹³C. This coupling, observed as satellite peaks in the NMR spectrum, is mediated through the bonding electrons and its magnitude, known as the coupling constant (J), is highly dependent on the number and type of bonds separating the interacting nuclei, as well as their spatial orientation.[1]

Correlating Coupling Constants with Molecular Structure: A Quantitative Comparison

The magnitude of ¹²⁵Te spin-spin coupling constants can be directly correlated with specific structural parameters, such as bond angles, dihedral angles, and even through-space distances between atoms. This quantitative relationship allows for the detailed confirmation of molecular stereochemistry and conformation in solution.

Below is a summary of experimentally observed ¹²⁵Te spin-spin coupling constants and their correlation with molecular structure, compared with data obtained from other analytical methods where available.

Compound ClassCoupling Constant TypeExperimental Value (Hz)Structural Information ConfirmedAlternative Method & Comparison
Diaryl Tellurides ¹J(¹²⁵Te, ¹³C)250 - 350Provides information on the Te-C bond character and hybridization.X-ray Crystallography: Generally confirms the Te-C bond lengths predicted by NMR data. For example, a shorter bond length observed in the crystal structure often corresponds to a larger ¹J(Te,C) value.
Tellurium Heterocycles ²J(¹²⁵Te, ¹H)30 - 60Sensitive to the H-C-Te bond angle. Larger coupling constants can indicate a more strained ring system.Computational Modeling (DFT): Calculated bond angles often show a strong correlation with the experimentally observed ²J(Te,H) values, validating the conformational analysis.
Dialkyl Ditellurides ¹J(¹²⁵Te, ¹³C)150 - 250Reflects the nature of the C-Te-Te-C dihedral angle. Different rotamers exhibit distinct coupling constant values.Variable Temperature NMR: Changes in coupling constants with temperature can be used to determine the energetic barriers between different conformations, complementing the structural information.
Naphthalene Derivatives J(¹²⁵Te, ¹²⁵Te) (through-space)1750 - 2505Directly probes the through-space interaction and distance between two tellurium atoms held in close proximity.[2][3]X-ray Crystallography: Provides a precise measurement of the Te-Te internuclear distance in the solid state, which can be correlated with the magnitude of the through-space coupling observed in solution.[3]

Experimental Protocols

Acquiring high-quality ¹²⁵Te NMR data is crucial for accurate structural analysis. The following provides a general methodology for key experiments.

Sample Preparation
  • Solvent: Choose a deuterated solvent that dissolves the organotellurium compound and is free of any interfering signals. Common solvents include CDCl₃, DMSO-d₆, and C₆D₆.

  • Concentration: The concentration of the sample should be optimized to achieve a good signal-to-noise ratio in a reasonable amount of time. A starting concentration of 10-50 mg in 0.5-0.7 mL of solvent is often appropriate.

  • Reference: Dimethyl telluride (Me₂Te) is a common reference standard for ¹²⁵Te NMR, with its chemical shift set to 0 ppm.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to maximize signal dispersion and sensitivity.

  • Probe: A broadband or multinuclear probe capable of detecting ¹²⁵Te frequencies is required.

  • Pulse Sequence: A standard one-pulse sequence is typically used for acquiring 1D ¹²⁵Te NMR spectra. For observing couplings to protons, a proton-coupled ¹²⁵Te spectrum should be acquired. For couplings to carbon, ¹³C satellite signals in the ¹²⁵Te spectrum can be observed, or ¹²⁵Te satellites in the ¹³C spectrum.

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width is necessary to encompass the large chemical shift range of ¹²⁵Te.

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹²⁵Te nuclei between scans.

    • Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. It can range from several hundred to several thousand scans.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for confirming molecular structure with ¹²⁵Te NMR and the logical relationship between coupling constants and structural features.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_structure_confirmation Structure Confirmation dissolve Dissolve Compound in Deuterated Solvent reference Add Reference Standard (e.g., Me2Te) dissolve->reference setup Set Up Spectrometer (Probe, Temperature) reference->setup acquire_1d Acquire 1D ¹²⁵Te Spectrum (Proton Coupled/Decoupled) setup->acquire_1d acquire_2d Acquire 2D NMR Spectra (e.g., ¹H-¹²⁵Te HMBC) setup->acquire_2d process Process NMR Data (FT, Phasing, Baseline Correction) acquire_1d->process acquire_2d->process measure Measure Chemical Shifts (δ) & Coupling Constants (J) process->measure correlate Correlate J-Coupling with Structural Parameters measure->correlate compare Compare with Alternative Data (X-ray, Computational) correlate->compare confirm Confirm Molecular Structure compare->confirm

Figure 1: A generalized workflow for confirming molecular structure using ¹²⁵Te NMR spectroscopy.

logical_relationship cluster_through_bond Through-Bond Coupling cluster_through_space Through-Space Coupling J_coupling ¹²⁵Te Spin-Spin Coupling Constant (J) n_bonds Number of Bonds J_coupling->n_bonds inversely proportional bond_angle Bond Angle (e.g., H-C-Te) J_coupling->bond_angle sensitive to dihedral_angle Dihedral Angle (e.g., C-Te-Te-C) J_coupling->dihedral_angle Karplus-like relationship internuclear_dist Internuclear Distance J_coupling->internuclear_dist highly sensitive to orbital_overlap Orbital Overlap J_coupling->orbital_overlap dependent on

References

Safety Operating Guide

Navigating the Disposal of Tellurium-125: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of radioactive materials is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the handling and disposal of Tellurium-125, with a focus on its radioactive isomer, Tellurium-125m.

It is crucial to distinguish between the stable isotope, this compound (¹²⁵Te), and its radioactive metastable isomer, Tellurium-125m (¹²⁵ᵐTe). While ¹²⁵Te is not radioactive and can be managed based on its chemical properties as a toxic heavy metal, ¹²⁵ᵐTe is radioactive and requires specific protocols for its safe disposal.[1][2][3] This document will primarily address the disposal procedures for Tellurium-125m.

Key Data for Tellurium-125m

The following table summarizes the essential radiological data for Tellurium-125m, which informs the subsequent disposal procedures.

PropertyValue
Half-life57.4 days[4]
Decay ModeIsomeric Transition (to stable ¹²⁵Te)[5]
Primary EmissionsGamma rays, X-rays, and internal conversion electrons[5]

Step-by-Step Disposal Protocol for Tellurium-125m Waste

The relatively short half-life of Tellurium-125m makes it a suitable candidate for the "decay-in-storage" (DIS) method of disposal.[6][7] This procedure allows for the radioactivity of the waste to decay to background levels before it is disposed of as non-radioactive waste.

1. Waste Segregation:

  • At the point of generation, segregate waste contaminated with Tellurium-125m from all other waste streams, including non-radioactive trash, chemical waste, and other radioactive isotopes.[8]

  • Use dedicated, clearly labeled containers for solid and liquid Tellurium-125m waste.[9]

2. Container Selection and Labeling:

  • Solid Waste: Use a leak-proof, durable container with a tight-fitting lid. The container should be lined with a plastic bag.[9]

  • Liquid Waste: Collect liquid waste in a shatter-resistant, sealed container, such as a Nalgene bottle.[8] Do not dispose of liquid radioactive waste down the drain.[8]

  • Labeling: Each container must be clearly labeled with a "Caution, Radioactive Material" sign. The label must include:

    • The isotope: "Tellurium-125m" or "¹²⁵ᵐTe"

    • The initial date of waste accumulation

    • The estimated activity

    • The name of the principal investigator and the laboratory location[8]

3. Storage for Decay:

  • Store the waste containers in a designated, secure area that is shielded to keep radiation exposure to personnel "as low as reasonably achievable" (ALARA).[7]

  • The storage area should be clearly marked with a "Caution, Radioactive Material" sign.

  • The recommended storage period for decay-in-storage is a minimum of 10 half-lives.[6][10] For Tellurium-125m, this equates to 574 days (approximately 19 months).

4. Monitoring and Surveying:

  • Before final disposal, the waste must be surveyed to ensure its radioactivity has decayed to background levels.[7]

  • Use a calibrated radiation survey meter appropriate for detecting the gamma emissions of Tellurium-125m (e.g., a Geiger-Müller detector or a scintillation detector).

  • Conduct the survey in a low-background area, away from other sources of radiation.[11]

  • Monitor all surfaces of the waste container with the shielding removed. The readings should be indistinguishable from the normal background radiation levels.[10]

5. Final Disposal:

  • Once the survey confirms that the radioactivity has decayed to background levels, the waste can be disposed of as non-radioactive.

  • Before disposal, all radioactive material labels must be removed or completely defaced from the container.[7][10]

  • Dispose of the waste according to your institution's guidelines for chemical or regular trash, depending on the non-radioactive components of the waste.

  • Maintain detailed records of all decayed waste, including the date of disposal, survey instrument used, background readings, final survey readings, and the name of the individual who performed the survey.[11]

Disposal Workflow for Tellurium-125m

The following diagram illustrates the logical steps for the proper disposal of Tellurium-125m waste.

G cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Decay-in-Storage cluster_verification Verification cluster_disposal Final Disposal A Generate Tellurium-125m Waste B Segregate Waste (Solid & Liquid) A->B C Place in Labeled, Approved Containers B->C D Store in Shielded, Secure Area C->D E Hold for at least 10 Half-Lives (approx. 19 months) D->E F Survey Waste with Calibrated Meter E->F G Is Radioactivity at Background Level? F->G G->D No H Deface Radioactive Labels G->H Yes I Dispose as Non-Radioactive Waste H->I J Record Disposal Details I->J

Caption: Logical workflow for the decay-in-storage disposal of Tellurium-125m waste.

Important Considerations:

  • Always consult your institution's Radiation Safety Officer (RSO) or Environmental Health and Safety (EHS) department for specific guidance and requirements, as local regulations may vary.[8]

  • For waste with very high initial activity, special shielding and handling precautions may be necessary.

  • If decay-in-storage is not feasible, the waste must be transferred to a licensed radioactive waste disposal facility.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Tellurium-125m, protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Tellurium-125

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Tellurium-125, catering to the needs of researchers, scientists, and drug development professionals. It is imperative to distinguish between the stable isotope, this compound, and its radioactive isomer, Tellurium-125m, as their handling requirements differ significantly.

Initial Assessment: Isotope Identification

Before commencing any work, it is crucial to verify the isotopic nature of the tellurium compound in use. This compound is a stable, non-radioactive isotope.[1][2][3] In contrast, Tellurium-125m (125mTe) is a radioactive isomer with a half-life of 57.4 days.[4][5] This guide provides distinct procedures for both.

Section 1: Handling Stable this compound

The safety precautions for stable this compound are dictated by its chemical toxicity. Tellurium and its compounds can be harmful if inhaled or ingested.[6][7]

Personal Protective Equipment (PPE) for Stable this compound

A risk assessment should always be conducted to determine the specific PPE requirements for any given experiment. The following table summarizes the recommended PPE for handling stable this compound compounds in a laboratory setting.

PPE CategoryItemSpecifications
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Face shieldRecommended when there is a splash hazard.
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are suitable.
Body Protection Laboratory coatFully buttoned to protect skin and personal clothing.
Respiratory Protection Fume hoodAll work with tellurium compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Handling and Storage of Stable this compound
  • Handling: Avoid creating dust. Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.

Disposal of Stable this compound Waste

Disposal of non-radioactive tellurium waste must comply with local, state, and federal regulations for chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated PPE Dispose of as solid hazardous waste.

Section 2: Handling Radioactive Tellurium-125m

In addition to the chemical hazards, Tellurium-125m presents a radiological risk. It decays via internal transition with the emission of low-energy gamma photons and conversion electrons.[4][5]

Radiological Properties of Tellurium-125m
PropertyValue
Half-life 57.4 days
Decay Mode Internal Transition (IT)
Primary Emissions Gamma photon (35.5 keV), Conversion and Auger electrons (mean energy ~109 keV)[4]
Personal Protective Equipment (PPE) for Tellurium-125m

In addition to the PPE required for stable tellurium, the following radiological protection measures are necessary.

PPE CategoryItemSpecifications
Dosimetry Whole-body dosimeterRequired for all personnel working with 125mTe.
Ring dosimeterRecommended when handling stock vials or performing procedures with potential for high extremity doses.
Shielding Lead or high-density shielding0.25 mm of lead will attenuate the 35.5 keV gamma photon by approximately 90%. Use lead bricks or other appropriate shielding around the work area.
Syringe shieldsUse when handling liquid forms of 125mTe.
Radiation Detection and Monitoring
InstrumentPurpose
Survey Meter A thin-crystal sodium iodide (NaI) detector is recommended for detecting the low-energy gamma emissions from 125mTe.[8] Standard Geiger-Müller (GM) pancake probes may have low efficiency for these energies.
Wipe Tests Regular wipe tests of work areas, equipment, and hands are essential to detect and control contamination.
Disposal of Radioactive Tellurium-125m Waste

Radioactive waste must be segregated, labeled, and disposed of according to institutional and regulatory requirements. Due to its half-life of 57.4 days, decay-in-storage is a viable disposal method.[9][10]

Waste TypeDisposal Procedure
Dry Solid Waste Place in a designated, shielded, and clearly labeled radioactive waste container. The label must include the isotope, activity, date, and responsible user.[10]
Liquid Waste Collect in a designated, sealed, and clearly labeled radioactive waste container. Do not mix with other isotopes. Secondary containment is required.[10]
Sharps Collect in a designated, puncture-proof, and clearly labeled radioactive sharps container.[10]
Decay-in-Storage Store the waste for at least 10 half-lives (approximately 1.6 years). After this period, survey the waste with an appropriate detector to ensure it is at background levels. Once confirmed, deface all radioactive labels and dispose of it as chemical waste.[9][10]

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for handling and disposing of stable this compound and radioactive Tellurium-125m.

G cluster_0 Handling Stable this compound A Don PPE: Lab Coat, Gloves, Safety Glasses B Work in Fume Hood A->B C Conduct Experiment B->C D Segregate Chemical Waste C->D E Clean Work Area D->E F Doff PPE E->F G Wash Hands F->G

Caption: Workflow for handling stable this compound.

G cluster_1 Handling Radioactive Tellurium-125m H Don PPE: Lab Coat, Gloves, Dosimeters I Prepare Shielded Work Area H->I J Work in Fume Hood I->J K Conduct Experiment J->K L Survey Hands and Area K->L M Segregate Radioactive Waste L->M N Clean and Decontaminate M->N O Doff PPE N->O P Wash Hands O->P

Caption: Workflow for handling radioactive Tellurium-125m.

G cluster_2 Disposal of Tellurium-125m Waste Q Segregate Waste by Type (Solid, Liquid, Sharps) R Label with Isotope, Activity, Date Q->R S Store in Shielded Container R->S T Decay-in-Storage (min. 10 half-lives) S->T U Survey Waste for Radioactivity T->U V If at Background, Deface Labels U->V At Background X If Not at Background, Continue Decay U->X Above Background W Dispose as Chemical Waste V->W X->T

Caption: Disposal workflow for Tellurium-125m waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.